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  • Product: Pentadecan-8-amine
  • CAS: 18618-64-9

Core Science & Biosynthesis

Foundational

Pentadecan-8-amine chemical properties and structure

An In-depth Technical Guide to Pentadecan-8-amine: Structure, Properties, and Applications Abstract Pentadecan-8-amine (CAS No. 18618-64-9) is a long-chain aliphatic primary amine characterized by a fifteen-carbon backbo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pentadecan-8-amine: Structure, Properties, and Applications

Abstract

Pentadecan-8-amine (CAS No. 18618-64-9) is a long-chain aliphatic primary amine characterized by a fifteen-carbon backbone with an amine group located at the eighth position. This symmetrical structure imparts specific physicochemical properties that make it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive technical overview of Pentadecan-8-amine, detailing its chemical structure, physicochemical properties, spectroscopic profile, and a validated synthesis protocol. Furthermore, it explores its emerging applications, particularly in the realm of organic electronics, and outlines essential safety and handling procedures. This document is intended for researchers, chemists, and material scientists who require a detailed understanding of this compound for developmental and experimental work.

Chemical Structure and Nomenclature

Pentadecan-8-amine is a primary amine with a simple yet distinct structure. The amine functional group is positioned centrally on a 15-carbon saturated alkyl chain. This placement distinguishes it from terminal amines (1-aminoalkanes) and influences its reactivity and physical properties.

  • IUPAC Name : pentadecan-8-amine[1][2]

  • CAS Number : 18618-64-9[3][4][5][6]

  • Synonyms : 8-Aminopentadecane, 1-Heptyloctylamine, 8-Pentadecanamine[2][3][4][6]

  • Molecular Formula : C₁₅H₃₃N[2][3][4][5][6]

  • Canonical SMILES : CCCCCCCC(CCCCCCC)N[3]

  • InChI Key : NTPSQPZXFVRULZ-UHFFFAOYSA-N[2][3]

Figure 1: Chemical Structure of Pentadecan-8-amine

Physicochemical Properties

The physical and chemical properties of Pentadecan-8-amine are tabulated below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
Molecular Weight 227.44 g/mol [2][3][5][7]
Appearance Light yellow to brown clear liquid[3]
Boiling Point 299.3°C @ 760 mmHg157°C @ 12 Torr117°C @ 2 mmHg[5][6][6][4]
Density 0.811 g/cm³[5][6]
Refractive Index (n²⁰/D) 1.44 - 1.447[4][5]
Flash Point 131.1°C[5][6]
Vapor Pressure 0.00184 mmHg @ 25°C[5][6]
Topological Polar Surface Area 26.02 Ų[3][5]
logP (Octanol/Water Partition) 5.735[5][6]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]

Spectroscopic Profile

Spectroscopic analysis is critical for the verification of the structure and purity of Pentadecan-8-amine. The expected spectral characteristics are as follows.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a primary aliphatic amine like Pentadecan-8-amine is characterized by several key absorptions:

  • N-H Stretching : As a primary amine, it is expected to show two distinct, sharp-to-medium bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[8]

  • C-H Stretching : Strong, sharp absorptions between 3000 cm⁻¹ and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of C-H bonds in the long alkyl chains.[9]

  • N-H Bending (Scissoring) : A medium-to-strong absorption band is anticipated in the 1650-1580 cm⁻¹ range due to the in-plane bending of the -NH₂ group.[8]

  • C-N Stretching : A weak or medium intensity band for the C-N stretch in an aliphatic amine typically appears in the 1250-1020 cm⁻¹ region.[8]

  • N-H Wagging : A strong and characteristically broad band resulting from the out-of-plane N-H wag is expected between 910-665 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton spectrum will show a complex aliphatic region. The single proton on the carbon bearing the amine group (-CH(N)-) would appear deshielded relative to other methylene protons. The two protons of the -NH₂ group are expected to produce a broad signal, typically between 0.5-5.0 ppm, whose chemical shift is concentration and solvent dependent.[10] The terminal methyl groups (-CH₃) will appear as a triplet at the most upfield position.

  • ¹³C NMR : The carbon atom directly bonded to the nitrogen atom will be deshielded and is expected to appear in the 10-65 ppm range.[10] The remaining carbons of the two heptyl chains will produce a set of signals in the typical aliphatic region.

Mass Spectrometry
  • Nitrogen Rule : In accordance with the nitrogen rule, the presence of a single nitrogen atom dictates that the molecular ion peak (M⁺) will have an odd mass-to-charge (m/z) ratio, appearing at m/z = 227.[10]

  • Fragmentation Pattern : The dominant fragmentation pathway for aliphatic amines is alpha-cleavage.[10] This involves the homolytic cleavage of the C-C bond adjacent to the C-N bond, resulting in the loss of a heptyl radical (•C₇H₁₅) and the formation of a stable, resonance-stabilized iminium cation. This fragmentation would yield a major peak in the spectrum.

Synthesis and Purification

A primary and efficient route for the synthesis of Pentadecan-8-amine is the reductive amination of its corresponding ketone, 8-pentadecanone (CAS No. 818-23-5), which is a known precursor.[3][5] This two-step, one-pot process is a cornerstone of amine synthesis due to its versatility and good yields.

Experimental Protocol: Reductive Amination of 8-Pentadecanone

Causality : This protocol is chosen for its directness. The formation of an imine intermediate from the ketone and an ammonia source, followed by in-situ reduction, is a highly effective method for creating a secondary amine center. A hydride-based reducing agent like sodium borohydride is selective for the imine functional group in the presence of the ketone, though controlling the initial reaction conditions is key.

  • Imine Formation : To a solution of 8-pentadecanone in a suitable protic solvent (e.g., methanol or ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the 8-pentadecanimine intermediate.

  • Reduction : Once imine formation is established (monitored by TLC or GC-MS), a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the reaction mixture. The temperature should be controlled with an ice bath to manage the exothermic reaction.

  • Workup : After the reduction is complete, the reaction is quenched by the slow addition of water or dilute acid. The solvent is removed under reduced pressure.

  • Extraction : The aqueous residue is made basic with an aqueous solution of NaOH and extracted multiple times with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude Pentadecan-8-amine can be purified by vacuum distillation, which is appropriate given its high boiling point at atmospheric pressure.[4][6]

Synthesis_Workflow Figure 2: Synthesis Workflow via Reductive Amination Start 8-Pentadecanone (Precursor) Imine Imine Formation (Intermediate) Start->Imine Reagents Ammonia Source (e.g., NH₄OAc) + Methanol (Solvent) Reagents->Imine Reduction In-situ Reduction Imine->Reduction Reducer Reducing Agent (e.g., NaBH₄) Reducer->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Drying & Concentration Workup->Purification Final Vacuum Distillation Purification->Final Product Pentadecan-8-amine (Final Product) Final->Product

Figure 2: Synthesis Workflow via Reductive Amination

Applications and Research Interest

While broadly useful as a synthetic intermediate in fine chemicals and medicinal chemistry, Pentadecan-8-amine has garnered specific interest in materials science.[1]

  • Organic Electronics : It is explicitly recognized for its application as a material in the development of organic photovoltaic (OPV) and organic field-effect transistor (OFET) technologies.[7] In this context, long-chain amines can function as surface modifiers, charge transport layer components, or precursors for more complex organic semiconductors. Its role is crucial for advancing high-performance, next-generation electronic devices, including flexible electronics and displays.[7]

  • Synthetic Intermediate : Its bifunctional nature (a reactive amine group and long, lipophilic alkyl chains) makes it a versatile building block for creating specialized chemicals, such as surfactants, corrosion inhibitors, and active pharmaceutical ingredients (APIs).[1]

Safety and Handling

Pentadecan-8-amine requires careful handling due to its potential hazards. The toxicological properties have not been fully investigated, warranting caution.[11]

  • Hazard Identification : The compound may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[11] Some suppliers classify it with the GHS signal word "Danger" and the hazard statement H314, indicating it can cause severe skin burns and eye damage.[2]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[12]

  • Handling Procedures : Use only with adequate ventilation to avoid inhalation.[11] Wash hands and exposed skin thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[11][13]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible substances.

  • First Aid :

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[13]

    • Skin Contact : Immediately wash off with soap and plenty of water and consult a physician.[13]

    • Eye Contact : Rinse eyes thoroughly with plenty of water for several minutes.[13]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[13]

Conclusion

Pentadecan-8-amine is a structurally simple yet functionally significant long-chain primary amine. Its well-defined physicochemical properties and clear spectroscopic signatures make it a straightforward compound to identify and work with. The established synthesis via reductive amination from 8-pentadecanone provides a reliable and scalable production route. While its utility as a general chemical intermediate is clear, its emerging role in the formulation of materials for organic electronics highlights its potential for contributing to advanced technologies. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant and corrosive properties.

References

  • ChemWhat. "pentadecan-8-aMine CAS#: 18618-64-9". [Link]

  • National Center for Biotechnology Information. "Pentadecylamine | C15H33N | CID 17386 - PubChem". [Link]

  • LookChem. "8-pentadecanone - 818-23-5, C15H30O, density, melting point, boiling point, structural formula, synthesis". [Link]

  • NIST. "8-Pentadecanone - the NIST WebBook". [Link]

  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines". [Link]

  • analyzetest.com. "Different type of amines in FT-IR spectroscopy". [Link]

  • Google Patents. "EP0984015A1 - Improved synthesis of 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo (5.5.0.05,9,03,11) dodecane".

Sources

Exploratory

A Comprehensive Technical Guide to the Characterization of Pentadecan-8-amine (CAS No. 18618-64-9)

Foreword: The Analytical Imperative for Novel Building Blocks In the landscape of drug discovery and fine chemical synthesis, the purity and structural integrity of starting materials are paramount. Long-chain aliphatic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Novel Building Blocks

In the landscape of drug discovery and fine chemical synthesis, the purity and structural integrity of starting materials are paramount. Long-chain aliphatic amines, such as Pentadecan-8-amine, represent a versatile class of intermediates used in the construction of complex molecular architectures, including surfactants, corrosion inhibitors, and novel pharmaceutical agents.[1][2][3] Their long alkyl chains can impart desirable lipophilic properties, while the primary amine serves as a reactive handle for a multitude of chemical transformations.

This guide provides a comprehensive, multi-technique framework for the definitive characterization of Pentadecan-8-amine (CAS No. 18618-64-9). It moves beyond a simple recitation of data to explain the causality behind methodological choices, ensuring that researchers can not only replicate these results but also adapt these principles to other novel compounds. Each analytical step is designed to be self-validating, creating a logical and robust data package suitable for regulatory submission, publication, or internal quality control.

Section 1: Foundational Properties and Safe Handling

Before any detailed structural analysis, a thorough understanding of the compound's fundamental physicochemical properties and handling requirements is essential. This baseline data informs everything from solvent selection for analysis to the necessary engineering controls for safe manipulation. Pentadecan-8-amine is a primary aliphatic amine that is corrosive and requires careful handling in a well-ventilated environment.[4]

Table 1: Physicochemical Properties of Pentadecan-8-amine

PropertyValueSource(s)
CAS Registry Number 18618-64-9[1][5][6]
Molecular Formula C₁₅H₃₃N[5][6]
Molecular Weight 227.44 g/mol [5][7]
IUPAC Name Pentadecan-8-amine[1]
Synonyms 1-Heptyloctylamine, 8-Aminopentadecane[5][6]
Appearance Light yellow to brown clear liquid[6]
Boiling Point 117 °C @ 2 mmHg; 157 °C @ 12 Torr[5][8]
Density ~0.811 g/cm³[8][9]
Refractive Index (n²⁰/D) ~1.44[9]
Flash Point 131.1 °C[9]

Expert Insight: Storage and Handling Pentadecan-8-amine is listed as air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[10] Its corrosive nature (GHS Hazard H314: Causes severe skin burns and eye damage) mandates the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] All manipulations should be performed within a chemical fume hood.

Section 2: Purity Assessment by Chromatography

Confirming the purity of the material is the critical first step. The presence of synthetic precursors (e.g., 8-pentadecanone) or side-products can significantly interfere with subsequent spectroscopic analyses and downstream applications.

Gas Chromatography (GC)

Causality: GC with a Flame Ionization Detector (GC-FID) is the preferred method for assessing the purity of volatile, thermally stable compounds like Pentadecan-8-amine. The basicity of the amine can cause peak tailing on standard silica columns due to interactions with acidic silanol groups. Therefore, a base-deactivated column (e.g., a "WAX" or amine-specific phase) is crucial for obtaining sharp, symmetrical peaks, which are essential for accurate quantification.[2]

Step-by-Step Protocol: GC-FID Purity Assay

  • Sample Preparation: Prepare a ~1 mg/mL solution of Pentadecan-8-amine in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a base-deactivated equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Method Parameters:

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL, with a 50:1 split ratio.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Detector Temperature: 320 °C.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak's area relative to the total area of all peaks. A purity of >96% is typical for commercially available reagents.

Workflow for Orthogonal Purity Verification (HPLC)

While GC is primary, an orthogonal technique like HPLC can provide confirmatory data. Since Pentadecan-8-amine lacks a UV chromophore, detection requires either a universal detector (e.g., CAD, ELSD) or pre-column derivatization. Derivatization with an agent like 4-fluoro-7-nitrobenzofurazan (NBD-F) introduces a fluorescent tag, enabling highly sensitive detection.[12]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Pentadecan-8-amine (in ACN) Mix Mix Sample->Mix Reagent NBD-F Reagent (in ACN) Reagent->Mix Buffer Borate Buffer (pH 9) Buffer->Mix Heat Heat at 60 °C for 5 min HPLC Inject into RP-HPLC (C18 Column) Heat->HPLC Cool & Inject Mix->Heat Detect Fluorescence Detector (Ex: 470 nm, Em: 530 nm) HPLC->Detect Data Chromatogram for Purity Analysis Detect->Data

Caption: Workflow for HPLC purity analysis via fluorescent derivatization.

Section 3: Definitive Structural Elucidation

With purity established, a combination of spectroscopic techniques is employed to confirm the molecular structure unequivocally.

Mass Spectrometry (MS)

Causality: Electron Ionization Mass Spectrometry (EI-MS), typically coupled with GC (GC-MS), provides two key pieces of information: the molecular weight and characteristic fragmentation patterns. For aliphatic amines, the most diagnostic fragmentation is α-cleavage, where the bond between the α-carbon (C8) and the β-carbon (C7 or C9) breaks. This process results in a stable, resonance-stabilized cation containing the nitrogen atom.[13]

Caption: Dominant α-cleavage fragmentation pathway for Pentadecan-8-amine.

Table 2: Predicted Mass Spectral Data for C₁₅H₃₃N

m/zIdentityNotes
227[M]⁺Molecular Ion. Expected to be of low abundance.
128[M - C₇H₁₅]⁺Base Peak. Result of α-cleavage (loss of heptyl radical).
114[M - C₈H₁₇]⁺Result of cleavage on the other side of the amine.
44[C₂H₆N]⁺Common fragment for primary amines.

Step-by-Step Protocol: GC-MS Analysis

  • Sample Preparation & GC Method: Use the same sample and GC method as described in Section 2.1.

  • MS Instrumentation:

    • Mass Spectrometer: Agilent 5977 or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the retention time of the main peak in the Total Ion Chromatogram (TIC). Extract the mass spectrum for this peak. Compare the observed m/z values with the predicted fragmentation pattern in Table 2. The molecular ion at m/z 227 should be present, and the base peak should be observed at m/z 128.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For Pentadecan-8-amine, the primary amine (-NH₂) group has several distinct vibrational modes that are easily identifiable.[14][15] The absence of other signals (e.g., a strong C=O stretch around 1715 cm⁻¹) is also crucial for confirming the identity and purity from carbonyl-containing precursors.

Table 3: Characteristic IR Absorptions for Pentadecan-8-amine

Wavenumber (cm⁻¹)VibrationIntensityDescription
3300 - 3500N-H StretchMediumTwo sharp bands (symmetric & asymmetric) characteristic of a primary amine.[13][16]
2850 - 2960C-H StretchStrongMultiple bands from the long aliphatic chain.
~1600N-H Bend (Scissor)MediumConfirms the -NH₂ group.[14][17]
~1465C-H Bend (Scissor)MediumMethylene (-CH₂-) groups.
1020 - 1250C-N StretchWeak-MediumAliphatic amine C-N bond vibration.[15]
665 - 910N-H WagBroad, StrongOut-of-plane bending, characteristic of primary amines.[14]

Step-by-Step Protocol: FTIR Analysis

  • Instrumentation: PerkinElmer Spectrum Two or equivalent FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Application: Place one drop of neat Pentadecan-8-amine liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 8 scans.

  • Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum. Correlate the observed peaks with the characteristic vibrations listed in Table 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework. Due to the C₂ symmetry of Pentadecan-8-amine around the C8 carbon, the number of unique signals in both ¹H and ¹³C spectra is reduced from 15 to 8, a key diagnostic feature.[18] The chemical shifts are influenced by the distance from the electron-withdrawing amine group.

Table 4: Predicted ¹H NMR Data for Pentadecan-8-amine (500 MHz, CDCl₃)

Atom Position(s)Approx. δ (ppm)MultiplicityIntegrationAssignment
NH₂1.1-1.5Broad Singlet2HAmine protons (signal disappears on D₂O shake)[13]
H8~2.75Multiplet1HProton on carbon bearing the amine (α-CH)
H7, H9~1.40Multiplet4HProtons on carbons adjacent to the α-carbon (β-CH₂)
H2-H6, H10-H141.25 - 1.35Broad Multiplet20HBulk methylene chain protons (-CH₂-)n
H1, H15~0.88Triplet6HTerminal methyl groups (-CH₃)

Table 5: Predicted ¹³C NMR Data for Pentadecan-8-amine (125 MHz, CDCl₃)

Atom Position(s)Approx. δ (ppm)Assignment
C8~51Carbon bearing the amine (α-C)[13]
C7, C9~34Carbons adjacent to the α-carbon (β-C)
C6, C10~26γ-Carbons
C5, C11~30Aliphatic chain carbons
C4, C12~29Aliphatic chain carbons
C3, C13~32Aliphatic chain carbons
C2, C14~23Penultimate carbons
C1, C15~14Terminal methyl carbons

Step-by-Step Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 15-20 mg of Pentadecan-8-amine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16 scans and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C. Assign the peaks based on their chemical shift, multiplicity, integration (for ¹H), and DEPT-135 phase, comparing them to the predicted data in Tables 4 and 5.

Conclusion

The comprehensive characterization of Pentadecan-8-amine requires a synergistic application of chromatographic and spectroscopic techniques. This guide outlines a robust analytical workflow, beginning with foundational property assessment and purity confirmation by GC, followed by definitive structural elucidation using MS, IR, and NMR. By following these validated protocols and understanding the scientific principles behind them, researchers and drug development professionals can ensure the quality and identity of this valuable chemical intermediate, thereby building a solid foundation for their subsequent research and development endeavors.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

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  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • ChemWhat. pentadecan-8-aMine CAS#: 18618-64-9. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • PubChem - NIH. Pentadecylamine. [Link]

  • Kusch, P. et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

  • NIST. Pentadecylamine - the NIST WebBook. [Link]

  • PubChem - NIH. Pentadecan-8-ol. [Link]

  • Google Patents.
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Foundational

Introduction: The Significance of Dialkylamines in Research and Development

An In-depth Technical Guide to the Physicochemical Properties of 1-Heptyl-Octylamine Long-chain secondary amines, such as 1-heptyl-octylamine (also known as N-heptyloctan-1-amine), represent a class of compounds with sig...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Heptyl-Octylamine

Long-chain secondary amines, such as 1-heptyl-octylamine (also known as N-heptyloctan-1-amine), represent a class of compounds with significant utility across various scientific domains. As dialkylamines, they serve as crucial intermediates in organic synthesis, building blocks for functional materials, and components in the formulation of agrochemicals and pharmaceuticals.[1] Their molecular structure, characterized by a polar secondary amine head and extensive nonpolar alkyl chains, imparts amphiphilic properties that are critical to their function.

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 1-heptyl-octylamine is paramount. These properties—including lipophilicity (logP), ionization constant (pKa), solubility, and thermal characteristics—govern the compound's behavior in both chemical and biological systems. They directly influence reaction kinetics, formulation stability, and, in the context of drug discovery, the absorption, distribution, metabolism, and excretion (ADME) profile of parent molecules.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of 1-heptyl-octylamine. Where experimental data is not publicly available, this document presents authoritative computational data and details robust, field-proven experimental protocols for their determination. This approach is designed to empower researchers to generate the precise data required for their specific applications, ensuring both scientific integrity and project success.

Chemical Identity and Core Molecular Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental molecular properties. 1-Heptyl-octylamine is a secondary amine with a total of 15 carbon atoms.

G start Start prep_standards Prepare Standards (Known logP values) start->prep_standards prep_sample Prepare Sample (1-heptyl-octylamine) start->prep_sample hplc_setup Equilibrate RP-HPLC System (C18 column, Mobile Phase) prep_standards->hplc_setup prep_sample->hplc_setup inject_standards Inject Standards & Record Retention Times (tR) hplc_setup->inject_standards calibration Generate Calibration Curve (logP vs. log k') inject_standards->calibration inject_sample Inject Sample & Record Retention Time (tR) calibration->inject_sample calculate_k Calculate Capacity Factor (k') for Sample inject_sample->calculate_k determine_logp Determine logP from Calibration Curve calculate_k->determine_logp end End determine_logp->end G start Start prep_sample Prepare Amine Solution (Known concentration in H₂O) start->prep_sample calibrate_ph Calibrate pH Meter (Using standard buffers pH 4, 7, 10) prep_sample->calibrate_ph setup_titration Setup Titration Apparatus (Burette with HCl, pH probe in sample) calibrate_ph->setup_titration titrate Titrate with Standard HCl (Add titrant in small increments) setup_titration->titrate record_data Record pH after each addition of titrant titrate->record_data record_data->titrate Repeat until past equivalence point plot_curve Plot Titration Curve (pH vs. Volume of HCl added) record_data->plot_curve find_ep Determine Equivalence Point (EP) (Inflection point of the curve) plot_curve->find_ep find_pka Determine pKa (pH at 1/2 EP volume) find_ep->find_pka end End find_pka->end

Sources

Foundational

Pentadecan-8-amine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Pentadecan-8-amine This guide provides a detailed examination of the safety considerations and handling protocols for Pentadecan-8-amine (CAS No. 18618-64-9).

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Pentadecan-8-amine

This guide provides a detailed examination of the safety considerations and handling protocols for Pentadecan-8-amine (CAS No. 18618-64-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data with established best practices for handling aliphatic amines. Given that the toxicological properties of this specific compound have not been fully investigated, this guide emphasizes a precautionary approach grounded in the known hazards of its chemical class.[1]

Introduction to Pentadecan-8-amine

Pentadecan-8-amine, also known as 1-heptyloctylamine, is a long-chain aliphatic primary amine.[2][3][4] Its molecular structure, consisting of a fifteen-carbon chain with an amine group at the 8th position, gives it properties that are of interest in various research and synthetic applications, including its use as a pharmaceutical intermediate and in medicinal chemistry.[5] Like other long-chain amines, it is a weak base and its reactivity is centered around the lone pair of electrons on the nitrogen atom.[6] The absence of a comprehensive toxicological profile necessitates a robust risk assessment and strict adherence to safety protocols derived from the general principles of handling corrosive and irritant chemicals.[1][7]

Section 1: Hazard Identification and Classification

1.1 Emergency Overview

The primary immediate concerns are its potential to cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1] Although one supplier MSDS notes that the toxicological properties have not been fully investigated, the structural features—a long alkyl chain and a primary amine group—suggest it should be handled as a hazardous substance.[1] Aliphatic amines as a class can be corrosive and cause severe skin burns and eye damage.[8][9] Therefore, a conservative approach classifying it as a potential corrosive and irritant is scientifically prudent.

1.2 GHS Classification (Anticipated)

Based on the available data and the properties of analogous amines, the following GHS classifications should be anticipated:

  • Skin Corrosion/Irritation: Category 1B or 2. Aliphatic amines are known to be irritants and can be corrosive.[8] An MSDS for Pentadecan-8-amine explicitly warns it may cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2A. Direct contact with amines can cause severe eye irritation or irreversible damage.[1][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). Inhalation of amine vapors can irritate the respiratory system.[1][8]

A GHS pictogram of GHS07 (Exclamation Mark) has been associated with the compound, indicating potential for skin and eye irritation, among other hazards.[5]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of Pentadecan-8-amine is fundamental to designing safe handling procedures and appropriate engineering controls.

PropertyValueSource(s)
CAS Number 18618-64-9[2][3][5]
Molecular Formula C15H33N[3][4]
Molecular Weight 227.44 g/mol [3][10]
Appearance Light yellow to brown clear liquid[3]
Boiling Point 117°C @ 2 mmHg; 157°C @ 12 Torr[2][4]
Flash Point 131.1°C[4]
Density 0.811 g/cm³[4]
Water Solubility Insoluble[11]
Vapor Pressure 0.00184 mmHg @ 25°C[4]

Note: Data is aggregated from multiple chemical supplier databases and may vary slightly.

Section 3: Exposure Control and Personal Protection

A multi-layered approach, prioritizing engineering and administrative controls over personal protective equipment (PPE), is essential for minimizing exposure. This is often referred to as the "Hierarchy of Controls."

cluster_0 Hierarchy of Controls for Pentadecan-8-amine Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Fig. 1: Hierarchy of Controls

Caption: Fig. 1: The Hierarchy of Controls prioritizes strategies from most to least effective.

3.1 Engineering Controls

The causality behind prioritizing engineering controls is that they physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of Pentadecan-8-amine, including weighing, transferring, and use in reactions, must be conducted inside a properly functioning chemical fume hood.[12] This is critical to prevent the inhalation of any vapors or aerosols.[7]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.[11]

  • Emergency Facilities: A safety shower and eyewash station must be readily accessible and located within the immediate work area where the chemical is handled.[13][14] This is a mandatory OSHA requirement for handling potentially corrosive materials.[14]

3.2 Personal Protective Equipment (PPE)

PPE is the last line of defense. The choice of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent direct skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[11][15]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes. Standard safety glasses are insufficient.[15]
Skin/Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental splashes and spills.[16]
Respiratory Protection Not typically required if work is performed in a fume hood.If there is a potential for exposure above established limits (where available) or during a large spill, a NIOSH-approved respirator may be necessary.[7][15]

3.3 Administrative Controls and Safe Work Practices

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental work involving Pentadecan-8-amine.

  • Training: All personnel must be trained on the specific hazards, handling procedures, and emergency responses related to this chemical and the broader class of aliphatic amines.[14][17]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11] Do not eat, drink, or apply cosmetics in the laboratory.[16]

  • Quantity Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.

Section 4: Emergency Procedures

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.

4.1 First-Aid Measures

The immediate response to an exposure is critical to minimizing injury.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

4.2 Spill Response Protocol

A small spill (<100 mL) inside a chemical fume hood can be managed by trained laboratory personnel. Larger spills constitute a major incident requiring specialized response teams.

Step-by-Step Protocol for a Small Spill:

  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the area.

  • Don PPE: Wear appropriate PPE, including a lab coat, goggles, and chemical-resistant gloves.

  • Containment: Prevent the spill from spreading. Use an inert, absorbent material like vermiculite, sand, or commercial sorbent pads.[11][19] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (Optional but Recommended): Since amines are basic, careful neutralization with a weak acid (e.g., citric acid solution) can be considered, but only by trained personnel aware of the potential for heat generation.

  • Absorption: Cover the spill with the absorbent material, working from the outside in.[11]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste in accordance with institutional and local regulations.[13]

cluster_spill Pentadecan-8-amine Spill Response Workflow A Spill Occurs B Alert Personnel & Restrict Area A->B C Don Appropriate PPE (Gloves, Goggles, Coat) B->C D Contain Spill with Inert Absorbent C->D E Absorb Liquid D->E F Collect Waste into Labeled Container E->F G Decontaminate Spill Area F->G H Dispose of all materials as Hazardous Waste G->H caption_spill Fig. 2: Workflow for a small chemical spill.

Caption: Fig. 2: Workflow for responding to a small chemical spill in a laboratory setting.

Section 5: Storage and Disposal

5.1 Storage

Proper storage is essential to prevent degradation, reaction, and accidental release.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][13]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid halides.[11][20] Amines can react exothermically with acids.[20]

  • Store separately from acids and oxidizers to prevent accidental mixing.[13]

5.2 Disposal

All waste containing Pentadecan-8-amine must be treated as hazardous waste.

  • Collect waste in a clearly labeled, compatible, and sealed container.

  • Do not dispose of it down the drain.[13] This can damage plumbing and harm aquatic ecosystems.[20]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

Pentadecan-8-amine is a valuable research chemical, but its incomplete safety profile demands a cautious and informed approach to handling. By understanding its physical properties, anticipating its hazards based on its chemical class (aliphatic amine), and rigorously applying the hierarchy of controls, researchers can work with this compound safely. The principles outlined in this guide—prioritizing engineering controls, utilizing appropriate PPE, and being prepared for emergencies—form a self-validating system for laboratory safety and scientific integrity.

References

  • pentadecan-8-aMine CAS#: 18618-64-9 • ChemWhat | Database of Chemicals & Biologicals . ChemWhat. Available at: [Link]

  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids . Occupational Safety and Health Administration (OSHA). Available at: [Link]

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  • Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. Available at: [Link]

  • A Guide to Working with Corrosive Substances . North Carolina Department of Labor. Available at: [Link]

  • How DOT and OSHA Regulate Corrosive Materials . Lion Technology. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. Available at: [Link]

  • Hazardous Chemical Information System (HCIS) - Details . Safe Work Australia. Available at: [Link]

  • Pentadecylamine | C15H33N | CID 17386 - PubChem . National Institutes of Health (NIH). Available at: [Link]

  • PENTADECYLAMINE | CAS#:2570-26-5 | Chemsrc . Chemsrc. Available at: [Link]

  • GHS SDS - Stonhard . Stonhard. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of New Hampshire. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Aichem. Available at: [Link]

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Exploratory

Spectral Analysis of Pentadecan-8-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentadecan-8-amine (C₁₅H₃₃N) is a long-chain aliphatic primary amine with the amino group located centrally on a fifteen-carbon backbone.[1][2] This structure imparts specific physicochemical properties relevant in fields such as organic synthesis, materials science, and drug development, where it may serve as a key intermediate or a modifying agent.[3][4] Accurate structural elucidation and purity assessment are paramount for its application, necessitating a multi-faceted analytical approach. This in-depth technical guide provides a comprehensive analysis of Pentadecan-8-amine using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a mere presentation of data, offering insights into the causality behind experimental choices and interpretation strategies, grounded in fundamental principles of spectroscopy. The protocols and interpretations provided herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the characterization of long-chain aliphatic amines.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is the foundation for interpreting spectral data. Pentadecan-8-amine possesses a plane of symmetry through the C8 carbon, which simplifies its NMR spectra.

Caption: Molecular structure of Pentadecan-8-amine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Pentadecan-8-amine, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The ¹H NMR spectrum of Pentadecan-8-amine is expected to be relatively simple due to the molecule's symmetry. Protons on carbons equidistant from the central C8 carbon are chemically equivalent. The key signals to identify are the methine proton at C8, the amine protons, the long chain of methylene protons, and the terminal methyl protons. The amine protons often appear as a broad signal and their chemical shift can be concentration-dependent.[5] Their identity can be confirmed by a D₂O exchange experiment, where the signal disappears.[6]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1, H15 (CH₃)~ 0.88Triplet6H~ 7.0
H2-H7, H9-H14 (CH₂)~ 1.25 - 1.40Multiplet24H-
H8 (CH)~ 2.70 - 2.90Multiplet1H-
NH₂~ 1.10 (broad)Singlet2H-

Interpretation:

  • Terminal Methyls (H1, H15): A characteristic triplet around 0.88 ppm arises from the six protons of the two terminal methyl groups, each split by the adjacent two methylene protons.

  • Methylene Chain (H2-H7, H9-H14): The 24 protons of the methylene groups will overlap, creating a large, complex multiplet in the 1.25 - 1.40 ppm region, typical for long alkyl chains.

  • Methine Proton (H8): The single proton on the carbon bearing the amine group (C8) is deshielded by the electron-withdrawing nitrogen atom and is expected to appear as a multiplet between 2.70 and 2.90 ppm.[5]

  • Amine Protons (NH₂): The two amine protons typically give a broad singlet due to quadrupole broadening and exchange. Its position can vary, but is expected around 1.10 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The symmetry of Pentadecan-8-amine is most evident in its proton-decoupled ¹³C NMR spectrum, where only eight distinct signals are expected for the fifteen carbon atoms. The chemical shifts are influenced by the proximity to the electronegative nitrogen atom. Carbons closer to the amine group will be more deshielded and appear further downfield.[5]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Atom PositionPredicted Chemical Shift (δ, ppm)
C8~ 50-55
C7, C9~ 33-38
C6, C10~ 25-30
C5, C11~ 29-32
C4, C12~ 29-32
C3, C13~ 31-34
C2, C14~ 22-25
C1, C15~ 14

Interpretation:

  • C8: The carbon directly attached to the nitrogen atom will be the most downfield of the aliphatic carbons, appearing in the 50-55 ppm range.

  • C1, C15: The terminal methyl carbons will be the most upfield, with a characteristic signal around 14 ppm.

  • Alkyl Chain (C2-C7, C9-C14): The remaining methylene carbons will appear in the typical aliphatic region of 22-38 ppm. The slight variations in their chemical shifts can sometimes be resolved, with carbons closer to the amine group (C7, C9) being more downfield than those further away.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of Pentadecan-8-amine in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key functional groups. For Pentadecan-8-amine, the most informative regions of the IR spectrum are the N-H stretching and bending vibrations, and the C-H stretching vibrations of the long alkyl chain. As a primary amine, it is expected to show two distinct N-H stretching bands.[6][7][8]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
~3380 and ~3300MediumN-H Asymmetric & Symmetric StretchPrimary Amine (NH₂)
~2955, ~2920, ~2850StrongC-H Asymmetric & Symmetric StretchAlkyl CH₃ & CH₂
~1620 - 1560MediumN-H Scissoring (Bend)Primary Amine (NH₂)
~1465Medium-CH₂- Scissoring (Bend)Alkyl Chain
~1250 - 1020Medium-WeakC-N StretchAliphatic Amine
~910 - 665Broad, WeakN-H WagPrimary Amine (NH₂)

Interpretation:

  • N-H Stretching: The presence of two distinct peaks in the 3300-3400 cm⁻¹ region is a definitive characteristic of a primary amine (R-NH₂).[9] This arises from the symmetric and asymmetric stretching modes of the N-H bonds.[8]

  • C-H Stretching: Strong, sharp absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the long alkyl chain.

  • N-H Bending: A medium intensity band in the 1560-1620 cm⁻¹ region corresponds to the N-H scissoring vibration, further confirming the primary amine group.[7]

  • C-N Stretching: The C-N stretch for aliphatic amines is typically found in the 1020-1250 cm⁻¹ range.[7]

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of liquid Pentadecan-8-amine or a small amount of solid sample onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For aliphatic amines, the molecular ion peak is often observed, and its mass will be an odd number according to the Nitrogen Rule.[9][10] The most characteristic fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][11]

Predicted Mass Spectrometry Data:

m/zRelative IntensityProposed Fragment Ion
227Low[C₁₅H₃₃N]⁺˙ (Molecular Ion)
142High[CH(NH₂)(C₇H₁₅)]⁺ from loss of C₆H₁₃ radical
30High[CH₂NH₂]⁺ (often a base peak for primary amines)

Interpretation:

  • Molecular Ion (M⁺˙): Pentadecan-8-amine has a molecular weight of 227.44 g/mol .[1] The molecular ion peak is expected at m/z 227. Its intensity may be low for long-chain amines. The odd nominal mass is consistent with the presence of a single nitrogen atom (Nitrogen Rule).[10]

  • α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom. In Pentadecan-8-amine, the bonds C7-C8 and C8-C9 are equivalent in this regard. Cleavage of the C7-C6 bond (or C9-C10) would result in the loss of a hexyl radical (•C₆H₁₃), leading to a stable, resonance-stabilized iminium ion at m/z 142. This is expected to be a major peak.

  • Base Peak: For many primary amines, a characteristic peak at m/z 30, corresponding to [CH₂=NH₂]⁺, is often the base peak. While this fragment is less directly formed from the symmetrical Pentadecan-8-amine compared to a terminal amine like 1-pentadecylamine, it can arise from rearrangements and is a key indicator of a primary amine moiety.[12]

fragmentation M Pentadecan-8-amine [C15H33N]+• m/z = 227 F1 [CH(NH2)(C7H15)]+ m/z = 142 M->F1 α-Cleavage F2 •C6H13 (Hexyl Radical) (Neutral Loss)

Caption: Primary α-cleavage fragmentation of Pentadecan-8-amine.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of Pentadecan-8-amine (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 25 to 350.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to Pentadecan-8-amine. Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern. Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation.

Conclusion

The comprehensive spectral analysis of Pentadecan-8-amine through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and structural verification. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading to eight distinct signals in the ¹³C NMR. IR spectroscopy offers rapid confirmation of the primary amine functional group through its characteristic N-H stretching and bending vibrations. Mass spectrometry confirms the molecular weight via the molecular ion peak and reveals a predictable fragmentation pattern dominated by α-cleavage. By integrating the data from these three powerful analytical techniques and following the detailed protocols, researchers can ensure the identity and purity of Pentadecan-8-amine for its intended applications.

References

  • Kusch, P., Knupp, G., & Hergarten, M. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]

  • PubChem. (n.d.). 8-Pentadecanone. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • National Institute of Standards and Technology. (n.d.). Pentadecylamine. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Pentadecylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Pentadecanone. NIST WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2017). Mass spectrum of pentadecane. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0305030). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). Pentadecan-8-ol. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Research Applications of C15H33N Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular formula C₁₅H₃₃N represents a vast family of saturated aliphatic amine isomers. While seemingly simple, the structural arrangement of the fifteen carbon atoms and the placement of the nitrogen atom—defining it as a primary, secondary, or tertiary amine—dramatically alters its physicochemical properties and, consequently, its scientific utility. The significance of isomerism is a cornerstone of pharmacology and materials science, as different isomers can exhibit widely varied pharmacokinetic, pharmacodynamic, and reactivity profiles[1]. This guide moves beyond a generic overview to provide researchers, scientists, and drug development professionals with a detailed exploration of the potential research applications of key C₁₅H₃₃N isomers.

We will dissect the applications of two representative isomeric classes:

  • Long-Chain Primary Amines (e.g., 1-Pentadecanamine): Characterized by a terminal -NH₂ group, these molecules excel as surface-active agents, leveraging their single reactive site and long hydrophobic tail.

  • Long-Chain Tertiary Amines (e.g., N,N-Dimethyltridecylamine): With a fully substituted nitrogen atom, these isomers are non-hydrogen-bonding but possess a crucial lone pair of electrons, making them ideal precursors for cationic lipids and valuable bases in organic synthesis.

This document will explore their roles in nanomaterial synthesis, advanced drug delivery, corrosion inhibition, and catalysis, providing not just the "what" but the fundamental "why" behind their function, supported by detailed experimental protocols and mechanistic diagrams.

Part 1: The Physicochemical Landscape of Representative C₁₅H₃₃N Isomers

The utility of a C₁₅H₃₃N isomer is a direct consequence of its structure. The long C15 alkyl chain confers significant hydrophobicity (lipophilicity), while the nature of the amine headgroup dictates its polarity, basicity, and hydrogen-bonding capability. These features govern how the molecule interacts with metal surfaces, biological membranes, or other reactants.

  • 1-Pentadecanamine (Primary Amine): The presence of two protons on the nitrogen allows it to act as a hydrogen bond donor and acceptor. Its primary amine group serves as an effective coordinating ligand for metal ions, a key feature in nanoparticle synthesis.

  • N,N-Dimethyltridecylamine (Tertiary Amine): Lacking N-H bonds, it cannot act as a hydrogen bond donor. Its nitrogen atom's lone pair of electrons makes it a good proton acceptor (Brønsted-Lowry base) and nucleophile. This tunable basicity is critical for its function in pH-responsive drug delivery systems[2][3].

  • Tripentylamine (Tertiary Amine): The three bulky pentyl chains create significant steric hindrance around the nitrogen atom, making it a "non-nucleophilic base" in certain organic reactions. It is less likely to participate in undesired side reactions like alkylation compared to less hindered amines.

The table below summarizes the key properties that underpin the distinct applications of these isomers.

Property1-PentadecanamineN,N-DimethyltridecylamineTripentylamine
Structure CH₃(CH₂)₁₄NH₂CH₃(CH₂)₁₂N(CH₃)₂(CH₃(CH₂)₄)₃N
Isomer Type Primary AmineTertiary AmineTertiary Amine
Molar Mass 227.44 g/mol 227.44 g/mol 227.44 g/mol
Boiling Point ~305-307 °C~290-292 °C~223 °C / 14 mmHg[4]
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.Insoluble in water[5].
Key Feature H-bonding; excellent metal ligand.Tunable pKa; precursor to cationic lipids.Sterically hindered base.
Part 2: Application in Nanomaterials Science: Surface Ligands and Stabilizers

Long-chain primary amines, such as 1-pentadecanamine and its close relatives (dodecylamine, hexadecylamine, oleylamine), are indispensable in the synthesis of high-quality colloidal nanoparticles, particularly semiconductor quantum dots (QDs)[6].

Causality of Experimental Choice: The Amine as a Capping Agent

The synthesis of monodisperse (uniformly sized) nanoparticles requires a clear separation between a rapid initial "nucleation" event and a subsequent, slower "growth" phase[6]. Long-chain amines play a dual role in controlling this process:

  • Surface Passivation and Coordination: The amine headgroup (-NH₂) possesses a lone pair of electrons that readily coordinates to the electron-deficient metal atoms on the nanoparticle surface[7]. This binding passivates "dangling bonds" on the surface, which is crucial for achieving high photoluminescence quantum yields in QDs.

  • Steric Stabilization: The long, hydrophobic C15 alkyl chains extend from the nanoparticle surface into the nonpolar solvent. This creates a robust steric barrier that physically prevents nanoparticles from aggregating, a process that would otherwise lead to uncontrolled growth and precipitation[8][9]. The interplay between the binding affinity of the headgroup and the steric repulsion of the tails allows for thermodynamic "size-focusing," where an initially varied population of nanoparticles matures into a collection of highly uniform size[7].

Experimental Workflow: Hot-Injection Synthesis

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Monitoring & Isolation Phase P1 Precursor 1: Metal Oxide (e.g., CdO) + Long-Chain Acid (e.g., Oleic Acid) in Non-Coordinating Solvent (e.g., Octadecene) R1 Heat Precursor 1 to High Temp (e.g., 225-300 °C) Forms clear Cd-oleate complex P1->R1 Heating P2 Precursor 2: Chalcogen (e.g., Se) in Phosphine Ligand (e.g., TOP) or dissolved in solvent R2 Rapid 'Hot Injection' of Precursor 2 into hot Precursor 1 solution P2->R2 Syringe R1->R2 R3 Brief, intense nucleation event forms nanoparticle seeds R2->R3 Triggers nucleation R4 Controlled growth of nuclei at lower temp. 1-Pentadecanamine stabilizes growing particles R3->R4 Growth phase M1 Withdraw aliquots over time (seconds to minutes) R4->M1 Sampling M2 Quench growth by cooling M1->M2 M3 Precipitate QDs with polar solvent (e.g., Methanol) & Centrifuge M2->M3 M4 Resuspend purified QDs in nonpolar solvent (e.g., Toluene) M3->M4

Caption: Workflow for hot-injection synthesis of quantum dots.

Protocol: Hot-Injection Synthesis of CdSe Quantum Dots

This protocol is adapted from established methods and illustrates the role of long-chain amines as solvents and ligands. Researchers must consult specific literature for precise molar ratios and temperatures to target desired nanoparticle sizes.

  • Precursor Preparation:

    • Cadmium Precursor: In a 50 mL three-neck flask equipped with a condenser and thermometer, combine CdO (e.g., 0.1 mmol), 1-pentadecanamine (e.g., 5 g), and a long-chain acid like oleic acid (e.g., 1 mmol).

    • Selenium Precursor: In a separate vial, dissolve elemental Selenium powder (e.g., 0.1 mmol) in 1-octadecene or by forming a complex with trioctylphosphine (TOP).

  • Reaction Execution:

    • Under an inert atmosphere (Argon), heat the cadmium precursor mixture to ~250-280 °C until the CdO dissolves and the solution becomes clear. The 1-pentadecanamine here acts as both a high-boiling solvent and a coordinating ligand.

    • Reduce the temperature to the desired growth temperature (e.g., 220-250 °C).

    • Swiftly inject the selenium precursor into the hot reaction flask with vigorous stirring. This "hot-injection" triggers a rapid, homogeneous nucleation of CdSe nanocrystals[6].

  • Growth and Isolation:

    • Immediately after injection, the solution will change color as the nanoparticles nucleate and grow. The growth is controlled by the temperature and the stabilizing effect of the 1-pentadecanamine ligands on the particle surface.

    • Withdraw small aliquots of the reaction mixture at timed intervals (e.g., 30s, 1 min, 5 min) and quench them in a cool solvent like toluene to stop further growth. Later aliquots will contain larger nanoparticles.

    • To purify the nanoparticles, add a polar non-solvent like methanol to the quenched aliquots to induce flocculation.

    • Centrifuge the mixture to pellet the nanoparticles, discard the supernatant, and re-disperse the purified nanoparticles in a nonpolar solvent like toluene or hexane.

Part 3: Application in Advanced Drug Delivery: Cationic & Ionizable Lipids

Tertiary amines derived from the C₁₅H₃₃N framework are at the forefront of modern medicine, forming the core of cationic and ionizable lipids used in Lipid Nanoparticles (LNPs) for the delivery of nucleic acid therapeutics like mRNA and siRNA[10][11].

Causality of Experimental Choice: The pH-Responsive "Proton Sponge" Effect

The primary challenge in nucleic acid delivery is getting the large, negatively charged molecule across the cell membrane and, crucially, out of the endosome before it is degraded by lysosomes. C₁₅H₃₃N-based ionizable lipids are masterfully designed to overcome this barrier[3].

  • Encapsulation & Circulation (pH 7.4): During LNP formulation at an acidic pH, the tertiary amine headgroup is protonated (positively charged), allowing it to electrostatically complex with the negatively charged phosphate backbone of the mRNA. When the formulation is neutralized to physiological pH (~7.4) for administration, the amine deprotonates and becomes neutral. This neutrality is critical for reducing toxicity and preventing non-specific interactions with proteins in the bloodstream, thereby increasing circulation time[2][11].

  • Endosomal Escape (pH ~6.0): After the LNP is taken up by a cell via endocytosis, the interior of the endosome becomes acidified. This acidic environment protonates the tertiary amine headgroup again, making the lipid cationic. This induced positive charge facilitates two key events:

    • It promotes interaction with negatively charged lipids on the inner leaflet of the endosomal membrane, disrupting the membrane's integrity.

    • The influx of protons to neutralize the amines leads to an osmotic imbalance, causing the endosome to swell and rupture—a phenomenon known as the "proton sponge" effect. This cascade of events releases the mRNA payload into the cytoplasm, where it can be translated into the therapeutic protein[3].

G cluster_0 Cellular Uptake & Endosomal Trafficking cluster_1 Mechanism of Release LNP Lipid Nanoparticle (LNP) C15H33N-based Ionizable Lipid (Neutral at pH 7.4) Helper Lipids (Cholesterol, Phospholipid) PEG-Lipid mRNA Cargo Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (pH < 6.0) Endosome->LateEndosome Protonation Amine headgroups become protonated (positively charged) Endosome->Protonation Acidic pH triggers... Release mRNA released into cytoplasm LateEndosome->Release Escape prevents degradation MembraneFusion Cationic LNP fuses with anionic endosomal membrane Protonation->MembraneFusion MembraneFusion->Release Translation Therapeutic Protein Synthesis Release->Translation Ribosomes

Caption: Mechanism of mRNA delivery via a pH-responsive LNP.

Protocol: Formulation of mRNA-Laden LNPs via Microfluidic Mixing

Microfluidic devices provide rapid, controlled mixing of lipid and aqueous phases, leading to the self-assembly of highly uniform LNPs.

  • Phase Preparation:

    • Lipid Phase: Prepare a stock solution of lipids in a water-miscible organic solvent (e.g., ethanol). A typical formulation includes:

      • The ionizable C15-amine-based lipid.

      • A phospholipid (e.g., DOPE or DSPC).

      • Cholesterol (for stability).

      • A PEG-lipid (to control particle size and improve stability).

    • Aqueous Phase: Prepare a stock solution of the mRNA cargo in a low pH buffer (e.g., sodium acetate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated for efficient mRNA complexation.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).

    • Pump the two solutions through the chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous:lipid). The rapid mixing of the ethanol stream with the aqueous stream lowers the solvent polarity, causing the lipids to precipitate and self-assemble around the mRNA cargo, forming LNPs.

  • Purification and Concentration:

    • The resulting LNP suspension is typically diluted in a neutral buffer (e.g., PBS, pH 7.4) to halt further assembly.

    • Purify the LNPs and remove the ethanol using a method like tangential flow filtration (TFF) or dialysis against a neutral buffer.

    • Concentrate the final LNP formulation to the desired dose and sterilize by passing through a 0.22 µm filter.

Part 4: Additional Research Frontiers

Beyond nanotechnology and drug delivery, C₁₅H₃₃N isomers have established and emerging roles in other fields.

Corrosion Inhibition

Long-chain aliphatic amines are highly effective corrosion inhibitors, particularly in industrial water-steam cycles and oil pipelines[12][13][14].

  • Mechanism: The amine headgroup adsorbs onto the metal surface through a donor-acceptor interaction between the nitrogen's lone pair electrons and vacant d-orbitals of the metal[15]. This forms an initial anchor point. Subsequently, the long, hydrophobic C15 alkyl chains orient themselves away from the surface, creating a dense, non-polar film. This "filming amine" layer acts as a physical barrier, displacing water and preventing corrosive agents like oxygen and acids from reaching the metal surface[14][16]. The effectiveness generally increases with alkyl chain length up to a certain point, after which steric hindrance can impede the formation of a compact film[16].

Organic Synthesis & Catalysis

Tertiary amines like tripentylamine serve specialized roles in organic chemistry.

  • Hindered Base: Its bulky nature makes it useful as a proton scavenger in reactions where a more nucleophilic base (like triethylamine) might cause unwanted side reactions.

  • Phase-Transfer Catalysis (PTC): While not a catalyst itself, a tertiary amine can react in-situ with an alkylating agent (e.g., an alkyl halide) to form a quaternary ammonium salt[17]. This "quat salt" is the active phase-transfer catalyst. The salt is amphiphilic, capable of transporting an aqueous-soluble anion (like hydroxide or cyanide) into an organic phase to react with an organic-soluble substrate, dramatically accelerating reactions between immiscible phases[18][19].

Conclusion

The chemical formula C₁₅H₃₃N, far from representing a single entity, describes a class of molecules whose isomeric forms are tailored for remarkably distinct and advanced scientific applications. By simply rearranging the carbon skeleton and the substitution on the nitrogen atom, we can create:

  • Primary amines that act as powerful surface-directing and stabilizing agents, enabling the precise synthesis of nanomaterials with tunable properties.

  • Tertiary amines that form the intelligent core of pH-responsive lipid nanoparticles, capable of navigating the biological milieu to deliver next-generation nucleic acid therapeutics directly into the cell's cytoplasm.

The principles demonstrated by these representative isomers extend to their use as robust corrosion inhibitors and versatile reagents in organic synthesis. As research pushes the boundaries of personalized medicine, advanced materials, and green chemistry, the rational design and application of specific long-chain amine isomers will undoubtedly continue to provide foundational solutions to complex scientific challenges.

References

  • Corrosion protection | Filming amines | Fineamin SWISS Chemicals. (n.d.). Fineamin. Retrieved from [Link]

  • Triethylamine - PTC Organics, Inc. (n.d.). PTC Organics. Retrieved from [Link]

  • Corrosion inhibiting processes and compositions of aliphatic amines and diquaternary diamines. (1972). Google Patents.
  • N,N-Dimethyldecylamine: A Versatile Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives. (2019). MDPI. Retrieved from [Link]

  • Film-forming amines as corrosion inhibitors: a state-of-the-art review. (2024). ResearchGate. Retrieved from [Link]

  • α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method. (2023). National Center for Biotechnology Information. Retrieved from [Link]

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  • triphenylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Delivery of self-amplifying mRNA vaccines by cationic lipid nanoparticles. (2020). Nature. Retrieved from [Link]

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  • Development and optimisation of cationic lipid nanoparticles for mRNA delivery. (2023). ResearchGate. Retrieved from [Link]

  • Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives. (2019). OUCI. Retrieved from [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. (2023). Sartorius. Retrieved from [Link]

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  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). MDPI. Retrieved from [Link]

  • Method for the synthesis of trimethylamine. (2017). Google Patents.
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  • Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles. (2011). Royal Society of Chemistry. Retrieved from [Link]

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  • Part 1: Synthesizing CdSe Quantum Dots. (n.d.). NNCI. Retrieved from [Link]

  • Simple Synthesis Method and Characterizations of Aggregation-Free Cysteamine Capped PbS Quantum Dot. (2019). MDPI. Retrieved from [Link]

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  • An Overview of Nanomaterial Applications in Pharmacology. (2023). National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: A Robust LC-MS/MS Protocol for the Precise Quantification of Pentadecan-8-amine in Biological Matrices

Abstract This document provides a comprehensive, in-depth guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of P...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pentadecan-8-amine. Long-chain primary amines are an important class of molecules in industrial and biological contexts, yet their analysis is often challenging due to their physicochemical properties. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in sample preparation, chromatography, and mass spectrometry. The protocols herein are designed to be self-validating, grounded in established bioanalytical standards, and serve as a foundational methodology for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Long-Chain Amines

Pentadecan-8-amine (C₁₅H₃₃N, MW: 227.44 g/mol ) is a long-chain aliphatic primary amine.[1] The accurate quantification of such compounds in complex biological matrices (e.g., plasma, serum, tissue homogenates) is essential for a variety of applications, including pharmacokinetic (PK) studies, toxicology assessments, and biomarker discovery. However, the analysis of these molecules presents distinct challenges:

  • High Lipophilicity: The long C15 alkyl chain imparts significant non-polar character, leading to strong retention on reversed-phase columns and potential non-specific binding.

  • Basicity: The primary amine group (pKa ≈ 10.5-11.0) is readily protonated, which is beneficial for electrospray ionization but can cause poor peak shape on silica-based columns due to interactions with residual silanols.

  • Lack of Chromophore: The absence of a UV-absorbing moiety makes detection by HPLC-UV challenging, necessitating more sensitive techniques like mass spectrometry.[2]

  • Matrix Effects: Co-eluting endogenous substances from biological samples, such as phospholipids, can significantly suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate results.[3]

This application note details a robust LC-MS/MS workflow designed to overcome these specific challenges, ensuring high-quality, reproducible data that meets stringent regulatory expectations.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of effective method development.

PropertyValueImplication for Method Development
Molecular Formula C₁₅H₃₃NDetermines the monoisotopic mass for MS detection.
Molecular Weight 227.44 g/mol [1]Precursor ion for MS/MS will be [M+H]⁺ at m/z 228.4.
Structure CH₃(CH₂)₆CH(NH₂)(CH₂)₆CH₃Symmetrical primary amine. Fragmentation in MS/MS will likely occur at the C-C bonds alpha to the nitrogen.
Boiling Point ~300 °C[4]Sufficiently non-volatile for LC-MS analysis.
Predicted pKa ~10.6The amine will be protonated (positively charged) at pH < 8.6. For extraction as a neutral base, the sample pH must be raised to >12.6.
Predicted LogP ~6.5 - 7.0Highly lipophilic. Requires strong organic solvent for elution in reversed-phase LC. Prone to binding with plastics and proteins. Susceptible to extraction into non-polar organic solvents.
Appearance Solid / Liquid[1]Standard handling procedures for chemical reagents apply.

Experimental Workflow: A Step-by-Step Protocol

The entire analytical process, from sample receipt to final data reporting, is outlined below. Each stage is critical for ensuring the integrity of the results.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike LLE Liquid-Liquid Extraction (LLE) (Alkalinize & Extract) Spike->LLE Option 1 SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Spike->SPE Option 2 Evap Evaporate & Reconstitute in Mobile Phase LLE->Evap SPE->Evap Inject Inject Sample Evap->Inject LC UHPLC Separation (Reversed-Phase C18 Column) Inject->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Process Peak Integration & Quantification MS->Process Validate Method Validation (per FDA/EMA Guidelines) Process->Validate Report Generate Report Validate->Report

Caption: Overall workflow for the quantification of Pentadecan-8-amine.

Internal Standard (IS) Selection

An appropriate internal standard is crucial for correcting for variability during sample preparation and MS analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Pentadecan-8-amine-d₄). If a SIL-IS is unavailable, a close structural analog with similar extraction and ionization properties, such as Heptadecan-9-amine, should be used.

Sample Preparation: Isolating the Analyte

Effective sample preparation is the most critical step for a successful bioanalytical assay.[3] The goal is to remove interfering matrix components like proteins and phospholipids.[2] We present two validated protocols: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 3.2.1: Liquid-Liquid Extraction (LLE)

LLE is a robust technique that separates compounds based on their differential solubility in immiscible liquids.[5] By alkalinizing the sample, the basic amine is deprotonated to its neutral form, which has a higher affinity for a nonpolar organic solvent.[5]

  • Rationale: This method is effective at removing proteins and highly polar interferences. The choice of a pH at least two units above the analyte's pKa ensures complete conversion to the neutral, extractable form.[2]

  • Step-by-Step Protocol:

    • Pipette 100 µL of biological sample (e.g., human plasma) into a 2 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 50 µL of 1 M Sodium Hydroxide (NaOH) to raise the pH to >12. Vortex for 10 seconds.

    • Add 1 mL of an extraction solvent (e.g., Methyl-tert-butyl ether (MTBE) or Hexane:Ethyl Acetate 90:10 v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new tube, avoiding the protein pellet at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and transfer to an autosampler vial.

Protocol 3.2.2: Solid-Phase Extraction (SPE)

SPE offers higher selectivity and can produce cleaner extracts by using a solid sorbent to isolate the analyte.[2] For a basic compound like Pentadecan-8-amine, a mixed-mode cation exchange SPE sorbent is highly effective.[6]

  • Rationale: The sorbent has both reversed-phase (for retaining the lipophilic chain) and cation-exchange (for retaining the protonated amine) properties. This dual-retention mechanism allows for stringent wash steps to remove different types of interferences.

  • Step-by-Step Protocol:

    • Pre-treat a 100 µL plasma sample by adding 200 µL of 4% Phosphoric Acid in water and 10 µL of IS. Vortex to mix. This step precipitates proteins and ensures the analyte is protonated.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of Methanol, followed by 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 0.1 M Acetic Acid to remove neutral and acidic interferences.

    • Wash 2: Wash the cartridge with 1 mL of Methanol to remove lipophilic, non-basic interferences.

    • Elute the analyte and IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic elution solvent neutralizes the amine, releasing it from the cation-exchange sorbent.

    • Evaporate the eluate to dryness under nitrogen at 40 °C.

    • Reconstitute the extract in 100 µL of the mobile phase and transfer to an autosampler vial.

SPE_Logic Condition 1. Condition (Methanol, Water) Load 2. Load (Acidified Sample, Analyte is Cationic) Condition->Load Wash1 3. Wash 1 (Aqueous Acid) Removes Polar Neutrals Load->Wash1 Wash2 4. Wash 2 (Methanol) Removes Lipophilic Neutrals Wash1->Wash2 Elute 5. Elute (Ammoniated Methanol) Analyte is Neutralized Wash2->Elute

Caption: Logical steps of the Solid-Phase Extraction (SPE) protocol.

LC-MS/MS Instrumental Analysis

Direct analysis by LC-MS/MS provides high throughput and selectivity without the need for derivatization.[2]

ParameterRecommended ConditionRationale
LC System UHPLC system (e.g., Waters ACQUITY, Agilent 1290)Provides high resolution and fast analysis times.
Column Reversed-Phase C18 or C8 Column (e.g., 2.1 x 50 mm, 1.8 µm)The lipophilic nature of Pentadecan-8-amine ensures good retention on C18/C8 stationary phases.[2]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the amine to [M+H]⁺, ensuring good peak shape by minimizing silanol interactions and promoting efficient ESI+ ionization.[7][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent for reversed-phase chromatography.[9]
Gradient Elution Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.A gradient is necessary to elute the highly retained analyte in a sharp peak while separating it from early-eluting matrix components.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)The gold standard for quantitative bioanalysis, offering high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, ionizable compounds.[10] The primary amine is readily protonated in the acidic mobile phase, making positive mode ESI highly efficient.
MRM Transitions Quantifier: 228.4 → 114.2Qualifier: 228.4 → 71.1Precursor ion is [M+H]⁺. Product ions are generated from fragmentation of the alkyl chain. These transitions are proposed and must be confirmed and optimized experimentally by infusing a standard solution.[11][12]
MS Parameters Collision Energy (CE), Declustering Potential (DP), Source Temperature, Gas FlowsThese parameters must be optimized for the specific analyte and instrument to achieve maximum signal intensity and stability.

Method Validation

For the data to be acceptable for regulatory submission, the method must be validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16] The validation process demonstrates that the assay is reliable and reproducible for its intended purpose.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.Response in blank matrix samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the mean test results to the true concentration.Mean concentration of Quality Control (QC) samples at low, medium, and high levels should be within ±15% of the nominal value.
Precision The closeness of agreement among a series of measurements. Evaluated as intra-day (repeatability) and inter-day (reproducibility).The coefficient of variation (%CV or %RSD) for QC samples at each level should not exceed 15%.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5-10 times that of the blank matrix. Accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The ratio of analyte peak area in post-extraction spiked matrix to that in a pure solution should be consistent across different lots of matrix. The IS should track and correct for any variability.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration in stored QC samples should be within ±15% of the nominal value. Conditions tested include freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative (autosampler) stability.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of Pentadecan-8-amine by LC-MS/MS. By carefully selecting sample preparation techniques based on the analyte's physicochemical properties and optimizing chromatographic and mass spectrometric conditions, a robust, sensitive, and reliable method can be achieved. The validation protocols described ensure that the generated data is of the highest quality, suitable for decision-making in research and regulated drug development environments.

References

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Application

Application Note: Pentadecan-8-amine as a Novel Internal Standard for Robust Lipidomic Profiling by LC-MS/MS

Introduction: The Imperative for Precision in Lipidomics Lipidomics, the comprehensive analysis of lipids in biological systems, offers profound insights into cellular metabolism, signaling pathways, and the pathogenesis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Lipidomics

Lipidomics, the comprehensive analysis of lipids in biological systems, offers profound insights into cellular metabolism, signaling pathways, and the pathogenesis of numerous diseases.[1] Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the cornerstone of lipidomic research, enabling the identification and quantification of thousands of lipid species.[2][3] However, a significant challenge in LC-MS-based lipidomics is managing analytical variability introduced during sample preparation, extraction, and instrument analysis.[4][5] To achieve accurate and reproducible quantification, the use of internal standards (IS) is an indispensable practice.[1][6] An ideal internal standard is a compound that is structurally analogous to the analytes of interest but is not endogenously present in the sample.[1] It is added at a known concentration to all samples before processing, thereby accounting for variations in extraction efficiency and instrument response.[6]

This application note introduces pentadecan-8-amine as a promising internal standard for lipidomic profiling, particularly for the analysis of aminolipids and related species. We provide a detailed protocol for its implementation in a typical LC-MS/MS workflow, from sample preparation to data analysis, and discuss the rationale behind its selection.

Pentadecan-8-amine: A Rationale for its Use as an Internal Standard

Pentadecan-8-amine (C15H33N, MW: 227.44 g/mol ) is a long-chain primary amine.[7][8][9] Its physicochemical properties make it a strong candidate for an internal standard in lipidomics for several key reasons:

  • Structural Uniqueness: As an odd-chain amine, pentadecan-8-amine is not naturally abundant in most biological systems, a primary requirement for an internal standard.[10] This minimizes the risk of interference from endogenous compounds.

  • Physicochemical Similarity: Its long alkyl chain provides chromatographic behavior on reversed-phase columns similar to that of many lipid species, ensuring it co-elutes with a range of analytes and effectively normalizes for matrix effects that can vary across the chromatographic gradient.[11]

  • Ionization Properties: The primary amine group is readily protonated, making it highly suitable for positive mode electrospray ionization (ESI), a common technique for lipid analysis.[12] This ensures a strong and stable signal in the mass spectrometer.

  • Broad Applicability: While particularly suited for the normalization of other free amines, its utility can extend to various lipid classes where its chromatographic and ionization behavior is representative.

Physicochemical Properties of Pentadecan-8-amine
PropertyValueReference
CAS Number 18618-64-9[8][9]
Molecular Formula C₁₅H₃₃N[8][9]
Molecular Weight 227.44 g/mol [7][9]
Boiling Point 299.3°C at 760 mmHg[9]
Appearance Light yellow to brown clear liquid[13]
IUPAC Name Pentadecan-8-amine[8]

Experimental Workflow for Lipidomic Profiling using Pentadecan-8-amine

The following protocol outlines a comprehensive workflow for the use of pentadecan-8-amine as an internal standard in an untargeted lipidomic analysis of plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Pentadecan-8-amine IS sample->spike Add known concentration extract Lipid Extraction (e.g., MTBE Method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject Sample reconstitute->inject lc UPLC Separation (C18 Column) inject->lc ms HR-MS/MS Data Acquisition lc->ms peak Peak Detection & Alignment ms->peak normalize Normalization to Pentadecan-8-amine IS peak->normalize Calculate Analyte/IS Ratio identify Lipid Identification (Database Search) normalize->identify stats Statistical Analysis identify->stats

Caption: Lipidomic Profiling Workflow with Pentadecan-8-amine Internal Standard.

Protocol: Step-by-Step Methodology

1. Preparation of Internal Standard Stock Solution:

  • Objective: To prepare a concentrated stock solution of pentadecan-8-amine for spiking into samples.

  • Procedure:

    • Accurately weigh approximately 10 mg of high-purity (≥97%) pentadecan-8-amine.

    • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

    • Store both solutions at -20°C in amber glass vials.

2. Sample Preparation and Lipid Extraction:

  • Objective: To extract lipids from the biological matrix while incorporating the internal standard. This protocol uses the methyl-tert-butyl ether (MTBE) method, which is effective for a broad range of lipids.

  • Procedure:

    • Thaw biological samples (e.g., 50 µL of plasma) on ice.

    • To each sample in a 2 mL microcentrifuge tube, add 10 µL of the 10 µg/mL pentadecan-8-amine working solution.

    • Add 200 µL of methanol and vortex for 30 seconds.

    • Add 750 µL of MTBE and vortex for 1 minute.

    • Add 188 µL of LC-MS grade water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the upper organic phase (approximately 600 µL) and transfer to a new tube.

    • Dry the organic phase completely under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of Acetonitrile/Isopropanol (1:1, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Objective: To separate the lipid species chromatographically and detect them using tandem mass spectrometry.

  • Instrumentation: A UPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[14]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 350°C.[15]

    • Scan Range: m/z 150-1500.

    • Data Acquisition: Data-dependent acquisition (DDA) with a full MS scan followed by MS/MS fragmentation of the top 10 most intense ions.

    • Internal Standard Monitoring: A targeted MS/MS method (Multiple Reaction Monitoring - MRM) should be included to specifically monitor pentadecan-8-amine.

Proposed MS/MS Transitions for Pentadecan-8-amine

For targeted monitoring on a triple quadrupole mass spectrometer or for confirmation in high-resolution data, specific precursor-product ion transitions are necessary.[16] For pentadecan-8-amine, the protonated molecule [M+H]⁺ is the precursor ion. Fragmentation will likely involve the neutral loss of ammonia (NH₃).

ParameterValueRationale
Precursor Ion (Q1) m/z 228.27[M+H]⁺ for C₁₅H₃₃N
Product Ion (Q3) - Quantifier m/z 211.24[M+H-NH₃]⁺, loss of ammonia is a characteristic fragmentation for primary amines.[17]
Product Ion (Q3) - Qualifier m/z 72.08A potential smaller fragment resulting from cleavage of the alkyl chain.
Collision Energy (CE) 15-25 eVTo be optimized empirically for maximum product ion intensity.

4. Data Processing and Normalization:

  • Objective: To process the raw LC-MS/MS data to obtain a list of lipid features and their intensities, normalized to the internal standard.

  • Software: Use a comprehensive data processing software such as MS-DIAL, LipidSearch, or similar platforms.[15][18]

  • Procedure:

    • Peak Picking and Alignment: Process the raw data files to detect chromatographic peaks and align them across all samples.

    • Internal Standard Verification: Confirm the consistent detection and intensity of the pentadecan-8-amine peak (m/z 228.27) across all samples, especially in Quality Control (QC) samples. The coefficient of variation (CV%) in QC samples should be <30%.[15]

    • Normalization: For each detected lipid feature, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Pentadecan-8-amine). This normalized peak area is used for all subsequent quantitative comparisons.[6]

    • Lipid Identification: Identify lipid features by matching their accurate mass and MS/MS fragmentation patterns against a lipid database (e.g., LipidBlast).[15]

Application in a Research Context: Investigating Phospholipid Signaling

The robust quantification enabled by pentadecan-8-amine can be applied to study dynamic cellular processes. For example, in the investigation of signaling pathways involving aminophospholipids like phosphatidylethanolamine (PE) and phosphatidylserine (PS).

G Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Activation Stimulus->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Hydrolysis PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses IP3->Downstream Ca²⁺ Release PS_Signal PS Exposure on Outer Membrane PKC->PS_Signal Modulates Flippase Activity PS_Signal->Downstream e.g., Apoptosis Signaling

Caption: Hypothetical Signaling Pathway Involving Aminophospholipids.

In such a study, cells could be treated with a stimulus, and lipid extracts analyzed at various time points. The precise quantification afforded by normalization with pentadecan-8-amine would allow researchers to confidently determine subtle but significant changes in the levels of PE and PS species, elucidating their role in the signaling cascade.

Conclusion

This application note proposes pentadecan-8-amine as a novel and effective internal standard for LC-MS/MS-based lipidomic profiling. Its non-endogenous nature, appropriate physicochemical properties, and excellent ionization characteristics make it a valuable tool for correcting analytical variability, thereby enhancing the accuracy and reproducibility of lipid quantification. The detailed protocol provided herein offers a robust framework for its implementation in both academic and industrial research settings, empowering scientists to generate high-quality lipidomic data for a deeper understanding of biology and disease.

References

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Method

Application Note: Robust Derivatization of Pentadecan-8-amine with Pentafluorobenzoyl Chloride for Sensitive GC-MS Analysis

Executive Summary This application note presents a comprehensive guide to the chemical derivatization of pentadecan-8-amine, a long-chain primary aliphatic amine, for robust and sensitive analysis by Gas Chromatography (...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This application note presents a comprehensive guide to the chemical derivatization of pentadecan-8-amine, a long-chain primary aliphatic amine, for robust and sensitive analysis by Gas Chromatography (GC). Direct GC analysis of such amines is notoriously challenging due to their high polarity, low volatility, and propensity for strong interaction with active sites in the GC system, leading to poor peak symmetry and inaccurate quantification.[1][2][3] This guide details an optimized acylation protocol using pentafluorobenzoyl chloride (PFBCl) as the derivatizing agent. This method transforms the polar amine into a stable, volatile, and highly detectable N-(pentadecan-8-yl)-2,3,4,5,6-pentafluorobenzamide derivative. We provide a step-by-step protocol, guidelines for GC-MS parameter selection, and expert insights into troubleshooting and method optimization, designed for researchers, analytical scientists, and professionals in drug development.

The Analytical Challenge: Why Derivatization is Essential

Pentadecan-8-amine (C₁₅H₃₃N) is a C15 saturated fatty amine. Its primary amino group (-NH₂) introduces a significant dipole moment and makes the molecule highly basic.[2] These properties are the root cause of several analytical difficulties in gas chromatography:

  • Poor Volatility: The boiling point of underivatized pentadecan-8-amine is high (approx. 299°C at 760 mmHg), requiring high GC oven temperatures that can risk thermal degradation.[4]

  • Peak Tailing: The active hydrogens on the primary amine readily form hydrogen bonds with residual silanol groups on the surface of GC columns and liners.[5][6] This strong, undesirable interaction leads to delayed elution and characteristically asymmetric, tailing peaks, which severely compromise resolution and integration accuracy.

  • Low Detector Response: Standard Flame Ionization Detectors (FID) may offer insufficient sensitivity for trace-level analysis.

Derivatization is a chemical modification technique that addresses these issues by replacing the active amine protons with a non-polar, bulky group.[1][7] This process fundamentally alters the molecule's physicochemical properties to make it "GC-friendly," resulting in:

  • Increased Volatility: Masking the polar -NH₂ group reduces intermolecular hydrogen bonding, lowering the derivative's boiling point.[1]

  • Improved Peak Shape: The derivative exhibits significantly reduced interaction with active sites, yielding sharp, symmetrical Gaussian peaks.[1][7]

  • Enhanced Sensitivity: The introduction of specific functional groups, particularly fluorine atoms, creates derivatives with a high affinity for electron capture, enabling ultra-sensitive detection with an Electron Capture Detector (ECD) or through Negative Ion Chemical Ionization (NICI) mass spectrometry.[1][8][9]

Strategic Reagent Selection: The Case for Pentafluorobenzoyl Chloride (PFBCl)

While several classes of reagents can derivatize primary amines, including silylating agents (e.g., BSTFA) and other acylating agents (e.g., TFAA), acylation with Pentafluorobenzoyl Chloride (PFBCl) offers distinct advantages for this application.[10][11]

  • High Reactivity & Stability: PFBCl reacts efficiently with primary amines to form exceptionally stable amide bonds, preventing degradation in the GC inlet or on the column.[12][13]

  • Superb Detector Compatibility: The resulting pentafluorobenzoyl derivative is an electrophore, making it exquisitely sensitive to GC-ECD. For mass spectrometry, it provides a unique fragmentation pattern and allows for highly selective and sensitive analysis in NICI mode.[9][12]

  • Favorable Chromatography: The bulky, non-polar nature of the pentafluorobenzoyl group ensures excellent chromatographic behavior on standard non-polar or mid-polarity columns.

The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of PFBCl, leading to the displacement of the chloride leaving group and formation of the stable amide derivative.

Experimental Workflow and Protocol

The following sections provide a detailed, self-validating protocol for the derivatization of pentadecan-8-amine with PFBCl and subsequent GC-MS analysis.

Overall Experimental Workflow

The entire process, from sample preparation to data acquisition, is outlined below.

G cluster_prep Sample & Reagent Preparation cluster_rxn Derivatization cluster_workup Workup & Extraction cluster_analysis Analysis Sample 1. Dissolve Pentadecan-8-amine in Aprotic Solvent Mix 3. Combine Sample, Base, and PFBCl Reagent Sample->Mix Reagent 2. Prepare PFBCl and Base Solutions Reagent->Mix React 4. Incubate at 60°C for 45 min Mix->React Vortex Quench 5. Quench Reaction with Water React->Quench Extract 6. Liquid-Liquid Extraction with Hexane Quench->Extract Dry 7. Dry Organic Layer (e.g., Na2SO4) Extract->Dry Inject 8. Inject into GC-MS Dry->Inject Transfer to vial

Figure 1: Derivatization and Analysis Workflow.
Detailed Step-by-Step Protocol

Materials & Reagents:

  • Pentadecan-8-amine standard

  • Pentafluorobenzoyl chloride (PFBCl), ≥99% purity

  • Pyridine or Triethylamine (TEA), anhydrous

  • Hexane and Toluene, HPLC or GC grade

  • Sodium Bicarbonate (NaHCO₃) solution, 5% (w/v) in deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer and heating block/oven

  • Pipettes and syringes

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of pentadecan-8-amine in toluene (e.g., 1 mg/mL).

    • Pipette 100 µL of the stock solution into a 2 mL reaction vial. For quantitative analysis, add an appropriate internal standard at this stage.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine (or TEA) to the vial. The base acts as a scavenger for the HCl byproduct generated during the reaction.[14]

    • Add 50 µL of a 10% (v/v) solution of PFBCl in toluene. Safety Note: PFBCl is corrosive and moisture-sensitive. Handle in a fume hood.

    • Tightly cap the vial and vortex vigorously for 1 minute.

    • Place the vial in a heating block set to 60°C for 45 minutes . This condition has been shown to be optimal for driving the reaction to completion for similar compounds.[12]

  • Work-up and Extraction:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of 5% NaHCO₃ solution to the vial to quench the reaction and neutralize excess PFBCl and HCl. Vortex for 30 seconds.

    • Add 1 mL of hexane to the vial to extract the derivatized analyte.

    • Vortex vigorously for 1 minute to ensure thorough extraction. Centrifuge briefly if necessary to separate the layers.

    • Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Final Sample Preparation:

    • Let the sample stand for 5 minutes over the Na₂SO₄.

    • Transfer the dried organic extract to a GC autosampler vial. The sample is now ready for injection.

GC-MS Analysis and Data Interpretation

Recommended Analytical Parameters

The following parameters provide a robust starting point for the analysis of the N-(pentadecan-8-yl)-2,3,4,5,6-pentafluorobenzamide derivative. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform.
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for this type of derivative.[2]
Injection Port Split/Splitless, 280°CEnsures efficient volatilization of the derivative. A splitless injection is recommended for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)The temperature program should be optimized to ensure good separation from solvent and reagent peaks.
MS System Agilent 5977 MSD or equivalentCapable of both Electron Ionization (EI) and Chemical Ionization (CI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Mass Range m/z 40-550Covers the molecular ion and key fragment ions of the derivative.
MS Source Temp. 230°CStandard temperature for EI.
MS Quad Temp. 150°CStandard temperature for EI.
Expected Results and Interpretation

The successful derivatization of pentadecan-8-amine (MW: 227.4 g/mol ) with PFBCl (adds a C₇F₅O moiety) yields N-(pentadecan-8-yl)-2,3,4,5,6-pentafluorobenzamide, with a molecular weight of 421.5 g/mol .

Chromatography: You should observe a sharp, symmetrical peak at a significantly later retention time than any underivatized amine would appear (if it eluted at all).

Mass Spectrum (EI): The EI mass spectrum is expected to show characteristic fragments that confirm the structure:

  • A molecular ion (M⁺) at m/z 421 .

  • A prominent base peak corresponding to the stable pentafluorobenzoyl cation at m/z 195 .

  • Fragments resulting from alpha-cleavage adjacent to the nitrogen atom on the alkyl chain.

Field Insights: Troubleshooting & Method Optimization

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Peak 1. Incomplete reaction. 2. Degradation of PFBCl reagent due to moisture. 3. Loss of analyte during work-up.1. Ensure reaction temperature and time are adequate. Check base catalyst. 2. Use fresh, high-purity PFBCl. Prepare reagent solutions fresh. 3. Be careful during the liquid-liquid extraction step not to discard the organic layer.
Large Reagent/Byproduct Peaks 1. Excessive PFBCl used. 2. Inefficient quenching.1. Optimize the stoichiometry; reduce the amount of PFBCl if the analyte peak is strong. 2. Ensure the NaHCO₃ wash is performed thoroughly to remove unreacted PFBCl. A second wash can be added.
Persistent Peak Tailing 1. Active sites still present in the GC inlet or column. 2. Column degradation.1. Use a base-deactivated or ultra-inert GC liner.[15] 2. Condition the column according to the manufacturer's instructions. If the column is old, trim the first ~10-20 cm from the inlet end or replace it.[16]
Poor Reproducibility 1. Inconsistent sample/reagent volumes. 2. Water contamination in reagents or solvents.1. Use calibrated pipettes and an internal standard for quantification. 2. Use anhydrous solvents and ensure reagents are stored in a desiccator.

Conclusion

The derivatization of pentadecan-8-amine with pentafluorobenzoyl chloride is a highly effective and robust strategy to overcome the inherent challenges of its analysis by gas chromatography. The resulting stable amide derivative exhibits excellent chromatographic behavior and allows for highly sensitive detection by GC-MS or GC-ECD. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists to achieve reliable, accurate, and sensitive quantification of long-chain primary amines in various complex matrices.

References

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  • Huang, R. J., Li, W. B., Wang, Y. R., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2027-2035.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
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  • PubChem. (n.d.). Pentadecan-8-YL 4-(3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino)butanoate. Retrieved from [Link]

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  • Benchchem. (n.d.). A Comparative Guide to Derivatization Agents for Amine and Phenol Analysis in GC-MS, with a Focus on 2,3,4,5-Tetrafluorobenzoyl Chloride.
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Application

Application Note: Evaluating Pentadecan-8-amine as a Novel Hydrophobic Matrix for MALDI Imaging of Lipids

Introduction: Overcoming the Challenges in Lipid Imaging Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of biomolecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenges in Lipid Imaging

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of biomolecules directly in tissue sections.[1] While extensively used for proteins and peptides, its application to small molecules, particularly nonpolar lipids, presents significant challenges. Conventional MALDI matrices, which are typically aromatic acids, often generate a dense forest of interfering ions in the low mass range (m/z < 700), obscuring the signals from lipids and other metabolites.[2][3]

Furthermore, the chemical nature of the matrix profoundly influences which analytes are detected.[1] Efficient analysis of hydrophobic lipids requires a matrix that can intimately co-crystallize with nonpolar analytes, a property not always optimal in standard aqueous-organic solvent systems used with traditional matrices.[4] To address these limitations, the field is exploring alternative and rationally designed matrices. Recent work has shown that modifying standard matrices with long alkyl chains can improve sensitivity and image quality for lipid analysis, highlighting the value of hydrophobicity.[5]

This application note presents a detailed protocol and rationale for evaluating Pentadecan-8-amine , a C15 long-chain aliphatic amine, as a novel matrix for the MALDI-MSI analysis of lipids. Its unique structure offers three potential advantages:

  • Enhanced Hydrophobic Interactions: The 15-carbon chain is expected to promote strong association and co-crystallization with lipids in tissue.

  • Reduced Low-Mass Interference: Lacking a strong aromatic chromophore, it is hypothesized to produce a cleaner background spectrum compared to conventional matrices.

  • Alternative Ionization Pathway: The primary amine group can serve as a proton source in the gas phase, facilitating the ionization of neutral lipid species.

This guide provides researchers, scientists, and drug development professionals with the foundational protocols to explore the utility of pentadecan-8-amine and similar long-chain amines for high-sensitivity lipid imaging.

Principle of Operation: A Hydrophobic-Driven Ionization Mechanism

The efficacy of a MALDI matrix depends on its ability to absorb laser energy and facilitate the ionization of the analyte with minimal fragmentation.[6] While traditional matrices rely on a chromophore for energy absorption and an acidic proton for ionization, the proposed mechanism for pentadecan-8-amine is distinct and tailored for hydrophobic molecules.

  • Analyte-Matrix Co-crystallization: The matrix solution, prepared in a highly organic solvent, is applied to the tissue section. The solvent extracts lipids from the tissue surface, allowing them to mix with the dissolved pentadecan-8-amine. As the solvent evaporates, the long alkyl chains of the matrix and the fatty acyl chains of the lipids associate through hydrophobic interactions, leading to the formation of uniform, analyte-infused matrix crystals.

  • Desorption: Upon irradiation with the MALDI laser, the matrix absorbs energy, leading to a rapid expansion and desorption of both matrix and analyte molecules into the gas phase.

  • Gas-Phase Protonation: In the dense plume of desorbed material, the primary amine of the pentadecan-8-amine molecule can become protonated. These protonated matrix molecules then act as efficient proton donors, ionizing neutral lipid analytes (e.g., triacylglycerols, cholesterol esters) via gas-phase proton transfer. This "soft" ionization process preserves the intact molecular structure.

This mechanism is particularly advantageous for creating a "matrix-suppressed" environment where interference from matrix-related peaks is minimized, a critical factor for detecting low-mass analytes.[7]

G cluster_0 1. Co-crystallization cluster_1 2. Desorption & Ionization cluster_2 3. Detection Tissue Tissue Section (with Lipids) MatrixApp Matrix Application (Pentadecan-8-amine in Chloroform) Tissue->MatrixApp Crystal Lipid-Matrix Co-crystal Formation MatrixApp->Crystal Plume Gas-Phase Plume (Matrix + Lipid) Laser UV Laser Pulse Laser->Crystal Ionization Proton Transfer [Matrix-H]+ + [Lipid] -> [Matrix] + [Lipid-H]+ Plume->Ionization TOF Time-of-Flight Mass Analyzer Ionization->TOF Spectrum Mass Spectrum (Lipid Profile) TOF->Spectrum

Caption: Proposed mechanism for pentadecan-8-amine as a MALDI matrix.

Materials and Methods

Reagents & Consumables
  • Pentadecan-8-amine (MW: 227.44 g/mol )

  • Chloroform, HPLC Grade

  • Methanol, HPLC Grade

  • Indium Tin Oxide (ITO) Coated Glass Slides

  • Fresh frozen tissue blocks (e.g., mouse brain, liver)

  • Nitrogen gas cylinder for drying

Equipment
  • Cryostat microtome

  • Automated Matrix Sprayer (e.g., HTX TM-Sprayer™, SunChrom SunCollect)

  • MALDI Time-of-Flight (TOF) Mass Spectrometer equipped for imaging

Experimental Protocols

Protocol 1: Tissue Section Preparation

This protocol outlines the standard procedure for preparing tissue sections for MALDI-MSI. Proper sample handling is crucial to preserve both the morphology and the molecular integrity of the tissue.[8]

  • Cryosectioning: Set the cryostat chamber temperature to -20°C. Allow the tissue block to equilibrate to this temperature for at least 30 minutes.

  • Slicing: Section the tissue at a thickness of 10-14 µm. Thinner sections generally yield better spectral quality.

  • Thaw-Mounting: Mount the tissue section onto a clean, room-temperature ITO slide. The temperature difference will cause the section to adhere to the slide without the need for adhesives that can interfere with analysis.

  • Drying: Dry the mounted tissue sections in a desiccator under vacuum or a gentle stream of nitrogen for 15-30 minutes before matrix application. This step is critical for good matrix crystal formation. Store slides at -80°C if not used immediately.

Protocol 2: Pentadecan-8-amine Matrix Solution Preparation

The optimal matrix concentration is critical for achieving good signal intensity and must be determined empirically. This protocol provides a starting point for optimization.

  • Solvent Preparation: Prepare a stock solvent solution of 9:1 (v/v) Chloroform:Methanol . This solvent mixture is effective for dissolving both the aliphatic amine matrix and a wide range of lipids.

  • Stock Solution: Prepare a 20 mg/mL stock solution of pentadecan-8-amine in the prepared solvent. Vortex thoroughly to ensure complete dissolution.

  • Working Solutions: From the stock solution, prepare a dilution series to test different concentrations. It is recommended to start with 5 mg/mL, 10 mg/mL, and 15 mg/mL .

    • Causality Note: A lower concentration may not provide sufficient matrix molecules for efficient desorption, while a very high concentration can suppress the analyte signal. Optimization is key.

Protocol 3: Automated Matrix Application

Automated spraying is the preferred method for MALDI imaging as it produces a uniform layer of small matrix crystals, which is essential for high spatial resolution.

  • Setup: Place the ITO slides with mounted tissue sections into the automated sprayer.

  • Parameter Optimization: Set the spraying parameters. The values in the table below serve as a robust starting point for optimization.

  • Spraying: Execute the spraying protocol. Multiple passes are used to build up a homogenous matrix layer.

  • Drying: Allow the slides to dry completely within the instrument before removal.

Table 1: Recommended Starting Parameters for Matrix Spraying

ParameterRecommended ValueRationale for Optimization
Solvent 9:1 Chloroform:MethanolBalances solubility of matrix/lipids with appropriate evaporation rate.
Matrix Conc. 10 mg/mLA good starting point to balance signal with potential suppression.
Nozzle Height 40 mmAffects the spray area and droplet size.
Nozzle Velocity 1200 mm/minControls the amount of matrix deposited per unit area.
Flow Rate 0.12 mL/minDirectly impacts the wetness of the spray and crystal formation.
Number of Passes 8Builds a homogenous layer without excessive wetting.
Gas Pressure 10 psi (Nitrogen)Influences nebulization and droplet size.
Temperature 30 °CAffects solvent evaporation rate and crystal size.
Protocol 4: MALDI-TOF MS Imaging Data Acquisition

Instrument settings should be tuned for the analysis of lipids in the m/z 400-1200 range.

  • Instrument Calibration: Calibrate the mass spectrometer using an appropriate standard for the desired mass range.

  • Slide Loading: Load the matrix-coated slides into the MALDI source.

  • Parameter Setup: Define the imaging area and set the acquisition parameters. The table below provides typical starting values.

  • Acquisition: Begin the imaging run.

Table 2: Typical Mass Spectrometer Settings for Lipid Imaging

ParameterRecommended SettingRationale
Ionization Mode Positive IonMany lipids, especially neutral lipids, ionize well as [M+H]⁺ or [M+Na]⁺.
Mass Range m/z 400 - 1200Covers the majority of phospholipids, sphingolipids, and triacylglycerols.
Laser Type Nd:YAG (355 nm)Standard UV laser for MALDI.
Laser Power 50-70% (arbitrary units)Optimize for best signal-to-noise without causing fragmentation.
Spatial Resolution 10 - 50 µmChosen based on the specific anatomical features of interest.
Shots per Pixel 200 - 500Averages the signal to improve spectrum quality at each position.

Workflow and Data Visualization

The overall process from sample collection to data analysis is a multi-step workflow that requires careful execution at each stage to ensure high-quality, reproducible results.

Caption: Experimental workflow for MALDI imaging using pentadecan-8-amine.

Conclusion and Future Perspectives

Pentadecan-8-amine represents a promising, yet underexplored, class of MALDI matrices for the analysis of nonpolar molecules. Its long alkyl chain and basic amine group provide a unique combination of properties designed to enhance lipid co-crystallization while minimizing background interference. The protocols detailed herein offer a comprehensive starting point for researchers to validate and optimize the use of this matrix in their own laboratories. By systematically adjusting parameters such as matrix concentration and sprayer settings, users can tailor the methodology to their specific lipid classes of interest and instrumentation. This approach opens new avenues for high-sensitivity mapping of lipids in biological tissues, with potential applications in biomarker discovery, pharmacology, and fundamental biology.

References

  • YouTube. (2022). MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). Available at: [Link]

  • Chen, Y., et al. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. Analytical and Bioanalytical Chemistry, 413(10), 2735-2765. Available at: [Link]

  • Pettit, M. E., et al. (2015). Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid. Journal of The American Society for Mass Spectrometry, 26(11), 1845–1849. Available at: [Link]

  • Globe Thesis. (2023). A New Matrix For Small Molecule Detection By MALDI-TOF MS Based On Poly-n-vinylcarbazole. Available at: [Link]

  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Available at: [Link]

  • Calvano, C. D., et al. (2018). MALDI matrices for low molecular weight compounds: an endless story? Analytical and Bioanalytical Chemistry, 410(18), 4015–4038. Available at: [Link]

  • Patterson, N. H., et al. (2017). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of The American Society for Mass Spectrometry, 28(8), 1547–1556. Available at: [Link]

  • Ellis, S. R., et al. (2020). Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap. Journal of the American Society for Mass Spectrometry, 31(7), 1447–1456. Available at: [Link]

  • Leopold, J., et al. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Biomolecules, 8(4), 173. Available at: [Link]

  • Leopold, J., et al. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Biomolecules, 13(3), 543. Available at: [Link]

  • Schiller, J. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Biomolecules, 8(4), 173. Available at: [Link]

  • Chughtai, K., & Heeren, R. M. (2010). Mass spectrometric imaging for biomedical tissue analysis. Chemical reviews, 110(5), 3237-3277.
  • Trimpin, S. (2016). A Convenient Alternative to MALDI and ESI. LCGC International, 29(1), 12-19. Available at: [Link]

  • Grey, A. C., et al. (2016). A Matrix Toolbox for MALDI Imaging Mass Spectrometry. Bioanalysis Zone. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of common matrix materials used in MALDI analyses. Available at: [Link]

  • ACS Publications. (2022). Composite PVK/SLGO As Matrix for MALDI-TOF MS Detection of Small Molecules in Dual-Ion Mode. ACS Omega, 7(43), 38941–38951. Available at: [Link]

  • National Institutes of Health. (2017). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates. Available at: [Link]

  • ResearchGate. (2018). New Matrix Additives and Alternative Matrices for Small Molecule MALDI Mass Spectrometry. Available at: [Link]

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Method

Application Notes and Protocols for Pentadecan-8-amine in Synthetic Organic Chemistry

Introduction: Unveiling the Potential of a Symmetric, Lipophilic Amine Pentadecan-8-amine (CAS No: 18618-64-9) is a unique secondary amine characterized by a fifteen-carbon backbone with the amino group centrally located...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Symmetric, Lipophilic Amine

Pentadecan-8-amine (CAS No: 18618-64-9) is a unique secondary amine characterized by a fifteen-carbon backbone with the amino group centrally located at the 8th position. This symmetrical structure, flanked by two heptyl chains, imparts significant lipophilicity and steric bulk, making it an intriguing, albeit underexplored, building block in synthetic organic chemistry. While its primary documented applications lie in the realm of materials science—serving as a capping agent for colloidal quantum dots and a component in organic photovoltaic (OPV) and organic field-effect transistor (OFET) technologies—its potential as a versatile intermediate for introducing bulky, lipophilic moieties into organic molecules is considerable.[1]

This technical guide moves beyond its established role in materials science to explore its prospective applications in broader synthetic contexts. We will provide a framework for its use in key organic transformations, offering detailed, representative protocols based on established methodologies for sterically hindered secondary amines. The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific targets.

Table 1: Physicochemical Properties of Pentadecan-8-amine

PropertyValueReference(s)
CAS Number 18618-64-9[2][3]
Molecular Formula C₁₅H₃₃N[2][3]
Molecular Weight 227.44 g/mol [4]
Appearance Light yellow to brown clear liquid[3]
Boiling Point 299.3 °C at 760 mmHg[2]
Density 0.811 g/cm³[2]
Refractive Index 1.44[2]
LogP 5.735[2]

Part 1: Synthesis of Pentadecan-8-amine

The most direct route to pentadecan-8-amine is the reductive amination of its corresponding ketone, pentadecan-8-one. This method is efficient and avoids the over-alkylation issues that can plague other amine syntheses.[5][6]

Protocol 1: Synthesis via Reductive Amination of Pentadecan-8-one

This protocol describes the conversion of pentadecan-8-one to pentadecan-8-amine using ammonia and a reducing agent. Sodium cyanoborohydride is often used due to its selectivity for the intermediate imine over the starting ketone, but other agents like sodium triacetoxyborohydride or catalytic hydrogenation can also be employed.[7]

Reaction Scheme: C₇H₁₅(CO)C₇H₁₅ + NH₃ + [Reducing Agent] → C₇H₁₅(CHNH₂)C₇H₁₅

Materials:

  • Pentadecan-8-one (1.0 equiv)

  • Ammonium acetate or ammonia in methanol (7 M solution, >10 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with pentadecan-8-one (e.g., 5.0 g, 22.1 mmol), add a solution of ammonia in methanol (7 M, 50 mL) or a significant excess of ammonium acetate. Stir the mixture at room temperature under a nitrogen atmosphere.

  • Imination: Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

  • Reduction: Cautiously add sodium cyanoborohydride (e.g., 2.08 g, 33.1 mmol) to the mixture in portions. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or GC-MS.

  • Quenching and Workup: Carefully acidify the reaction mixture to pH ~2 with 1 M HCl to decompose excess reducing agent. Stir for 1 hour.

  • Extraction (Base): Make the aqueous solution basic (pH > 10) by the slow addition of 1 M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude pentadecan-8-amine can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1-2% triethylamine) to yield the final product.

start Pentadecan-8-one imine Imine Intermediate start->imine Imination reagents1 + NH3 (Methanol) product Pentadecan-8-amine imine->product Reduction reagents2 + NaBH3CN

Caption: Workflow for the synthesis of pentadecan-8-amine.

Part 2: Prospective Application in N-Alkylation Reactions

The steric hindrance around the nitrogen atom in pentadecan-8-amine presents a challenge for traditional N-alkylation with alkyl halides, which can be slow and require harsh conditions.[8] However, these properties can also be advantageous in preventing over-alkylation, a common side reaction with less hindered amines.[9] Modern catalytic methods or the use of more reactive alkylating agents can overcome the steric barrier.

Protocol 2: Representative N-Alkylation of Pentadecan-8-amine

This protocol is a representative method for the mono-alkylation of a sterically hindered secondary amine using an alkyl tosylate, which is more reactive than the corresponding halide. The use of a non-nucleophilic, sterically hindered base is crucial to prevent side reactions.[8]

Reaction Scheme: C₁₅H₃₁NH + R-OTs → C₁₅H₃₁NR + PMP-H⁺OTs⁻

Materials:

  • Pentadecan-8-amine (1.0 equiv)

  • Alkyl tosylate (e.g., ethyl tosylate) (1.2 equiv)

  • 1,2,2,6,6-Pentamethylpiperidine (PMP) (1.5 equiv)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve pentadecan-8-amine (e.g., 227 mg, 1.0 mmol) in anhydrous toluene (5 mL).

  • Addition of Reagents: Add 1,2,2,6,6-pentamethylpiperidine (e.g., 233 mg, 1.5 mmol) followed by the alkyl tosylate (e.g., 240 mg, 1.2 mmol).

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 24-48 hours. The formation of a precipitate (PMP-tosylate salt) may be observed.

  • Monitoring: Monitor the consumption of the starting amine by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and filter off any solids. Dilute the filtrate with ethyl acetate (20 mL).

  • Washing: Wash the organic solution sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine product by flash column chromatography on silica gel.

Part 3: Application in Materials Synthesis

The lipophilic and bulky nature of pentadecan-8-amine has been successfully exploited in the synthesis of functional organic materials, particularly for tuning the solid-state packing and solubility of π-conjugated systems.

Protocol 3: Synthesis of a Naphthalene Diimide (NDI) Derivative

This protocol is adapted from the literature and describes the synthesis of a naphthalene diimide (NDI) derivative functionalized with pentadecan-8-amine, a molecule designed for applications in liquid crystals and organic electronics.[10]

Reaction Scheme: Naphthalene Dianhydride + 2 * C₁₅H₃₁NH → NDI-(C₁₅H₃₁)₂

Materials:

  • 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) (1.0 equiv)

  • Pentadecan-8-amine (2.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Chloroform

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Combine NTCDA (e.g., 0.47 g, 1.76 mmol) and pentadecan-8-amine (1.0 g, 4.4 mmol) in a flask with anhydrous DMF (20 mL).

  • Reaction Conditions: Stir the mixture and heat to 110 °C for 4 hours under a nitrogen atmosphere.

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with chloroform (3 x 30 mL).

  • Washing and Drying: Combine the organic phases, wash with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a chloroform/hexane solvent system as the eluent, to afford the desired NDI derivative.

cluster_synthesis Synthesis Workflow start Combine NTCDA & Pentadecan-8-amine in DMF heat Heat at 110°C, 4h start->heat workup Cool, Extract with Chloroform heat->workup purify Column Chromatography workup->purify product Purified NDI Product purify->product

Caption: Experimental workflow for NDI derivative synthesis.

Part 4: Safety, Handling, and Spectroscopic Characterization

Handling and Storage:

  • Safety: Pentadecan-8-amine is classified as a corrosive substance that can cause severe skin burns and eye damage. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

    • δ ~2.7-2.9 ppm (m, 1H): Methine proton (-CH(NH)-).

    • δ ~1.2-1.5 ppm (m, 24H): Methylene protons of the two heptyl chains (-CH₂-).

    • δ ~1.1 ppm (s, 1H): Amine proton (-NH-), often broad and may exchange with D₂O.

    • δ ~0.8-0.9 ppm (t, 6H): Terminal methyl protons (-CH₃).

  • ¹³C NMR (CDCl₃):

    • δ ~50-55 ppm: Methine carbon (-CH(NH)-).

    • δ ~22-38 ppm: Methylene carbons (-CH₂-).

    • δ ~14 ppm: Terminal methyl carbons (-CH₃).

  • IR (neat, cm⁻¹):

    • 3200-3400 (weak, sharp): N-H stretch for a secondary amine.

    • 2850-2960 (strong): C-H stretching from the alkyl chains.

    • 1465 (medium): C-H bending.

Conclusion

Pentadecan-8-amine is a sterically hindered, lipophilic secondary amine with demonstrated utility in materials chemistry and significant, yet largely untapped, potential in broader synthetic applications. Its symmetrical structure offers a unique tool for introducing bulky alkyl groups, modulating solubility, and controlling intermolecular interactions. While its steric bulk requires consideration in reaction design, modern synthetic methods for N-alkylation and amination can effectively incorporate this building block. The protocols and data presented herein provide a foundational guide for researchers to begin exploring the synthetic utility of pentadecan-8-amine in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

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  • BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

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Application

Pentadecan-8-amine as a Semi-Permanent Coating for Capillary Electrophoresis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Capillary Coatings in Electrophoretic Separations Capillary electrophoresis (CE) is a high-resolution analytical techniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Capillary Coatings in Electrophoretic Separations

Capillary electrophoresis (CE) is a high-resolution analytical technique widely utilized for the separation of a diverse range of analytes, from small ions to large biomolecules.[1][2] The intrinsic properties of the bare fused-silica capillary, specifically the presence of silanol groups (Si-OH) on its inner surface, can significantly impact the efficiency and reproducibility of separations.[3] These silanol groups become ionized at pH values above 3-4, creating a negatively charged surface that gives rise to a phenomenon known as electroosmotic flow (EOF).[4] While EOF can be advantageous in some applications, it can also lead to issues such as analyte adsorption, peak tailing, and variability in migration times, particularly for positively charged analytes like proteins and peptides.[5]

To mitigate these challenges and gain better control over the separation process, the inner surface of the capillary is often modified with a coating.[5][6] These coatings can be broadly categorized as dynamic, where a coating agent is included in the background electrolyte (BGE), or permanent/semi-permanent, where the coating is adsorbed or covalently bonded to the capillary wall.[7][8][9] This guide focuses on the application of pentadecan-8-amine , a long-chain alkylamine, as a novel semi-permanent coating for capillary electrophoresis. We will delve into its mechanism of action, provide detailed protocols for its application, and explore its potential to enhance the separation of various analytes.

Mechanism of Action: Harnessing Hydrophobicity and Charge

The efficacy of pentadecan-8-amine as a capillary coating stems from its unique bifunctional nature. The molecule consists of a long, fifteen-carbon alkyl chain (pentadecyl group) and a central secondary amine functional group. This structure allows for a robust, semi-permanent modification of the capillary surface through a two-fold interaction mechanism.

Firstly, the long, non-polar alkyl chain facilitates strong hydrophobic interactions with the siloxane bridges (Si-O-Si) and residual non-ionized silanol groups on the fused-silica surface. This hydrophobic adsorption is the primary driving force for the formation of a stable and durable coating that is not easily washed away by the background electrolyte, a key characteristic of semi-permanent coatings.[9] The stability of such coatings is known to increase with the hydrophobicity and chain length of the surfactant-like molecule.[9]

Secondly, the amine functional group plays a crucial role in modulating the surface charge of the capillary. In acidic to neutral BGEs, the amine group is protonated, acquiring a positive charge (-NH2+). This effectively masks the negative charge of the deprotonated silanol groups and establishes a net positive charge on the capillary wall. This charge reversal has a profound effect on the electroosmotic flow, causing it to reverse its direction from cathodic (towards the negative electrode) to anodic (towards the positive electrode).[10] This anodic EOF is beneficial for the separation of cationic species, as it opposes their electrophoretic migration, thereby increasing the separation window and potentially enhancing resolution.

The combination of a stable, hydrophobically-driven coating and a controlled, reversed EOF makes pentadecan-8-amine a promising tool for addressing common challenges in CE, such as:

  • Minimizing Analyte Adsorption: The positively charged coating repels cationic analytes, preventing their electrostatic interaction with the capillary wall and thus reducing peak tailing and improving peak shape.[4]

  • Enhancing Reproducibility: By creating a well-defined and stable surface, the coating leads to more consistent EOF and, consequently, highly reproducible migration times.[4][11]

  • Improving Separation Efficiency: The suppression of analyte-wall interactions and the controlled EOF contribute to sharper peaks and higher separation efficiencies.[12]

Caption: Interaction of pentadecan-8-amine with the capillary surface.

Experimental Protocols

Materials and Reagents
  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 365 µm O.D.)

  • Coating Solution: 1 mM Pentadecan-8-amine in 50% (v/v) methanol/water.

  • Rinsing Solutions:

    • 1 M Sodium Hydroxide (NaOH)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Deionized water (18.2 MΩ·cm)

    • Methanol, HPLC grade

  • Background Electrolyte (BGE): e.g., 50 mM phosphate buffer, pH 2.5. The choice of BGE will be application-dependent.

  • Neutral Marker: e.g., Mesityl oxide or Thiourea (for EOF measurement).

  • Analytes of Interest: Prepare standards in deionized water or an appropriate solvent.

Protocol 1: Capillary Pre-treatment and Coating Procedure

This protocol describes the steps for preparing a new fused-silica capillary and applying the pentadecan-8-amine coating.

  • New Capillary Wash:

    • Flush the new capillary with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Flush with 0.1 M NaOH for 15 minutes.

    • Rinse with deionized water for 15 minutes. This initial conditioning ensures a fully hydrolyzed and clean silanol surface.[13]

  • Methanol Rinse:

    • Flush the capillary with methanol for 10 minutes to remove water and prepare for the organic-containing coating solution.

  • Application of Pentadecan-8-amine Coating Solution:

    • Flush the capillary with the 1 mM pentadecan-8-amine solution for 30 minutes. The long alkyl chain will promote adsorption onto the capillary wall.

  • Post-Coating Rinse:

    • Flush with methanol for 15 minutes to remove excess, unbound pentadecan-8-amine.

    • Rinse with deionized water for 10 minutes.

  • Equilibration with Background Electrolyte:

    • Equilibrate the coated capillary by flushing with the BGE for at least 20 minutes before the first injection.

Protocol 2: Daily Start-up and Inter-run Conditioning

For routine use, the following shorter procedure is recommended to ensure reproducible performance.

  • Daily Start-up:

    • Flush the coated capillary with BGE for 15 minutes.

  • Inter-run Conditioning:

    • Between each injection, flush the capillary with BGE for 2-3 minutes. For particularly "sticky" samples, a brief rinse with 0.1 M NaOH followed by BGE may be necessary to regenerate the surface.[14]

Caption: Workflow for capillary coating with pentadecan-8-amine.

Performance Evaluation and Data

The effectiveness of the pentadecan-8-amine coating can be assessed by measuring the EOF, migration time reproducibility, and separation efficiency.

Table 1: Representative Performance Data

ParameterUncoated Capillary (pH 2.5)Pentadecan-8-amine Coated (pH 2.5)
EOF Mobility (µEOF) ~0 (suppressed)Anodic (Reversed)
Migration Time RSD (n=6) > 2%< 0.5%
Peak Asymmetry (Basic Peptides) > 2.0 (Tailing)0.9 - 1.2
Theoretical Plates (N/m) 150,000 - 250,000> 400,000

Data are illustrative and may vary depending on the specific application and CE system.

The reversal of EOF in the coated capillary is a clear indicator of successful surface modification. The significant improvement in migration time reproducibility and peak symmetry for basic analytes highlights the coating's ability to create a stable and inert surface.[9]

Applications in Drug Development and Research

The unique properties of the pentadecan-8-amine coating make it suitable for a variety of challenging separations in the pharmaceutical and biotechnology sectors.

  • Analysis of Basic Drugs and Related Substances: The reversed EOF and suppressed analyte-wall interactions are ideal for the separation of basic compounds, which are prone to tailing on bare silica capillaries.[15] This allows for accurate quantification of impurities and degradation products.

  • Peptide Mapping and Protein Analysis: By minimizing the adsorption of positively charged peptides and proteins, this coating can significantly improve the resolution and reproducibility of peptide maps and the analysis of intact proteins.[3][5]

  • Chiral Separations: The modified surface can alter the selectivity of chiral separations when used in conjunction with chiral selectors in the BGE.

  • CE-MS Applications: The semi-permanent nature of the coating is advantageous for coupling CE with mass spectrometry (CE-MS), as it avoids the introduction of non-volatile coating agents from the BGE into the mass spectrometer.[5]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Unstable Migration Times Incomplete or degraded coating.Re-coat the capillary following Protocol 1. Ensure high-purity reagents.
Peak Tailing Sample matrix effects or insufficient coating.Increase equilibration time with BGE. Consider a brief 0.1M NaOH wash between runs.
Low Current/No EOF Capillary blockage or bubble formation.Flush the capillary at high pressure. Degas all solutions before use.
Loss of Reversed EOF Coating stripped at high pH.Operate at acidic to neutral pH. For high pH applications, a different coating may be required.

Conclusion

Pentadecan-8-amine offers a simple and effective method for creating a semi-permanent, positively charged coating on fused-silica capillaries. This modification provides excellent control over the electroosmotic flow and significantly reduces the undesirable interactions between cationic analytes and the capillary wall. The resulting improvements in reproducibility, peak shape, and separation efficiency make it a valuable tool for researchers and scientists in drug development and other analytical fields. The protocols outlined in this guide provide a robust framework for the successful implementation of this novel coating strategy.

References

  • O'Mahony, J., et al. (2006). Dynamic coating using polyelectrolyte multilayers for chemical control of electroosmotic flow in capillary electrophoresis microchips. Analytical Chemistry, 72(24), 5939-44. Available at: [Link]

  • Znaleziona, J., et al. (2008). Dynamic capillary coatings for electroosmotic flow control in capillary electrophoresis. ResearchGate. Available at: [Link]

  • Shamsi, S. A., & Palmer, C. P. (2002). Semi-permanent surfactant coatings for inorganic anion analysis in capillary electrophoresis. Journal of Separation Science, 25(1-2), 29-36. Available at: [Link]

  • Al-Bataineh, S. A., & Lucy, C. A. (2005). Factors Affecting the Temporal Stability of Semipermanent Bilayer Coatings in Capillary Electrophoresis Prepared Using Double-Chained Surfactants. Analytical Chemistry, 77(14), 4567-4573. Available at: [Link]

  • Shamsi, S. A. (2007). Semipermanent capillary coatings in mixed organic-water solvents for CE. Electrophoresis, 28(6), 839-48. Available at: [Link]

  • O'Mahony, J., et al. (2000). Dynamic Coating Using Polyelectrolyte Multilayers for Chemical Control of Electroosmotic Flow in Capillary Electrophoresis Microchips. Analytical Chemistry, 72(24), 5939-5944. Available at: [Link]

  • Znaleziona, J., et al. (2008). Amines used as coating agents. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). Adjusting the electroosmotic flow for CE separation of proteins by using poly(α-l-lysine)-based mixed polycationic/polyzwitterionic multilayer coatings. Polymer Chemistry. Available at: [Link]

  • Crawley, C. (n.d.). Enhanced Capillary Electrophoresis Performance using Dynamic Surface Coatings. LCGC Europe. Available at: [Link]

  • O'Mahony, J., et al. (2000). Dynamic coating using polyelectrolyte multilayers for chemical control of electroosmotic flow in capillary electrophoresis microchips. PubMed. Available at: [Link]

  • Al Azzam, K. M., et al. (2022). A novel and simple dynamic coating capillary electrophoresis method for the chiral separation and quantification of mitiglinide. Ingenta Connect. Available at: [Link]

  • Al Azzam, K. M., et al. (2022). A novel and simple dynamic coating capillary electrophoresis method for the chiral separation and quantification of mitiglinide enantiomers using hydroxyethyl cellulose as a dynamic coating agent. Die Pharmazie - An International Journal of Pharmaceutical Sciences, 77(3-4), 95-102. Available at: [Link]

  • Chiari, M., et al. (1996). Control of electroosmotic flow in nonaqueous capillary electrophoresis by polymer capillary coatings. PubMed. Available at: [Link]

  • Liu, B. F., et al. (2000). Electroosmotic flow controllable coating on a capillary surface by a sol-gel process for capillary electrophoresis. PubMed. Available at: [Link]

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  • Suntornsuk, L. (2010). Relevance and Use of Capillary Coatings in Capillary Electrophoresis-mass Spectrometry. ResearchGate. Available at: [Link]

  • Ullsten, S., et al. (2004). A Polyamine Coating for Enhanced Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry of Proteins and Peptides. PubMed. Available at: [Link]

  • Huhn, C., et al. (2020). Novel approach for the synthesis of a neutral and covalently bound capillary coating for capillary electrophoresis-mass spectrometry made from highly polar and pH-persistent N-acryloylamido ethoxyethanol. PubMed. Available at: [Link]

  • Kaniansky, D., et al. (1997). Separation of Low-Molecular Mass Peptides by Capillary Electrophoresis With the Use of Alkylamines as Dynamic Coating Agents at Low pH. PubMed. Available at: [Link]

  • Csupor, D., et al. (2016). Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations. NIH. Available at: [Link]

  • Wang, Y., et al. (2023). Research advances in capillary electrophoresis coating technology for protein analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Sun, L., et al. (2013). Thermally-initiated free radical polymerization for reproducible production of stable linear polyacrylamide coated capillaries, and their application to proteomic analysis using capillary zone electrophoresis-mass spectrometry. PubMed. Available at: [Link]

  • Petrus, L., et al. (2000). Rapid development of the enantiomeric separation of beta-blockers by capillary electrophoresis using an experimental design approach. PubMed. Available at: [Link]

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Method

Application Note &amp; Protocols: Incorporation of Pentadecan-8-amine into Liposomes

Abstract This document provides a comprehensive guide for the incorporation of the amphiphilic molecule Pentadecan-8-amine into liposomal vesicles. Pentadecan-8-amine, with its long C15 alkyl chain and primary amine head...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the incorporation of the amphiphilic molecule Pentadecan-8-amine into liposomal vesicles. Pentadecan-8-amine, with its long C15 alkyl chain and primary amine headgroup, serves as an effective agent for creating cationic liposomes, which are of significant interest for the delivery of nucleic acids and other anionic therapeutic agents. We present a detailed protocol based on the robust thin-film hydration method followed by extrusion, a technique renowned for its simplicity and reproducibility.[1][2][3] This guide explains the scientific rationale behind each step, from lipid selection to final characterization, ensuring researchers can produce stable, well-defined cationic liposomes. Key characterization techniques, including Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI) analysis, and Electrophoretic Light Scattering (ELS) for zeta potential measurement, are detailed to validate the formulation's physical attributes.[][5]

Introduction

Liposomes as Advanced Drug Delivery Vehicles

Liposomes are artificially prepared vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic compounds.[6] Their structural resemblance to biological membranes, coupled with their biocompatibility and biodegradability, makes them exceptional candidates for drug delivery systems.[7] By modifying their size, charge, and surface chemistry, liposomes can be engineered to improve the therapeutic index of drugs by enhancing solubility, prolonging circulation time, and achieving targeted delivery.[8][9]

Pentadecan-8-amine: An Amphiphilic Moiety for Cationic Liposomes

Pentadecan-8-amine (C15H33N) is a long-chain primary amine.[10][11] Its structure is fundamentally amphiphilic:

  • Hydrophobic Tail: A 15-carbon alkyl chain that readily intercalates within the hydrophobic core of the lipid bilayer.[12]

  • Hydrophilic Head: A primary amine group (-NH2) that will be protonated (-NH3+) at physiological pH, conferring a positive surface charge.

This positive charge is crucial for electrostatic interactions with negatively charged molecules like DNA, siRNA, and mRNA, making these liposomes effective non-viral vectors for gene therapy. The incorporation of Pentadecan-8-amine directly into the bilayer leverages its amphiphilic nature to create a stable, integrated cationic liposome structure.

Principle of Incorporation via Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is a cornerstone technique for liposome preparation.[2][13] The process relies on the principle of self-assembly of amphiphilic lipid molecules in an aqueous environment.

  • Co-dissolution: Pentadecan-8-amine, along with phospholipids and other components like cholesterol, are dissolved in an organic solvent. This ensures a homogenous mixture at the molecular level.[14]

  • Film Formation: The organic solvent is removed under reduced pressure, leaving a thin, dry film of the lipid-amine mixture on the inner surface of a round-bottom flask.[3]

  • Hydration & Self-Assembly: The film is hydrated with an aqueous buffer. As the lipid molecules hydrate, they spontaneously self-assemble into concentric bilayers, forming multilamellar vesicles (MLVs) that entrap the aqueous solution.[2][14] The hydrophobic tail of Pentadecan-8-amine is driven into the lipid core of the bilayer, while its polar amine headgroup orients towards the aqueous phase.

  • Sizing (Extrusion): The heterogeneous MLV suspension is then passed through polycarbonate membranes with defined pore sizes. This process disrupts the large vesicles and forces them to re-form into smaller, more uniform unilamellar vesicles (LUVs) with a controlled size distribution.[1]

This method is highly effective for incorporating amphiphilic molecules like Pentadecan-8-amine, as the molecule is pre-mixed with the primary lipids, ensuring its integration into the bilayer during the self-assembly process.[15][16]

Visualization of Workflow and Molecular Incorporation

Workflow Diagram

The following diagram illustrates the complete workflow from material preparation to final characterization of Pentadecan-8-amine-containing liposomes.

G cluster_prep Preparation Phase cluster_form Formation Phase cluster_char Characterization Phase prep 1. Dissolve Lipids & Pentadecan-8-amine in Organic Solvent film 2. Create Thin Film via Rotary Evaporation prep->film Homogenous Mixture dry 3. Dry Film Under High Vacuum film->dry Solvent Removal hydrate 4. Hydrate Film with Aqueous Buffer (Forms MLVs) dry->hydrate Overnight extrude 5. Size Vesicles via Extrusion (Forms LUVs) hydrate->extrude Size Homogenization dls 6. Measure Size (DLS) & Zeta Potential (ELS) extrude->dls QC Check quant 7. Quantify Incorporation (e.g., HPLC) dls->quant Validation final Final Product: Characterized Cationic Liposomes quant->final

Caption: Experimental workflow for preparing and validating Pentadecan-8-amine liposomes.

Molecular Diagram

This diagram illustrates the orientation of Pentadecan-8-amine within the lipid bilayer.

G cluster_bilayer Lipid Bilayer cluster_legend Legend p1 p6 p1->p6 p2 p7 p2->p7 p3 p8 p3->p8 p4 p9 p4->p9 p5 p10 p5->p10 c1 c2 l1 Aqueous Exterior l2 Hydrophobic Core l3 Aqueous Interior l_p Phospholipid Headgroup l_c Cholesterol l_a Amine Headgroup legend_p legend_c legend_a

Caption: Pentadecan-8-amine intercalated within a phospholipid bilayer with cholesterol.

Protocol: Preparation of Cationic Liposomes

This protocol describes the preparation of 1 mL of liposome suspension with a total lipid concentration of 20 mM.

Materials and Equipment
  • Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol

  • Cationic Agent: Pentadecan-8-amine (PDA)

  • Solvents: Chloroform, Methanol (HPLC Grade)

  • Buffer: HEPES Buffered Saline (HBS), pH 7.4 (20 mM HEPES, 150 mM NaCl)

  • Equipment: Rotary evaporator, round-bottom flasks (50 mL), vacuum pump, water bath sonicator, mini-extruder, polycarbonate membranes (100 nm pore size), glass syringes, standard lab glassware.

Formulation Table
ComponentMolar RatioStock Conc. (mg/mL in Chloroform)Volume for 1 mL Final (µL)Moles (µmol)
DOPC5025628.810
Cholesterol4010308.88
PDA10591.02
Total 100 1028.6 20

Note: Adjust stock concentrations and volumes as needed. This table is for a 20 µmol total lipid batch.

Step-by-Step Procedure
  • Lipid Preparation: In a clean glass vial, combine the required volumes of DOPC, Cholesterol, and Pentadecan-8-amine stock solutions as calculated in the formulation table.

  • Solvent Mixing: Add chloroform/methanol (2:1 v/v) to ensure all components are fully dissolved, resulting in a clear solution.

  • Thin-Film Formation: Transfer the lipid solution to a 50 mL round-bottom flask. Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 35-40°C. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. Continue until a thin, uniform, and transparent film is formed on the flask wall.

  • Drying: Place the flask on a high-vacuum pump for at least 2 hours (or overnight) to remove any residual organic solvent. This step is critical for liposome stability and to prevent toxicity from the solvent.[2][14]

  • Hydration: Pre-warm 1 mL of the HBS buffer to ~65°C (above the phase transition temperature of DOPC). Add the warm buffer to the dried lipid film. Agitate the flask by hand or using a bath sonicator for 10-15 minutes until all the lipid film is suspended, forming a milky solution of MLVs.

  • Extrusion (Sizing):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder assembly by passing warm HBS buffer through it.

    • Load the MLV suspension into one of the glass syringes.

    • Pass the suspension back and forth through the membrane 11-21 times. An odd number of passes ensures the final product is collected in the opposite syringe. The solution should become progressively more translucent.

  • Storage: Transfer the final liposome suspension (LUVs) to a sterile, sealed glass vial and store at 4°C.

Protocol: Characterization of Liposomes

Proper characterization is essential to ensure the quality, reproducibility, and functionality of the liposome formulation.

Particle Size, PDI, and Zeta Potential

These parameters are measured using a Dynamic Light Scattering (DLS) instrument equipped with an electrode for zeta potential measurement.[][5][17]

  • Procedure:

    • Dilute a small aliquot of the liposome suspension (e.g., 10-20 µL) in 1 mL of the HBS buffer to achieve an appropriate scattering intensity.

    • Transfer the diluted sample to a disposable cuvette.

    • Set the instrument parameters (e.g., temperature to 25°C, dispersant viscosity and refractive index to that of water).

    • Perform a DLS measurement to obtain the Z-average diameter and Polydispersity Index (PDI).

    • For zeta potential, use a dedicated folded capillary cell.

    • Perform an ELS measurement to obtain the zeta potential, which reflects the surface charge.[18]

Expected Results Table
ParameterExpected ValueSignificance
Z-Average Diameter100 - 120 nmConfirms vesicle size is close to the extrusion membrane pore size.[17]
Polydispersity Index (PDI)< 0.2Indicates a monodisperse and homogenous liposome population.[19]
Zeta Potential+30 to +50 mVConfirms successful incorporation of cationic Pentadecan-8-amine and indicates good colloidal stability due to electrostatic repulsion.[][5]
Quantification of Incorporation Efficiency

This protocol determines the percentage of Pentadecan-8-amine that has been successfully incorporated into the liposomal bilayer.

  • Principle: Separate the liposomes from the un-incorporated (free) amine. Then, lyse the liposomes to release the incorporated amine and quantify it using an appropriate analytical method, such as HPLC with an Evaporative Light Scattering Detector (ELSD) or a primary amine-specific colorimetric assay.

  • Separation Procedure (Size Exclusion Chromatography):

    • Prepare a small column packed with Sephadex G-50 resin, equilibrated with HBS buffer.

    • Carefully load 0.5 mL of the liposome suspension onto the column.

    • Elute the column with HBS buffer. Liposomes, being larger, will elute first in the void volume, while the smaller, free amine molecules will be retained and elute later.

    • Collect fractions and identify the liposome-containing fractions (usually turbid).

  • Quantification Procedure:

    • Take a known volume of the purified liposome fraction.

    • Disrupt the liposomes by adding a strong solvent/surfactant like methanol or Triton X-100.

    • Quantify the amount of Pentadecan-8-amine using a pre-established calibration curve via HPLC or another suitable method.

    • Calculate the Incorporation Efficiency (IE%) as: IE% = (Amount of Amine in Purified Liposomes / Initial Amount of Amine Used) x 100

Key Considerations and Troubleshooting

  • Lipid Quality: Use high-purity lipids and store them under inert gas at -20°C to prevent oxidation, which can affect liposome stability.[20][21]

  • Film Quality: A non-uniform or thick lipid film can lead to incomplete hydration and a heterogeneous vesicle population. Ensure slow and controlled solvent evaporation.

  • Hydration Temperature: Hydrating below the lipid's main phase transition temperature (Tc) will result in poor and inefficient liposome formation. Always hydrate above the Tc of the highest-melting-point lipid in the formulation.[2][14]

  • High PDI: If the PDI is > 0.3, it suggests a broad size distribution. Increase the number of extrusion cycles or check for issues with the extruder membrane or assembly.

  • Zeta Potential Variability: The pH and ionic strength of the buffer can significantly impact the zeta potential. Ensure consistent buffer preparation for reproducible results. The presence of the amine makes the liposomes potentially pH-sensitive.[22]

Conclusion

The protocol outlined in this application note provides a reliable and well-validated method for incorporating Pentadecan-8-amine into liposomes to form cationic nanocarriers. By following the detailed steps for thin-film hydration and extrusion, researchers can reproducibly generate homogenous liposomes with a defined size and positive surface charge. The subsequent characterization protocols are essential for quality control and ensure that the prepared vesicles meet the required specifications for downstream applications in drug and gene delivery research.

References

  • Springer Protocols. (2017).
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Application

Pentadecan-8-amine: A Hydrophobic Moiety for Advanced Bioconjugation Techniques

Introduction: Harnessing Hydrophobicity in Bioconjugate Design In the landscape of bioconjugation, the covalent attachment of functional moieties to biomolecules is a cornerstone for creating sophisticated tools for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Hydrophobicity in Bioconjugate Design

In the landscape of bioconjugation, the covalent attachment of functional moieties to biomolecules is a cornerstone for creating sophisticated tools for research, diagnostics, and therapeutics.[1] While a vast array of reagents are designed to introduce reporters, linkers, or cytotoxic payloads, the strategic introduction of simple yet powerful physicochemical properties like hydrophobicity remains a nuanced art. Pentadecan-8-amine, a 15-carbon primary amine, emerges as a unique reagent in this context. Its long alkyl chain provides a significant hydrophobic character, which, when conjugated to a biomolecule, can be leveraged for a variety of advanced applications. This guide provides a comprehensive overview of the potential uses of pentadecan-8-amine in bioconjugation, complete with detailed protocols for its application.

The primary amine group of pentadecan-8-amine (Figure 1) serves as a versatile reactive handle. It readily participates in well-established bioconjugation chemistries, allowing for its covalent attachment to proteins, peptides, and other biomolecules.[2] The true value of this reagent, however, lies in the deliberate introduction of its pentadecyl tail, a feature that can be exploited to modulate the conjugated biomolecule's interaction with its environment.

Principle of Amine-Based Bioconjugation with Pentadecan-8-amine

Pentadecan-8-amine, as a primary amine, can be conjugated to biomolecules through several reliable chemical strategies. The choice of method depends on the available functional groups on the target biomolecule. Two of the most common and effective approaches are:

  • Carbodiimide (EDC/NHS) Chemistry: This method targets carboxyl groups (-COOH) present on glutamic acid and aspartic acid residues, as well as the C-terminus of proteins. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS), activates the carboxyl groups to form a semi-stable NHS ester.[3][4][5] This activated intermediate then readily reacts with the primary amine of pentadecan-8-amine to form a stable amide bond.[3][4][5]

  • Reductive Amination: This strategy targets aldehyde or ketone groups. While not naturally abundant on proteins, these functional groups can be introduced by the oxidation of carbohydrate moieties on glycoproteins.[6] The aldehyde or ketone forms a transient Schiff base with the primary amine of pentadecan-8-amine, which is then irreversibly reduced to a stable secondary amine linkage by a mild reducing agent like sodium cyanoborohydride.[7][8]

The inherent hydrophobicity of pentadecan-8-amine necessitates careful consideration of solvent conditions during conjugation to ensure its solubility and reactivity in aqueous buffers. The use of co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often required.

Application I: Modulating Protein Retention in Hydrophobic Interaction Chromatography (HIC)

Scientific Rationale: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for protein purification that separates molecules based on their surface hydrophobicity.[2] By covalently attaching the hydrophobic pentadecyl group of pentadecan-8-amine to a protein of interest, its overall surface hydrophobicity can be systematically increased. This modification can be used to enhance the protein's binding to a HIC resin, thereby altering its elution profile and enabling its separation from less hydrophobic contaminants. This approach is particularly useful for purifying recombinant proteins that are difficult to separate from host cell proteins with similar properties.

Experimental Workflow: HIC Profile Modulation

HIC_Workflow cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Protein of Interest (-COOH) EDC_NHS EDC, NHS Protein->EDC_NHS Activation Activated_Protein NHS-activated Protein EDC_NHS->Activated_Protein Pentadecanamine Pentadecan-8-amine (in DMSO) Activated_Protein->Pentadecanamine Coupling Conjugate Hydrophobically Tagged Protein Pentadecanamine->Conjugate Desalting Desalting Column Conjugate->Desalting Remove excess reagent HIC HIC Column Desalting->HIC Analyze retention Analysis SDS-PAGE & Mass Spec HIC->Analysis Confirm conjugation

Caption: Workflow for hydrophobic tagging and HIC analysis.

Protocol: Covalent Attachment of Pentadecan-8-amine to a Protein via EDC/NHS Chemistry

Materials:

  • Protein of interest (with accessible carboxyl groups)

  • Pentadecan-8-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • HIC column and buffers (e.g., varying concentrations of ammonium sulfate)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in Activation Buffer to a final concentration of 2-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange.

  • Pentadecan-8-amine Preparation:

    • Prepare a 100 mM stock solution of pentadecan-8-amine in anhydrous DMSO. This should be prepared fresh.

  • Activation of Protein Carboxyl Groups:

    • Add EDC and NHS to the protein solution to a final concentration of 10 mM and 25 mM, respectively.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the pentadecan-8-amine stock solution to the activated protein solution. The molar excess of pentadecan-8-amine can be varied (e.g., 10x, 50x, 100x over the protein) to achieve different degrees of labeling.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization and HIC Analysis:

    • Confirm conjugation by SDS-PAGE (a slight increase in molecular weight may be observed) and mass spectrometry.

    • Analyze the purified conjugate by HIC, comparing its elution profile to that of the unmodified protein.

Parameter Condition Rationale
Activation pH 6.0Optimal for EDC/NHS activation of carboxyl groups.
Coupling pH 7.4Efficiently reacts the NHS-ester with the primary amine.
Co-solvent DMSORequired to solubilize the hydrophobic pentadecan-8-amine.
Quenching Tris BufferContains a primary amine to react with and inactivate excess NHS esters.

Application II: Probing Protein-Membrane Interactions

Scientific Rationale: The interaction of proteins with cellular membranes is fundamental to many biological processes.[9] The long alkyl chain of pentadecan-8-amine can act as a hydrophobic anchor, enabling the modified protein to insert into the lipid bilayer of membranes or liposomes.[10] This allows for the study of how protein localization and function are affected by membrane association. This technique can be used to investigate the behavior of soluble proteins that are recruited to membranes, or to study the role of lipid anchoring in the function of peripheral membrane proteins.

Reaction Scheme: Reductive Amination for Membrane Anchoring

Reductive_Amination Glycoprotein Glycoprotein (with sugar moieties) Periodate Sodium Periodate Glycoprotein->Periodate Oxidation Aldehyde_Protein Aldehyde-functionalized Protein Periodate->Aldehyde_Protein Pentadecanamine Pentadecan-8-amine Aldehyde_Protein->Pentadecanamine Schiff Base Formation Schiff_Base Schiff Base Intermediate Pentadecanamine->Schiff_Base Reducing_Agent Sodium Cyanoborohydride Schiff_Base->Reducing_Agent Reduction Final_Conjugate Membrane-insertable Protein Reducing_Agent->Final_Conjugate

Caption: Reductive amination of a glycoprotein with pentadecan-8-amine.

Protocol: Conjugation of Pentadecan-8-amine to a Glycoprotein for Membrane Interaction Studies

Materials:

  • Glycoprotein of interest

  • Pentadecan-8-amine

  • Sodium periodate (NaIO₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Anhydrous DMSO

  • Dialysis tubing (10 kDa MWCO)

  • Liposomes or cell membranes for interaction studies

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in Reaction Buffer to a concentration of 1-2 mg/mL.

    • Add sodium periodate to a final concentration of 10 mM.

    • Incubate for 30 minutes in the dark at room temperature.

    • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 5 minutes.

    • Remove excess periodate and byproducts by dialysis against Reaction Buffer.

  • Pentadecan-8-amine Preparation:

    • Prepare a 100 mM stock solution of pentadecan-8-amine in anhydrous DMSO.

  • Reductive Amination:

    • To the aldehyde-functionalized glycoprotein, add the pentadecan-8-amine stock solution to the desired molar excess.

    • Add sodium cyanoborohydride to a final concentration of 20 mM.

    • Incubate overnight at 4°C with gentle mixing.

  • Purification of the Conjugate:

    • Purify the conjugate by extensive dialysis against Reaction Buffer to remove unreacted reagents.

  • Membrane Interaction Assay:

    • Incubate the purified conjugate with liposomes or isolated cell membranes.

    • Separate the membranes from the soluble fraction by centrifugation.

    • Analyze the amount of protein associated with the membrane fraction by SDS-PAGE and Western blotting.

Parameter Condition Rationale
Oxidation 10 mM NaIO₄, 30 min, darkMild oxidation of sialic acid residues to aldehydes.
Reaction pH 7.2Favorable for Schiff base formation and reduction.
Reducing Agent NaBH₃CNSelectively reduces the Schiff base in the presence of aldehydes.
Purification DialysisRemoves small molecule reagents while retaining the protein conjugate.

Application III: Investigating the Role of Hydrophobicity in Protein Aggregation

Scientific Rationale: Protein aggregation is a complex process implicated in many diseases and is a significant challenge in the development of therapeutic proteins.[11] The exposure of hydrophobic patches on a protein's surface is often a key driver of aggregation.[12] By conjugating pentadecan-8-amine to a protein, it is possible to introduce a controlled number of hydrophobic moieties and study their effect on the protein's propensity to aggregate. This can provide valuable insights into the mechanisms of protein aggregation and aid in the development of more stable protein formulations.

Experimental Design: Controlled Hydrophobicity and Aggregation

Aggregation_Study cluster_conjugation Variable Conjugation cluster_analysis Aggregation Analysis Protein Protein Low_Amine Low [Pentadecan-8-amine] Protein->Low_Amine High_Amine High [Pentadecan-8-amine] Protein->High_Amine Conjugate_Low Low Hydrophobicity Conjugate Low_Amine->Conjugate_Low Conjugate_High High Hydrophobicity Conjugate High_Amine->Conjugate_High Stress Apply Stress (e.g., heat, agitation) Conjugate_Low->Stress Conjugate_High->Stress DLS Dynamic Light Scattering Stress->DLS Measure particle size SEC Size Exclusion Chromatography Stress->SEC Quantify aggregates ThT_Assay Thioflavin T Assay Stress->ThT_Assay Detect amyloid fibrils

Caption: Workflow for studying hydrophobicity-induced protein aggregation.

Protocol: Preparation of Variably Hydrophobic Protein Conjugates and Aggregation Analysis

Materials:

  • Protein of interest

  • Pentadecan-8-amine

  • EDC and NHS

  • Appropriate buffers for conjugation and aggregation studies

  • Instrumentation for aggregation analysis (DLS, SEC, fluorescence plate reader)

  • Thioflavin T (ThT)

Procedure:

  • Prepare a Series of Conjugates:

    • Following the EDC/NHS protocol described in Application I, prepare a series of protein-pentadecan-8-amine conjugates with varying degrees of labeling by using different molar excesses of pentadecan-8-amine in the conjugation reaction.

    • Include an unmodified protein control.

  • Characterize the Degree of Labeling:

    • Determine the average number of pentadecan-8-amine molecules conjugated per protein for each preparation using mass spectrometry.

  • Induce Aggregation:

    • Subject the purified conjugates and the unmodified control to conditions known to induce aggregation (e.g., elevated temperature, mechanical stress, or changes in pH).

  • Monitor Aggregation:

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic radius of the protein species over time to monitor the formation of larger aggregates.

    • Size Exclusion Chromatography (SEC): Quantify the amount of monomer, dimer, and higher-order aggregates at different time points.

    • Thioflavin T (ThT) Assay: Use this fluorescent dye to specifically detect the formation of amyloid-like fibrillar aggregates.

By comparing the aggregation kinetics and the final amount of aggregated protein across the series of conjugates, a direct correlation between the degree of hydrophobicity and the propensity for aggregation can be established.

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust bioconjugation chemistries. To ensure the validity of the experimental results, the following controls and characterization steps are essential:

  • Confirmation of Conjugation: Always confirm the successful covalent attachment of pentadecan-8-amine to the target biomolecule. Mass spectrometry is the gold standard for this, as it can determine the exact mass of the conjugate and thus the degree of labeling.

  • Functional Activity of the Bioconjugate: It is crucial to assess whether the conjugation process has adversely affected the biological activity of the protein. This can be done using appropriate functional assays (e.g., enzyme activity assays, binding assays).

  • Appropriate Controls: In every experiment, an unmodified control of the biomolecule, treated with the same reaction conditions but without the pentadecan-8-amine, should be included to account for any effects of the reaction conditions themselves.

Conclusion

Pentadecan-8-amine is a simple yet powerful tool for introducing hydrophobicity into biomolecules. Its long alkyl chain, combined with a reactive primary amine, opens up a range of applications from protein purification and the study of membrane interactions to the investigation of protein aggregation. The protocols provided herein offer a starting point for researchers to explore the potential of this unique reagent in their own work. By carefully controlling the degree of conjugation and employing appropriate analytical techniques, scientists can gain valuable insights into the role of hydrophobicity in biological systems and develop novel bioconjugates with tailored properties.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • LibreTexts Chemistry. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]

  • LibreTexts Chemistry. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • JoVE. (2023, April 30). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. [Link]

  • JoVE. (2018, August 20). Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. [Link]

  • ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. [Link]

  • National Institutes of Health. (n.d.). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. [Link]

  • Creative Biolabs. (n.d.). Chemical Conjugation. [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine-Reactive Dyes. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Royal Society of Chemistry. (n.d.). Understanding the role of hydrophobic patches in protein disaggregation. [Link]

  • National Institutes of Health. (n.d.). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. [Link]

  • ResearchGate. (n.d.). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. [Link]

  • ResearchGate. (n.d.). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Complete chemical modification of amine and acid functional groups of peptides and small proteins. [Link]

  • Royal Society of Chemistry. (2015, May 22). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. [Link]

  • IRINS. (n.d.). Understanding the role of hydrophobic patches in protein disaggregation. [Link]

  • ResearchGate. (n.d.). Utilization of Alkyne Bioconjugations to Modulate Protein Function. [Link]

  • PubMed. (n.d.). Membrane protein insertion regulated by bringing electrostatic and hydrophobic interactions into play. A case study with the translocation domain of diphtheria toxin. [Link]

  • National Institutes of Health. (n.d.). Hydrophobic tagging: A promising paradigm for targeted protein degradation. [Link]

  • American Chemical Society. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. [Link]

  • MDPI. (n.d.). Hydrophobic Tagging: A Promising Paradigm for Targeted Protein Degradation. [Link]

  • National Institutes of Health. (n.d.). The Hydrophobic Insertion Mechanism of Membrane Curvature Generation by Proteins. [Link]

  • MDPI. (n.d.). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. [Link]

  • MIT News. (2018, August 27). Scientists alter membrane proteins to make them easier to study. [Link]

  • National Institutes of Health. (n.d.). C-terminal tagging, transmembrane domain hydrophobicity, and an ER retention motif influence the secretory trafficking of the inner nuclear membrane protein emerin. [Link]

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Method

High-Performance Liquid Chromatography Methods for the Quantitative Analysis of Pentadecan-8-amine

An Application Note for Drug Development Professionals Abstract This application note presents robust High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of Pentadecan-8-amine. As...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents robust High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of Pentadecan-8-amine. As a long-chain aliphatic amine, this compound lacks a native chromophore, presenting a significant analytical challenge for standard UV-Vis detection.[1][2][3] To address this, two distinct, validated strategies are detailed. Method A employs a pre-column derivatization technique using o-Phthalaldehyde (OPA) to attach a fluorescent tag, enabling highly sensitive detection. Method B provides a direct analysis approach using a universal mass-based detector, the Charged Aerosol Detector (CAD), which obviates the need for chemical modification.[1][4] Both methods utilize reversed-phase chromatography, which is ideally suited for retaining the hydrophobic C15 alkyl chain of the analyte.[5] This guide provides a comprehensive framework, including detailed protocols, chromatographic conditions, method validation parameters, and the scientific rationale behind the methodological choices, to support researchers in pharmaceutical development and quality control.

Introduction and Analytical Challenge

Pentadecan-8-amine is a primary aliphatic amine characterized by a 15-carbon alkyl chain. Such long-chain amines are relevant as pharmaceutical intermediates, potential impurities, or raw materials in complex syntheses. The accurate quantification of these compounds is critical for process control, impurity profiling, and ensuring the quality and safety of final drug products.

The primary analytical obstacle for aliphatic amines like Pentadecan-8-amine is their molecular structure. They do not possess conjugated pi-systems and therefore do not absorb light in the UV-visible spectrum, rendering standard HPLC-UV detectors ineffective for sensitive analysis. To overcome this, two primary strategies are employed:

  • Chemical Derivatization: A chemical reagent is used to covalently bond a chromophoric (UV-absorbing) or fluorophoric (fluorescing) tag to the amine.[3] This is a well-established technique that enhances detection sensitivity and can also improve chromatographic behavior.[6]

  • Universal Detection: An alternative is to use a detector that does not rely on the optical properties of the analyte. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are mass-based detectors that can measure any non-volatile analyte after the mobile phase has been evaporated.[1][2][7][8]

This document details protocols for both approaches, allowing laboratories to choose the method that best fits their available instrumentation and analytical requirements.

Principle of Chromatographic Separation

Chromatographic Mode: Reversed-Phase (RP-HPLC)

Due to the significant hydrophobicity of the 15-carbon alkyl chain, Pentadecan-8-amine is an ideal candidate for reversed-phase liquid chromatography (RP-LC).[5] In this mode, a non-polar stationary phase (typically with C18 alkyl chains bonded to silica) is used with a polar mobile phase.[9] The analyte is retained on the column through hydrophobic interactions between its alkyl chain and the stationary phase. Elution is achieved by increasing the concentration of an organic solvent (e.g., acetonitrile or methanol) in the mobile phase, which decreases mobile phase polarity and displaces the analyte from the column. A C18 column is highly recommended as it provides strong hydrophobic retention, which is necessary for separating long-chain molecules.[3][5]

Method A: Pre-Column Derivatization with o-Phthalaldehyde (OPA) and Fluorescence Detection

This method is chosen for its high sensitivity and the rapid reaction of OPA specifically with primary amines.[10][11] The reaction of OPA with Pentadecan-8-amine in the presence of a thiol (e.g., 3-mercaptopropionic acid) forms a highly fluorescent isoindole derivative, enabling detection at very low concentrations.[6][11]

Experimental Workflow: Method A

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 1. Pentadecan-8-amine Sample Buffer 2. Add Borate Buffer (pH 10.2) Sample->Buffer OPA 3. Add OPA/ Thiol Reagent Buffer->OPA React 4. React at RT (2-5 min) OPA->React Dilute 5. Dilute with Mobile Phase React->Dilute Inject 6. Inject into HPLC System Dilute->Inject Column 7. Separation on C18 Column Inject->Column Detect 8. Fluorescence Detection Column->Detect Data 9. Data Acquisition & Analysis Detect->Data

Caption: Workflow for HPLC analysis of Pentadecan-8-amine via OPA derivatization.

Protocol: Derivatization and HPLC Analysis

1. Reagents and Materials

  • Pentadecan-8-amine standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Phosphate buffer components (e.g., Sodium Phosphate Monobasic)

2. Preparation of Reagents

  • Borate Buffer (400 mM, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 10.2 with a concentrated NaOH solution.

  • OPA/Thiol Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. In a separate vial, mix 0.8 mL of 20 mM borate buffer (diluted from the 400 mM stock), 0.2 mL of the OPA/methanol solution, and 2 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.[6]

  • Sample Diluent: Prepare a mixture of Water:Methanol (1:1, v/v).

3. Step-by-Step Derivatization Procedure

  • Prepare a stock solution of Pentadecan-8-amine standard in the sample diluent.

  • Create a series of calibration standards by diluting the stock solution.

  • For each standard or sample, place 50 µL into an autosampler vial.

  • Add 50 µL of the Borate Buffer.

  • Add 10 µL of the OPA/Thiol Reagent.

  • Vortex the vial for 30 seconds.

  • Allow the reaction to proceed at room temperature for 5 minutes.

  • Add 890 µL of mobile phase A to dilute the mixture and stop the reaction.

  • The sample is now ready for injection.

4. HPLC-FLD Conditions

ParameterCondition
Instrument HPLC system with a fluorescence detector (FLD)
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 50 mM Sodium Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Elution 70% B to 95% B over 15 minutes; Hold at 95% B for 3 minutes; Return to 70% B over 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Fluorescence Detector (FLD)
Excitation λ 340 nm
Emission λ 455 nm

Method B: Direct Analysis with Charged Aerosol Detection (CAD)

This method offers a more streamlined workflow by eliminating the derivatization step. The Charged Aerosol Detector provides a near-universal response for any non-volatile analyte, making it an excellent choice for compounds without a chromophore.[4][12] The response is proportional to the mass of the analyte, regardless of its chemical structure.[12] A critical requirement for this method is the use of fully volatile mobile phases and buffers (e.g., ammonium formate or ammonium acetate) to ensure complete evaporation before detection.[1]

Experimental Workflow: Method B

cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis Sample 1. Pentadecan-8-amine Sample Dissolve 2. Dissolve in Mobile Phase Sample->Dissolve Inject 3. Inject into HPLC System Dissolve->Inject Column 4. Separation on C18 Column Inject->Column Nebulize 5. Nebulization Column->Nebulize Evaporate 6. Solvent Evaporation Nebulize->Evaporate Charge 7. Particle Charging Evaporate->Charge Detect 8. Charge Detection (Electrometer) Charge->Detect Data 9. Data Acquisition & Analysis Detect->Data

Caption: Workflow for direct HPLC analysis of Pentadecan-8-amine using CAD.

Protocol: Direct HPLC-CAD Analysis

1. Reagents and Materials

  • Pentadecan-8-amine standard

  • Acetonitrile (HPLC or LC-MS Grade)

  • Water (HPLC or LC-MS Grade, 18.2 MΩ·cm)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

2. Preparation of Reagents

  • Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.5): Dissolve 0.63 g of ammonium formate in 1 L of HPLC water. Adjust pH to 3.5 with formic acid.

  • Mobile Phase B (Acetonitrile): Use directly.

  • Sample Diluent: Prepare a mixture of Mobile Phase A:Mobile Phase B (30:70, v/v).

3. Step-by-Step Sample Preparation

  • Prepare a stock solution of Pentadecan-8-amine standard by dissolving it in the sample diluent.

  • Create a series of calibration standards by serially diluting the stock solution with the sample diluent.

  • Samples are ready for direct injection.

4. HPLC-CAD Conditions

ParameterCondition
Instrument HPLC system with a Charged Aerosol Detector (CAD)
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient Elution 70% B to 95% B over 15 minutes; Hold at 95% B for 3 minutes; Return to 70% B over 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
Evaporation Temp. 45 °C (Optimize based on instrument)
Gas Nitrogen, 35 psi
Data Collection Power Function Value: 1.0 (or as optimized)

Method Validation and Expected Performance

A developed analytical method must be validated to ensure it is suitable for its intended purpose.[9][13] The following parameters should be assessed according to regulatory guidelines such as ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by analyzing a blank and a spiked sample to ensure no interfering peaks are present at the retention time of Pentadecan-8-amine.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used to construct a calibration curve, plotting peak area against concentration.

  • Accuracy: The closeness of test results to the true value. It is typically assessed by performing recovery studies on samples spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Analysis performed on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. They are often determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N = 3 and LOQ is S/N = 10.[14] For a validated method, the LOQ should demonstrate acceptable precision and accuracy.[15]

Table of Expected Performance Characteristics

ParameterMethod A (OPA-FLD)Method B (Direct-CAD)
Linearity Range (Typical) 10 ng/mL - 2 µg/mL50 ng/mL - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998 (with appropriate weighting)
LOD (S/N = 3) ~2-5 ng/mL~15-25 ng/mL
LOQ (S/N = 10) ~10 ng/mL~50 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (RSD for Repeatability) < 2.0%< 3.0%

Note: These values are illustrative and must be experimentally determined for the specific instrumentation and laboratory conditions used.

Conclusion

This application note provides two robust and reliable HPLC methods for the quantitative analysis of Pentadecan-8-amine. The choice between pre-column derivatization with fluorescence detection (Method A ) and direct analysis with charged aerosol detection (Method B ) will depend on the sensitivity requirements and the instrumentation available. Method A offers superior sensitivity, making it ideal for trace-level impurity analysis. Method B provides a simpler, more direct workflow suitable for higher concentration assays, such as raw material testing or formulation analysis. Both methods, when properly validated, are powerful tools for researchers, scientists, and drug development professionals engaged in the analysis of non-chromophoric aliphatic amines.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mastering the ESI-MS Analysis of Pentadecan-8-amine

Welcome to the technical support center for the analysis of challenging analytes. This guide is dedicated to researchers, scientists, and drug development professionals who are encountering difficulties with the electros...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of challenging analytes. This guide is dedicated to researchers, scientists, and drug development professionals who are encountering difficulties with the electrospray ionization mass spectrometry (ESI-MS) analysis of Pentadecan-8-amine and other long-chain primary amines. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome poor ionization and achieve robust, reproducible results.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when analyzing Pentadecan-8-amine by ESI-MS.

Q1: Why am I seeing a very low or no signal for Pentadecan-8-amine in my ESI-MS analysis?

A: The poor signal intensity of Pentadecan-8-amine is primarily due to its chemical properties. The long, hydrophobic 15-carbon chain makes it difficult for the molecule to efficiently transfer from the liquid phase to the gas phase during the electrospray process. Hydrophobic molecules tend to remain in the interior of the ESI droplets, while more polar, surface-active molecules are preferentially ionized at the droplet surface[1]. Additionally, while the amine group is basic, the overall low polarity of the molecule can hinder effective protonation in standard mobile phases.

Q2: I am using a standard mobile phase with formic acid, but the signal is still weak. What can I do?

A: While adding an acid like formic acid is a good first step to promote protonation ([M+H]⁺ formation), it may not be sufficient for a highly hydrophobic amine.[2] The pH of the mobile phase is a critical factor, and you may need to optimize the acid concentration.[3][4] It is recommended to adjust the pH to be at least two units below the pKa of the amine to ensure it is predominantly in its protonated form. However, excessive acid concentrations can also lead to ion suppression.[4] If mobile phase optimization alone is not effective, you should consider derivatization.[5]

Q3: What is derivatization, and how can it help improve the signal of Pentadecan-8-amine?

A: Derivatization is a chemical modification of the analyte to improve its analytical properties.[5][6] For Pentadecan-8-amine, derivatization involves reacting the primary amine group with a reagent that introduces a permanently charged or easily ionizable moiety. This strategy significantly enhances the ionization efficiency in ESI-MS.[5][7] For example, reacting the amine with dansyl chloride introduces a tertiary amine group that is readily protonated, leading to a substantial increase in signal intensity.[2]

Q4: Are there any alternatives to derivatization for improving the signal?

A: Yes, besides derivatization, you can explore the following:

  • Adduct Formation: Instead of relying on protonation, you can promote the formation of adducts with alkali metals or other species. For instance, adding a small amount of sodium acetate to the mobile phase can lead to the formation of [M+Na]⁺ adducts, which can sometimes be more stable and intense than the protonated molecule.[2]

  • Alternative Ionization Sources: If available, Atmospheric Pressure Photoionization (APPI) might be a more suitable ionization technique for nonpolar compounds like Pentadecan-8-amine.[2]

  • Mobile Phase Composition: The choice of organic solvent can also play a role. While acetonitrile is common, methanol or isopropanol can sometimes improve signal intensity for certain compounds.[8]

PART 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting poor ionization of Pentadecan-8-amine.

Guide 1: Systematic Mobile Phase Optimization

The composition of your mobile phase is the first and most critical aspect to optimize. The goal is to create an environment that promotes the protonation of Pentadecan-8-amine and facilitates its transfer into the gas phase.

The Challenge: The high hydrophobicity of the C15 alkyl chain dominates the molecule's behavior, making it "hide" within the core of the ESI droplets, away from the surface where ionization is most efficient.[1]

The Strategy: We need to manipulate the mobile phase to favor the protonation of the amine group and potentially alter the droplet surface chemistry.

Step-by-Step Optimization:

  • Acidic Modifier Concentration:

    • Starting Point: Begin with a mobile phase of acetonitrile/water with 0.1% formic acid.

    • Rationale: Formic acid is a common volatile additive that lowers the pH of the mobile phase, promoting the formation of the protonated analyte, [M+H]⁺.[2][3]

    • Troubleshooting: If the signal is weak, systematically vary the formic acid concentration from 0.05% to 0.5%. Be aware that higher acid concentrations can sometimes lead to ion suppression.[4]

  • Exploring Different Acidic Modifiers:

    • Alternative: Consider using acetic acid as an alternative to formic acid. While it is a weaker acid, it can sometimes offer better performance for certain analytes.

    • Caution: Avoid non-volatile acids like phosphoric acid and strong ion-pairing agents like trifluoroacetic acid (TFA) if possible, as they can cause significant ion suppression and contaminate the mass spectrometer.[9]

  • Organic Solvent Selection:

    • Standard: Acetonitrile is a common choice for reversed-phase chromatography.

    • Alternatives: Experiment with methanol or a mixture of acetonitrile and methanol. Methanol has different solvent properties and can sometimes improve the ESI signal.[8] Isopropanol, even in small percentages, can also enhance signal in some cases by aiding in desolvation.[8]

  • Ammonium Salt Additives:

    • Rationale: Adding ammonium formate or ammonium acetate can help by providing a consistent source of protons and can sometimes reduce the formation of unwanted sodium and potassium adducts.[4]

    • Procedure: Prepare a stock solution of 10 mM ammonium formate or acetate and add it to your aqueous mobile phase component.

Logical Flow for Mobile Phase Optimization:

A Start: Baseline Method (e.g., ACN/H2O + 0.1% FA) B Low Signal Observed? A->B C Optimize Formic Acid Concentration (0.05% - 0.5%) B->C Yes J Final Optimized Method B->J No, Signal is Good D Signal Improved? C->D E Try Alternative Organic Solvent (Methanol, IPA) D->E No D->J Yes F Signal Improved? E->F G Consider Ammonium Salt Additive (e.g., 10mM Ammonium Formate) F->G No F->J Yes H Signal Improved? G->H I Proceed to Derivatization H->I No H->J Yes

Caption: Systematic workflow for mobile phase optimization.

Guide 2: Strategic Derivatization for Enhanced Ionization

When mobile phase optimization is insufficient, derivatization is the most robust strategy to significantly enhance the ESI-MS signal of Pentadecan-8-amine.

The Principle: Derivatization chemically attaches a molecule (a "tag") to the analyte's primary amine group. This tag contains a feature that is very easily ionized, such as a tertiary amine (which has a high proton affinity) or a permanently charged quaternary amine.[7] This effectively makes the entire derivatized molecule highly responsive to ESI.

Key Derivatization Strategies:

ReagentDerivatization TargetResulting MoietyKey Advantage
Dansyl Chloride Primary AmineSulfonamide with a dimethylamino groupIntroduces a highly basic tertiary amine, significantly increasing proton affinity.[2]
Benzoyl Chloride Primary AmineBenzamideIncreases hydrophobicity and can improve chromatographic retention and ionization efficiency.[10]
Acyl Chlorides with Tertiary Amine Tails Primary AmineAmide with a tertiary amineA targeted approach to introduce a readily protonatable site, improving sensitivity by over 75-fold in some cases.[7]

Workflow for Derivatization:

A Analyte Sample (Pentadecan-8-amine in solvent) B Select Derivatization Reagent (e.g., Dansyl Chloride) A->B C Optimize Reaction Conditions (Solvent, pH, Temp, Time) B->C D Reaction Quenching Step (if necessary) C->D E Sample Cleanup (e.g., SPE or LLE, if needed) D->E F LC-MS Analysis of Derivatized Product E->F

Caption: General workflow for analyte derivatization.

PART 3: Detailed Experimental Protocols

Protocol 1: Derivatization of Pentadecan-8-amine with Dansyl Chloride

This protocol provides a starting point for the derivatization of Pentadecan-8-amine with dansyl chloride to enhance its ESI-MS signal.

Materials:

  • Pentadecan-8-amine stock solution (e.g., 1 mg/mL in acetonitrile).

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone, freshly prepared).

  • Sodium bicarbonate buffer (100 mM, pH 9.0).

  • Acetonitrile (LC-MS grade).

  • Acetone (ACS grade or higher).

  • Formic acid.

  • Water (LC-MS grade).

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 50 µL of the Pentadecan-8-amine stock solution.

  • Buffering: Add 100 µL of the sodium bicarbonate buffer (pH 9.0). The basic pH is crucial for the reaction to proceed.

  • Reagent Addition: Add 100 µL of the freshly prepared dansyl chloride solution. The excess reagent drives the reaction to completion.

  • Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block or water bath.

  • Quenching (Optional but Recommended): To consume the excess dansyl chloride, add 20 µL of a primary amine solution like methylamine (e.g., 5% in water). Incubate for another 10 minutes at 60°C.

  • Acidification: Add 10 µL of formic acid to stop the reaction and neutralize the buffer.

  • Dilution and Analysis: Dilute the final mixture with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis: Inject the diluted sample. The derivatized product will be significantly more hydrophobic than the original amine, so you may need to adjust your LC gradient. Monitor for the [M+H]⁺ of the dansylated Pentadecan-8-amine.

PART 4: Instrument Optimization

Optimizing the ESI source parameters is a critical final step to maximize the signal of your analyte, whether it is derivatized or not.

Key ESI Parameters to Optimize:

ParameterDescriptionImpact on Signal
Capillary Voltage The voltage applied to the ESI needle, which is crucial for generating the Taylor cone and the initial charged droplets.A primary factor in signal intensity. Too low, and the spray will be unstable or non-existent. Too high, and you risk electrical discharge (corona), which increases noise and can degrade the signal.[9]
Drying Gas Flow An inert gas (usually nitrogen) that aids in the desolvation of the ESI droplets.Higher flow rates can improve desolvation and thus signal, but excessive flow can also cool the droplets too much, hindering ion formation.
Drying Gas Temperature The temperature of the drying gas.Higher temperatures promote faster solvent evaporation, which is generally beneficial for signal intensity. However, excessively high temperatures can cause thermal degradation of the analyte.
Nebulizer Pressure The pressure of the gas that nebulizes the liquid into a fine spray.Affects the size of the initial droplets. Higher pressure generally leads to smaller droplets and better nebulization, which can improve the signal.

Optimization Strategy:

A systematic approach, such as a Design of Experiments (DoE) or one-factor-at-a-time (OFAT) optimization, should be employed.[11][12] Infuse a standard solution of your analyte (or its derivatized form) and monitor the signal intensity as you vary each parameter to find the optimal settings for your specific instrument and mobile phase.

References

  • Edwards, J. L., et al. (2014). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 139(7), 1669-1677. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. [Link]

  • Edwards, J. L., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH. [Link]

  • Ho, T. D., et al. (2006). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. Journal of Chromatography A, 1103(1), 158-161. [Link]

  • Letter, B. (2012). Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS. [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]

  • Metabolomics Solutions. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]

  • MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. [Link]

  • Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5256–5265. [Link]

  • NIH. (n.d.). Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization. [Link]

  • Gilar, M., et al. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Analytical and Bioanalytical Chemistry, 413, 6249–6258. [Link]

  • ResearchGate. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. [Link]

  • ResearchGate. (2019). A new strategy for ionization enhancement by derivatization for mass spectrometry. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • ResearchGate. (2014). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. [Link]

  • ACS Publications. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. [Link]

  • Taylor & Francis Online. (2021). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • NIH. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. [Link]

  • PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. [Link]

  • Pol. J. Environ. Stud. (2016). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubMed. (2010). Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. [Link]

  • PubChem - NIH. (n.d.). Pentadecan-8-ol. [Link]

  • NIST WebBook. (n.d.). 8-Pentadecanone. [Link]

  • ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pentadecan-8-amine

Welcome to the technical support center for the synthesis of Pentadecan-8-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with long-chain aliphatic amines....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pentadecan-8-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with long-chain aliphatic amines. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the synthesis of this compound, primarily focusing on the reductive amination of 8-pentadecanone. Our approach is rooted in practical, field-proven insights to ensure the successful execution of your experiments.

I. Overview of Pentadecan-8-amine Synthesis

The most common and efficient route for the synthesis of Pentadecan-8-amine is the reductive amination of its corresponding ketone, 8-pentadecanone.[1] This method involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired primary amine.[2] This process can be achieved through various methods, including catalytic hydrogenation or the use of hydride reducing agents.[3][4]

Due to the long aliphatic nature of Pentadecan-8-amine and its precursor, researchers may encounter specific challenges related to solubility, reaction kinetics, and purification. This guide will address these potential issues in a question-and-answer format.

II. Troubleshooting Guide: Reductive Amination of 8-Pentadecanone

Frequently Asked Questions (FAQs)

1. My reductive amination reaction is showing low conversion of 8-pentadecanone. What are the likely causes and how can I improve the yield?

Low conversion in the reductive amination of a sterically hindered, long-chain ketone like 8-pentadecanone can stem from several factors.

  • Inefficient Imine Formation: The initial equilibrium between the ketone and ammonia to form the imine can be unfavorable.

    • Troubleshooting:

      • Increase Ammonia Concentration: Using a significant excess of ammonia can shift the equilibrium towards the imine. Anhydrous ammonia in an appropriate solvent or a concentrated solution of ammonia in methanol is recommended.

      • Water Removal: The formation of the imine releases water. The presence of water can hydrolyze the imine back to the ketone. Employing a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water can enhance imine formation.

      • Catalyst: A mild acid catalyst can promote imine formation. However, care must be taken as strong acids can protonate the ammonia, rendering it non-nucleophilic.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Hydride Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations. This is because NaBH₄ can also reduce the starting ketone, leading to the formation of 8-pentadecanol as a byproduct.

      • Catalytic Hydrogenation: This is a cleaner and often more efficient method. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) can be used under a hydrogen atmosphere.[3] The reaction may require elevated temperature and pressure to proceed efficiently with a hindered ketone.[5]

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: For catalytic hydrogenation, temperatures in the range of 80-150°C are often necessary for long-chain ketones.[6]

      • Pressure: Hydrogen pressure of 50-100 psi or higher may be required to achieve a reasonable reaction rate.

      • Solvent: A non-polar, aprotic solvent like hexane or heptane can be suitable for the long-chain reactants and product, minimizing solubility issues.

2. I am observing the formation of a significant amount of di(pentadecan-8-yl)amine (secondary amine) as a byproduct. How can I minimize this side reaction?

The formation of a secondary amine is a common side reaction where the newly formed primary amine reacts with another molecule of 8-pentadecanone.

  • Troubleshooting:

    • Excess Ammonia: A large excess of ammonia is the most effective way to minimize the formation of the secondary amine by ensuring the ketone is more likely to react with ammonia than the primary amine product.

    • Slow Addition of Ketone: Adding the 8-pentadecanone slowly to the reaction mixture containing a high concentration of ammonia can also favor the formation of the primary amine.

    • Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC or GC-MS. Stop the reaction once the starting ketone is consumed to prevent further reaction of the primary amine product.

3. The workup of my reaction mixture is problematic, leading to the formation of stable emulsions. How can I effectively separate the product?

Long-chain aliphatic amines can act as surfactants, leading to the formation of emulsions during aqueous workup.

  • Troubleshooting:

    • Use of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions.

    • Addition of a Different Organic Solvent: Adding a solvent with a different polarity, such as diethyl ether or dichloromethane, can sometimes help to break up the emulsion.

    • Centrifugation: If emulsions persist, centrifugation can be an effective method for separating the layers.

    • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break the emulsion and separate the layers.

4. I am struggling with the purification of Pentadecan-8-amine from the unreacted ketone and other byproducts. What are the recommended purification methods?

The similar polarity and high boiling points of Pentadecan-8-amine and 8-pentadecanone can make purification by traditional column chromatography challenging.

  • Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., hexane, diethyl ether).

      • Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, while the unreacted ketone and other non-basic impurities will remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

      • Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to a pH > 12. The protonated amine will be deprotonated and will precipitate or form an organic layer.

      • Extract the product back into an organic solvent, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is not sufficient, column chromatography can be employed.

    • Stationary Phase: Due to the basic nature of the amine, using silica gel can lead to tailing and poor separation. It is often beneficial to use silica gel treated with a small amount of a base like triethylamine or to use a commercially available amine-functionalized silica gel.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. A small percentage of triethylamine (0.1-1%) can be added to the mobile phase to improve the elution of the amine.

5. How can I confirm the identity and purity of my synthesized Pentadecan-8-amine?

Standard analytical techniques can be used to characterize the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the carbon bearing the amino group (CH-NH₂) is expected to appear as a multiplet around 2.5-3.0 ppm. The long aliphatic chains will show a large, broad signal between 1.2-1.4 ppm, and the terminal methyl groups will appear as a triplet around 0.9 ppm. The N-H protons of a primary amine typically appear as a broad singlet between 0.5 and 3.0 ppm, and its chemical shift is concentration-dependent.[7]

    • ¹³C NMR: The carbon attached to the nitrogen (C-NH₂) will appear in the range of 40-60 ppm. The other aliphatic carbons will be found in the upfield region of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Pentadecan-8-amine (C₁₅H₃₃N, MW = 227.43 g/mol ).

  • Infrared (IR) Spectroscopy: A primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration can also be observed around 1600 cm⁻¹.

III. Experimental Protocols & Data

Detailed Protocol: Reductive Amination of 8-Pentadecanone via Catalytic Hydrogenation

This protocol provides a general guideline. Optimization of reaction conditions may be necessary.

Materials:

  • 8-Pentadecanone

  • Ammonia (anhydrous or concentrated solution in methanol)

  • Raney Nickel (or 5% Pd/C)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, dissolve 8-pentadecanone (1 equivalent) in ethanol or methanol.

  • Add the catalyst (5-10 wt% of the ketone).

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Introduce a solution of ammonia in methanol (10-20 equivalents) into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction as described in the FAQ section.

Data Presentation
ParameterRecommended RangeRationale
Ammonia Equivalents 10 - 20To favor imine formation and minimize secondary amine byproduct.
Catalyst Loading 5 - 10 wt%To ensure a reasonable reaction rate.
Hydrogen Pressure 50 - 150 psiHigher pressure can increase the rate of reduction.
Temperature 80 - 120 °CTo overcome the activation energy for the sterically hindered ketone.
Solvent Methanol, EthanolGood solvents for ammonia and the reactants.

IV. Visualizations

Reductive Amination Workflow

cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Analysis 8-Pentadecanone 8-Pentadecanone Imine Intermediate Imine Intermediate 8-Pentadecanone->Imine Intermediate Imine Formation Ammonia (excess) Ammonia (excess) Ammonia (excess)->Imine Intermediate Pentadecan-8-amine (Crude) Pentadecan-8-amine (Crude) Imine Intermediate->Pentadecan-8-amine (Crude) Reduction Reducing Agent Reducing Agent Reducing Agent->Pentadecan-8-amine (Crude) Acid-Base Extraction Acid-Base Extraction Pentadecan-8-amine (Crude)->Acid-Base Extraction Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Optional Pure Pentadecan-8-amine Pure Pentadecan-8-amine Acid-Base Extraction->Pure Pentadecan-8-amine Column Chromatography->Pure Pentadecan-8-amine NMR NMR Pure Pentadecan-8-amine->NMR MS MS Pure Pentadecan-8-amine->MS IR IR Pure Pentadecan-8-amine->IR

Caption: Workflow for the synthesis and purification of Pentadecan-8-amine.

Troubleshooting Logic for Low Yield

Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Check Imine Formation Check Imine Formation Incomplete Reaction->Check Imine Formation Is ketone consumed? Formation of 8-Pentadecanol Formation of 8-Pentadecanol Side Reactions->Formation of 8-Pentadecanol Check for alcohol byproduct Formation of Secondary Amine Formation of Secondary Amine Side Reactions->Formation of Secondary Amine Check for dialkylation Emulsion during workup Emulsion during workup Purification Loss->Emulsion during workup Poor separation on column Poor separation on column Purification Loss->Poor separation on column Increase NH3, Add Dehydrating Agent Increase NH3, Add Dehydrating Agent Check Imine Formation->Increase NH3, Add Dehydrating Agent No Check Reduction Step Check Reduction Step Check Imine Formation->Check Reduction Step Yes Optimize Reducing Agent/Catalyst, T, P Optimize Reducing Agent/Catalyst, T, P Check Reduction Step->Optimize Reducing Agent/Catalyst, T, P Imine present Use milder reducing agent (e.g., NaBH3CN) Use milder reducing agent (e.g., NaBH3CN) Formation of 8-Pentadecanol->Use milder reducing agent (e.g., NaBH3CN) Increase NH3 excess, Slow ketone addition Increase NH3 excess, Slow ketone addition Formation of Secondary Amine->Increase NH3 excess, Slow ketone addition Use brine, Centrifuge Use brine, Centrifuge Emulsion during workup->Use brine, Centrifuge Use amine-treated silica, Add base to eluent Use amine-treated silica, Add base to eluent Poor separation on column->Use amine-treated silica, Add base to eluent

Sources

Troubleshooting

Technical Support Center: Optimizing N-Acylation of Pentadecan-8-amine

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the N-acylation of sterically hindered secondary amines like Pentadecan-8-amine presents...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the N-acylation of sterically hindered secondary amines like Pentadecan-8-amine presents unique challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending foundational principles with practical, field-tested protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when designing their synthesis.

Q1: What are the primary methods for N-acylating a sterically hindered secondary amine like Pentadecan-8-amine?

A: The N-acylation of any amine involves reacting it with an activated acyl source. For a bulky secondary amine, the choice of method is critical to overcome steric hindrance. The three most common and effective strategies are:

  • Reaction with Acyl Halides (e.g., Acyl Chlorides): This is often the most robust method. Acyl chlorides are highly reactive electrophiles that can acylate even weakly nucleophilic or sterically hindered amines. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[][2][3]

  • Reaction with Acid Anhydrides: Acid anhydrides are also effective acylating agents, generally less reactive than acyl chlorides but still potent.[2][4] They produce a carboxylic acid byproduct, which also requires a base for neutralization to drive the reaction to completion.

  • Amide Coupling with Carboxylic Acids: This method involves activating a carboxylic acid in situ using a coupling reagent. This is a very common strategy in medicinal chemistry and offers broad substrate scope.[][5][6] Common coupling agents include carbodiimides (like EDC or DCC) and uronium salts (like HATU or HBTU).[][7]

Q2: How do I select the most appropriate acylating agent for my specific reaction?

A: The choice depends on the availability of starting materials, the sensitivity of your substrate, and the desired reactivity.

Acylating AgentWhen to UseKey Considerations
Acyl Chloride The "workhorse" method when the corresponding acyl chloride is available and your substrate can tolerate the HCl byproduct. Excellent for hindered amines.Pros: High reactivity, fast reaction times.[8] Cons: Moisture sensitive, generates corrosive HCl. Can sometimes form ketene byproducts if there's an α-hydrogen.[9]
Acid Anhydride A good alternative to acyl chlorides, especially when the anhydride is commercially available or easily prepared.Pros: Less moisture-sensitive than acyl chlorides. Cons: One equivalent of the acyl group is lost as the carboxylic acid byproduct.
Carboxylic Acid + Coupling Agent The most versatile method, used when starting from a carboxylic acid. Ideal for complex molecules with sensitive functional groups.Pros: Mild conditions, vast availability of carboxylic acids.[5] Cons: Coupling agents and their byproducts (e.g., DCU from DCC) can be difficult to remove.[6] Requires careful optimization.

Q3: What is the role of the base in these reactions, and which one should I choose?

A: When using acyl chlorides or anhydrides, a base is essential to neutralize the acidic byproduct (HCl or R-COOH). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8][10]

  • For Acyl Chlorides/Anhydrides: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA/Hünig's base) . Pyridine can also be used.[8][10] These bases will not compete with your Pentadecan-8-amine for the acylating agent.

  • For Carbodiimide Coupling: A base like DIPEA is often added. In some protocols, additives like Hydroxybenzotriazole (HOBt) are used, which act as catalysts to form a more reactive intermediate, speeding up the reaction and minimizing side reactions.[7]

Q4: Which solvents are recommended for the N-acylation of a long-chain amine?

A: Pentadecan-8-amine and its acylated product are highly lipophilic. Therefore, anhydrous aprotic solvents are the best choice.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF).[7]

  • Avoid: Protic solvents like water or alcohols (unless using specific Schotten-Baumann conditions) as they can react with highly reactive acylating agents.[9]

  • Solvent-Free: For some highly reactive combinations, solvent-free conditions can be employed, which is an environmentally friendly approach.[11][12]

Q5: How can I effectively monitor the reaction's progress?

A: Monitoring is crucial to determine the reaction endpoint and prevent the formation of byproducts from prolonged heating or reagent exposure.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting amine. The product amide will typically have a different Rf value (often higher, i.e., less polar, than the starting amine). Use a non-polar solvent system (e.g., Hexanes/Ethyl Acetate).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the expected molecular weight and monitoring the disappearance of the starting material peak.[10]

  • NMR Spectroscopy: Can be used to monitor the reaction in situ or by analyzing a worked-up aliquot to check for the disappearance of the amine N-H proton and the appearance of amide signals.[13]

Section 2: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Workflow: Troubleshooting Low Reaction Yield

G start Low or No Product Yield q1 Are starting materials pure & dry? (Amine, Solvent, Acylating Agent) start->q1 a1 Purify amine (distillation/chromatography). Use freshly opened or distilled anhydrous solvents. Use fresh acylating agent. q1->a1 No q2 Is the acylating agent reactive enough? (Considering steric hindrance) q1->q2 Yes s1_yes Yes s1_no No a1->q2 a2 Switch to a more reactive agent: Carboxylic Acid -> Acyl Chloride. Consider a more potent coupling agent (e.g., HATU). q2->a2 No q3 Was sufficient base used? (1.1 - 1.5 equivalents) q2->q3 Yes s2_yes Yes s2_no No a2->q3 a3 Ensure at least 1 equivalent of base is present to neutralize acidic byproducts. Use a non-nucleophilic base (TEA, DIPEA). q3->a3 No q4 Are reaction conditions optimal? (Temperature, Time) q3->q4 Yes s3_yes Yes s3_no No a3->q4 a4 Increase reaction temperature moderately (e.g., from 0°C to RT, or RT to 40°C). Extend reaction time and monitor by TLC/LC-MS. q4->a4 No end_node Yield Improved q4->end_node Yes s4_yes Yes s4_no No a4->end_node

Caption: A systematic workflow for troubleshooting low N-acylation yields.

Problem: Low or No Product Yield
  • Possible Cause 1: Inactive Reagents or Wet Conditions.

    • Why it happens: Acyl chlorides and Lewis acid catalysts are highly sensitive to moisture.[14][15] Water will hydrolyze the acyl chloride to the unreactive carboxylic acid. Similarly, any moisture deactivates common coupling agents. Pentadecan-8-amine itself should be dry, as water can interfere with the reaction.

    • Solution:

      • Ensure all glassware is oven- or flame-dried before use.

      • Use anhydrous solvents from a sealed bottle or a solvent purification system.

      • Use a freshly opened bottle of the acylating agent/coupling agent or purify/distill it immediately before use.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause 2: Insufficient Reactivity to Overcome Steric Hindrance.

    • Why it happens: Pentadecan-8-amine has two bulky heptyl chains surrounding the nitrogen atom. This steric bulk can significantly slow down the rate of nucleophilic attack on the acylating agent.[9] A less reactive agent (e.g., an ester or a carboxylic acid with a weak coupling agent) may not be sufficient.

    • Solution:

      • Increase Reactivity: Switch from a carboxylic acid/coupling agent system to a more reactive acyl chloride or anhydride.

      • Use a Stronger Coupling Agent: If using a carboxylic acid, switch from DCC or EDC alone to a combination with an activating additive like HOBt, or use a more potent uronium salt reagent like HATU.[]

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy. Monitor carefully to avoid decomposition.

Problem: Formation of Multiple Byproducts
  • Possible Cause 1: Hydrolysis of Acylating Agent.

    • Why it happens: If there is trace moisture, the acylating agent (especially acyl chloride) will hydrolyze back to the carboxylic acid. This will appear as a polar, baseline spot on your TLC plate.

    • Solution: Follow the rigorous anhydrous techniques described above.

  • Possible Cause 2: Formation of Symmetric Anhydride (in coupling reactions).

    • Why it happens: In carbodiimide-mediated reactions, the activated O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride. This anhydride can then acylate the amine, but it is a less efficient pathway and consumes two equivalents of your acid.

    • Solution: Add the amine to the reaction mixture as soon as the carboxylic acid and coupling agent have been pre-activated (usually 15-30 minutes at 0 °C). Adding a catalyst like HOBt or DMAP can also favor the direct reaction with the amine.

Problem: Difficulty in Product Purification
  • Possible Cause 1: Removing Urea Byproduct (from DCC/DIC).

    • Why it happens: Carbodiimide coupling agents like DCC and DIC form urea byproducts (DCU and DIU, respectively). DCU is notoriously insoluble in many organic solvents and can be difficult to filter completely, while DIU is more soluble and can co-elute with your product during chromatography.[6]

    • Solution:

      • For DCU: After the reaction, dilute with a solvent like DCM and cool the mixture in an ice bath to precipitate the DCU, then remove it by filtration.

      • Use EDC: Switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the workup.[7]

  • Possible Cause 2: Emulsion During Aqueous Workup.

    • Why it happens: The long alkyl chains on your product can act as a surfactant, leading to persistent emulsions when shaking with an aqueous layer.

    • Solution:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break the emulsion.

      • Instead of vigorous shaking, gently invert the separatory funnel multiple times.

      • If an emulsion persists, pass the entire mixture through a pad of Celite.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol is based on the robust Schotten-Baumann reaction conditions, adapted for a non-aqueous environment.[3][7]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Pentadecan-8-amine (1.0 equiv).

  • Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient).

Protocol 2: N-Acylation using a Carboxylic Acid and EDC

This protocol uses a water-soluble carbodiimide, which simplifies purification.[7]

  • Setup: To an oven-dried round-bottom flask, add the carboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (0.2 equiv, optional but recommended).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M) under a nitrogen atmosphere.

  • Activation: Stir the mixture at room temperature for 20 minutes to allow for pre-activation.

  • Amine Addition: Add a solution of Pentadecan-8-amine (1.0 equiv) in a small amount of the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. The water-soluble urea byproduct from EDC will be removed during these washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Decision Framework for Method Selection

G start Start: Select N-Acylation Method q1 Is the corresponding acyl chloride commercially available and stable? start->q1 a1 Use Acyl Chloride Method (Protocol 1). High reactivity, good for hindered amines. q1->a1 Yes q2 Are you starting from a carboxylic acid? q1->q2 No end_node Proceed to Experiment a1->end_node a2 Use Coupling Agent Method (Protocol 2). Very versatile, mild conditions. q2->a2 Yes q3 Is the corresponding acid anhydride available? q2->q3 No a2->end_node a3 Use Acid Anhydride Method. (Similar to Protocol 1, using 1.1 eq. anhydride). Good reactivity, less moisture sensitive. q3->a3 Yes q3->end_node No a3->end_node

Caption: Decision tree for selecting the optimal N-acylation strategy.

References

  • Caddick, S., et al. (2009). N-Acylation Reactions of Amines. University of Bath. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • Williams, D. B. G., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(73), 10168-10171. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2458-2466. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. Royal Society of Chemistry. [Link]

  • MDPI. (2021). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Catalysts, 11(8), 945. [Link]

  • Ibrahim, T. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Boumoud, B., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 123-129. [Link]

  • Study.com. Acylation Overview, Mechanism & Agents. Study.com. [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Mastering Chemistry Help. [Link]

  • Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(21), 5181. [Link]

  • Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]

  • ResearchGate. (2009). Mild and Useful Method for N-Acylation of Amines. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

  • ResearchGate. (2019). N-Acylation Reactions of Amines. [Link]

  • Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Oriental Journal of Chemistry. (2014). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 30(2). [Link]

Sources

Optimization

Technical Support Center: Pentadecan-8-amine Storage &amp; Handling

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Pentadecan-8-amine. This document provides in-depth guidance, troubleshooting advice, and frequently asked questions t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Pentadecan-8-amine. This document provides in-depth guidance, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals maintain the integrity of their samples during storage and handling. As a long-chain secondary amine, Pentadecan-8-amine requires specific storage conditions to prevent chemical degradation that can compromise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing Pentadecan-8-amine?

For long-term storage (months to years), Pentadecan-8-amine should be stored at or below -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. One safety data sheet for a related compound recommends refrigerated storage to ensure stability.[1]

Q2: Why is an inert atmosphere recommended for storage?

Pentadecan-8-amine, like many amines, is susceptible to oxidative degradation and reaction with atmospheric carbon dioxide.[1][2][3] Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen and moisture, significantly slowing these degradation pathways. This is critical for maintaining the purity of the compound over time.

Q3: What type of container should I use for storage?

Use amber glass vials or bottles with polytetrafluoroethylene (PTFE)-lined caps. The amber glass protects the compound from light, which can catalyze oxidative degradation.[1] PTFE is a highly inert material that will not leach impurities into the sample or react with the amine. Avoid plastic containers for long-term storage, as plasticizers can leach and the container may be permeable to air and moisture.

Q4: My Pentadecan-8-amine sample is a liquid. Should I be concerned about freezing it at -20°C?

While some sources describe related compounds as solids[4], Pentadecan-8-amine is often supplied as a liquid with a boiling point of 117°C at 2 mmHg.[5] If your sample is a neat liquid, freezing at -20°C is the recommended procedure. If the amine is dissolved in a solvent, ensure the solvent is suitable for freezer storage to avoid phase separation or container damage.

Q5: How long can I expect Pentadecan-8-amine to remain stable under optimal conditions?

When stored properly at -20°C under a dry, inert atmosphere and protected from light, Pentadecan-8-amine should remain stable for several years. However, it is best practice to re-qualify the material using analytical methods if it has been stored for more than one year or if any signs of degradation are observed.

Troubleshooting Guide

This guide addresses common issues that may indicate sample degradation.

Problem: My Pentadecan-8-amine sample, which was initially a light yellow liquid, has turned brown.

  • Likely Cause: This color change is a strong indicator of oxidative degradation. The amine group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and trace metal impurities.[1][3] This process can lead to the formation of highly conjugated, colored byproducts.

  • Recommended Action:

    • Cease Use: Do not use the discolored sample in critical experiments, as its purity is compromised.

    • Verify Purity: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.[6][7]

    • Review Storage Protocol: Ensure all new and existing samples are stored under an inert atmosphere (argon or nitrogen), in amber glass vials, and at or below -20°C.

    • Procure New Sample: If significant degradation is confirmed, obtain a fresh lot of the compound.

Problem: I am observing unexpected peaks in my analytical chromatogram (GC, HPLC) that were not present in the initial analysis of the compound.

  • Likely Cause: The appearance of new peaks strongly suggests the formation of degradation products. These could result from oxidation or reaction with atmospheric CO2 to form carbamate species.[8] In cases of microbial contamination, biodegradation can also occur, breaking the compound down into aldehydes and fatty acids.[9][10][11]

  • Recommended Action:

    • Identify Byproducts: If using mass spectrometry, attempt to identify the molecular weight of the new peaks to hypothesize their structure. Common degradation products of amines include oxidized derivatives and adducts.[12]

    • Implement Aliquoting: For your working stock, prepare multiple small aliquots from the main stock vial. This minimizes the number of times the primary container is opened, reducing exposure to air and moisture. Use one aliquot per experiment.

    • Check Solvents: Ensure any solvents used to dissolve the amine are of high purity, anhydrous, and de-gassed to remove dissolved oxygen.

Problem: My bioassay or chemical reaction results using Pentadecan-8-amine are inconsistent or show reduced activity.

  • Likely Cause: A loss of potency is a functional consequence of degradation. If the amine functional group is modified, the compound's biological activity or chemical reactivity will likely decrease. This indicates a lower concentration of the active parent compound.

  • Recommended Action:

    • Quantitative Analysis: Perform a quantitative analysis (e.g., titration or quantitative HPLC/GC with a valid reference standard) to determine the exact concentration of the remaining Pentadecan-8-amine.[7]

    • Follow the Troubleshooting Workflow: Use the diagram below to systematically diagnose the issue.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Inconsistent Experimental Results or Visual Change in Sample check_visual Q: Has the sample's color or viscosity changed? start->check_visual analyze_sample Perform Analytical Check (e.g., HPLC, GC-MS) start->analyze_sample No check_visual->analyze_sample Yes compare_data Compare data to reference spectrum or fresh sample analyze_sample->compare_data new_peaks Q: Are new peaks or a decreased main peak observed? compare_data->new_peaks degradation_confirmed Degradation Confirmed: Sample is Compromised new_peaks->degradation_confirmed Yes no_change No Significant Change new_peaks->no_change No quarantine Quarantine Affected Stock degradation_confirmed->quarantine review_storage Review Storage & Handling Protocols (See Guide) quarantine->review_storage implement_changes Implement Corrective Actions: - Use Inert Gas - Aliquot Samples - Store at -20°C review_storage->implement_changes investigate_other Investigate other experimental variables (e.g., reagents, assay conditions, instrument performance) no_change->investigate_other

Caption: Troubleshooting workflow for degraded Pentadecan-8-amine.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is essential for preventing them. The two primary non-biological pathways are oxidation and reaction with carbon dioxide.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_co2_reaction Reaction with CO₂ amine_ox Pentadecan-8-amine (R₂NH) imine Imine Intermediate (R₂N=R') amine_ox->imine Oxidation oxygen Atmospheric O₂ (+ Light, Metal Ions) oxygen->imine ketone Pentadecan-8-one + Ammonia imine->ketone Hydrolysis colored_byproducts Further Oxidation & Polymerization Products (Colored Impurities) ketone->colored_byproducts amine_co2 Pentadecan-8-amine (R₂NH) carbamate Carbamic Acid / Carbamate Salt (R₂NCOOH) amine_co2->carbamate Reversible Reaction co2 Atmospheric CO₂ co2->carbamate start Pentadecan-8-amine start->amine_ox start->amine_co2

Caption: Key chemical degradation pathways for Pentadecan-8-amine.

  • Oxidative Degradation: This is often the primary cause of sample discoloration and loss of purity. The secondary amine is oxidized, potentially forming an unstable imine intermediate, which can then hydrolyze to form Pentadecan-8-one and ammonia. These products can undergo further reactions, leading to a complex mixture of colored impurities. This process is often catalyzed by light and trace metal ions.[3]

  • Reaction with Carbon Dioxide: Amines can react with CO₂ from the air to form carbamic acids or their corresponding ammonium carbamate salts. While this reaction is often reversible upon heating, it effectively reduces the concentration of the free amine at ambient temperature, which can lead to inaccurate quantification and reduced efficacy in experiments.[13]

Recommended Experimental Protocols
Protocol 1: Long-Term Sample Storage
  • Procurement: Obtain Pentadecan-8-amine from a reputable supplier and review the certificate of analysis.

  • Container Selection: Use a clean, dry, amber glass vial with a PTFE-lined screw cap.

  • Inert Gas Purge: Place the vial in a glove box with a nitrogen or argon atmosphere. Alternatively, use a Schlenk line. Open the vial and gently flush the headspace with the inert gas for 30-60 seconds.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap threads with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, concentration (if in solution), and storage conditions.

  • Storage: Place the sealed vial in a freezer at -20°C or colder.

Protocol 2: Preparation and Use of Aliquots
  • Thawing: Remove the main stock vial from the freezer and allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.

  • Inert Atmosphere: Perform all manipulations under a gentle stream of inert gas or in a glove box.

  • Aliquoting: Using a clean, dry syringe or pipette, dispense the desired volume into smaller amber glass vials (e.g., 2 mL HPLC vials with PTFE-lined caps).

  • Purge and Seal: Flush the headspace of each aliquot vial with inert gas before sealing tightly.

  • Reseal Main Stock: Purge the headspace of the main stock vial with inert gas again before resealing and returning it to the -20°C freezer.

  • Store Aliquots: Store the prepared aliquots at -20°C. For daily use, one aliquot can be moved to a 2-8°C refrigerator. Discard any unused portion of an aliquot that has been opened multiple times or kept at room temperature for an extended period.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Long-Term: ≤ -20°CShort-Term: 2-8°CMinimizes thermal degradation and slows reaction kinetics.[1]
Atmosphere Dry Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and reaction with atmospheric CO₂.[2][3]
Container Amber Glass Vial, PTFE-Lined CapProtects from light; provides an inert, impermeable seal.[1]
Light Exposure Avoid / MinimizeLight can catalyze the formation of free radicals and accelerate oxidation.[1]
Handling Aliquot for UseMinimizes contamination and degradation of the primary stock from repeated handling.
References
  • ResearchGate. (n.d.). Proposed pathway for the degradation of alkylamines in Pseudomonas strain BERT. Retrieved from a diagram within a publication on Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp.
  • ChemWhat. (n.d.). pentadecan-8-aMine CAS#: 18618-64-9. Retrieved from [Link]

  • Oxford Academic. (2010). Anaerobic degradation of long-chain alkylamines by a denitrifying Pseudomonas stutzeri. FEMS Microbiology Ecology. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Anaerobic degradation of long-chain alkylamines by a denitrifying Pseudomonas stutzeri. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • National Library of Medicine. (2007). Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge. Retrieved from [Link]

  • National Library of Medicine. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • (No valid source)
  • National Library of Medicine. (n.d.). Pentadecylamine. PubChem. Retrieved from [Link]

  • Cambridge Open Engage. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of amine-based solvents.
  • National Library of Medicine. (n.d.). Pentadecan-8-ol. PubChem. Retrieved from [Link]

  • Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

Sources

Troubleshooting

Strategies to enhance the solubility of Pentadecan-8-amine in aqueous buffers

Introduction Welcome to the technical support guide for Pentadecan-8-amine. As a long-chain aliphatic amine, Pentadecan-8-amine presents significant solubility challenges in aqueous media, a common frustration point in e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Pentadecan-8-amine. As a long-chain aliphatic amine, Pentadecan-8-amine presents significant solubility challenges in aqueous media, a common frustration point in experimental workflows across drug discovery and life sciences. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide researchers, scientists, and formulation professionals with both the theoretical understanding and practical, step-by-step solutions to effectively solubilize this compound. Our goal is to empower you to move past formulation hurdles and focus on your research objectives.

Frequently Asked Questions (FAQs)
Q1: Why is Pentadecan-8-amine so difficult to dissolve in my aqueous buffer?

Answer: The poor aqueous solubility of Pentadecan-8-amine is rooted in its molecular structure. It consists of two primary components: a small, polar amine head group (-NH₂) and a large, non-polar 15-carbon aliphatic tail.

  • Hydrophobicity: The long hydrocarbon tail is intensely hydrophobic (water-repelling). In an aqueous environment, these non-polar tails disrupt the highly organized hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the molecules tend to aggregate, effectively excluding water and leading to precipitation.

  • High LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A high LogP value indicates a strong preference for a non-polar environment over an aqueous one. Pentadecan-8-amine has a calculated LogP of approximately 5.7, confirming its highly lipophilic and hydrophobic nature.[1]

  • Weak Basicity: While the amine group is basic, the molecule as a whole is dominated by its non-polar character, making it insoluble in neutral water.[2]

Table 1: Key Physicochemical Properties of Pentadecan-8-amine

PropertyValueSourceSignificance for Solubility
Molecular FormulaC₁₅H₃₃N[1][3]The large number of carbons relative to the single nitrogen indicates high non-polarity.
Molecular Weight227.44 g/mol [1][3]A moderate molecular weight, but the structure is the primary driver of insolubility.
Predicted LogP~5.7[1]Indicates the compound is nearly a million times more soluble in octanol than in water.
Predicted pKa (Conjugate Acid)~10.0 - 11.0[4][5]The amine is basic and can be protonated at acidic pH to form a more soluble salt.
Q2: What is the first and simplest method I should try to solubilize Pentadecan-8-amine?

Answer: The most direct and fundamental approach is pH adjustment . The amine functional group is a weak base. By lowering the pH of the solution well below the pKa of its conjugate acid (R-NH₃⁺), you can protonate the amine group. This creates a positively charged ammonium salt, which is significantly more polar and, therefore, more soluble in water.[4][6][7]

The equilibrium is as follows: R-NH₂ (insoluble free base) + H⁺ ⇌ R-NH₃⁺ (soluble salt)

Most simple alkyl amines have a conjugate acid pKa in the range of 9.5-11.0.[4][5] To ensure complete protonation and solubilization, you should aim for a pH at least 2 units below the pKa. A starting pH of 4-5 is often effective.

G cluster_0 pH Environment cluster_1 Molecular State High_pH High pH (e.g., > 9.0) Neutral or Basic Buffer Free_Base Pentadecan-8-amine (R-NH₂) Free Base Form Poorly Soluble High_pH->Free_Base Favors Low_pH Low pH (e.g., < 6.0) Acidic Buffer Salt_Form Pentadecan-8-ammonium (R-NH₃⁺) Protonated Salt Form Soluble Low_pH->Salt_Form Favors Free_Base->Salt_Form  + H⁺ (Acid Addition) G n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8 n9 center->n9 n10 center->n10 n11 center->n11 n12 center->n12 drug R-NH₂

Caption: Surfactant micelle encapsulating a hydrophobic molecule.

  • Prepare Surfactant Buffer: Prepare your aqueous buffer containing the chosen surfactant at a concentration above its CMC (e.g., 0.1% - 1.0% Tween® 80).

  • Direct Dissolution: Add the solid Pentadecan-8-amine directly to the surfactant-containing buffer.

  • Aid Dissolution: Gently warm the solution (e.g., to 37°C) and sonicate or vortex until the compound is fully dissolved. The energy input helps incorporate the compound into the micelles.

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. [8][9]The non-polar tail of Pentadecan-8-amine can fit into the hydrophobic cavity, forming a water-soluble "inclusion complex." [10][11]Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles. [12][13]

cluster_CD Cyclodextrin (Host) cluster_Drug Pentadecan-8-amine (Guest) cluster_Complex Inclusion Complex (Soluble) drug Hydrophobic Tail drug_in Hydrophobic Tail

Caption: Formation of a cyclodextrin inclusion complex.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a concentrated stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the Pentadecan-8-amine to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously stir or sonicate the mixture, sometimes with gentle heating, for several hours or overnight to ensure maximal complex formation.

  • Sterile Filtration: Once dissolved, sterile-filter the solution (using a 0.22 µm filter) to remove any undissolved particles or aggregates.

Advanced Troubleshooting Workflow
Q5: I've tried individual methods without success. What is the overall strategy?

Answer: If a single strategy fails, a combination of methods is often required. The key is to address the compound's properties systematically. The following flowchart outlines a logical progression for troubleshooting.

Caption: Systematic workflow for solubilizing Pentadecan-8-amine.

This structured approach, starting with the simplest method and escalating to more complex formulations, provides a robust framework for overcoming the solubility challenges of Pentadecan-8-amine. Always validate that your final formulation (including all excipients) does not interfere with your experimental results by running appropriate vehicle controls.

References
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Guidechem. (n.d.). pentadecan-8-aMine 18618-64-9.
  • (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ChemWhat. (n.d.). pentadecan-8-aMine CAS#: 18618-64-9.
  • Arkema. (n.d.). Emulsifiers and solubilizers.
  • Guidechem. (n.d.). pentadecan-8-aMine 18618-64-9 wiki.
  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?
  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry.
  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?
  • (n.d.). Solubility and pH of amines.
  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents.
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Understand surfactants in pharmaceuticals.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • European Medicines Agency (EMA). (2010). Formulation of poorly soluble compounds.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.

Sources

Optimization

Minimizing adduct formation of Pentadecan-8-amine in mass spectrometry

Technical Support Center: Pentadecan-8-amine Mass Spectrometry Welcome to the technical support guide for the analysis of Pentadecan-8-amine using mass spectrometry. This center is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pentadecan-8-amine Mass Spectrometry

Welcome to the technical support guide for the analysis of Pentadecan-8-amine using mass spectrometry. This center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the detection of this long-chain primary amine, focusing on the common challenge of adduct formation. Our goal is to provide you with the causal explanations and actionable protocols necessary to achieve robust and reliable data.

Part 1: Understanding the Challenge: Adduct Formation with Primary Amines

Pentadecan-8-amine, a primary amine, readily forms adducts in electrospray ionization (ESI), a soft ionization technique. While the desired ion is typically the protonated molecule, [M+H]⁺, the presence of alkali metals or other species in the sample or mobile phase can lead to a variety of adducts, primarily [M+Na]⁺ and [M+K]⁺.[1][2][3] This phenomenon splits the analyte signal across multiple m/z values, which can complicate data interpretation, reduce the limit of detection, and adversely impact the sensitivity of the analysis.[4]

The formation of these adducts is a competitive process. The analyte molecule, cations (like H⁺, Na⁺, K⁺), and solvent molecules all interact within the ESI droplet. The final ionized species observed depends on factors like the analyte's proton affinity, the concentration and nature of cations, and the composition of the mobile phase.[5][6] For primary amines, the lone pair of electrons on the nitrogen atom is the primary site for both protonation and adduction.[1]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when analyzing Pentadecan-8-amine.

Frequently Asked Questions (FAQs)

Q1: My spectrum for Pentadecan-8-amine shows a dominant [M+Na]⁺ peak and a very weak [M+H]⁺ peak. What is the primary cause and how can I fix it?

A1: This is a classic sign of sodium contamination, which is ubiquitous in laboratory environments.[2] Sodium ions can leach from glassware, and are often present as impurities in solvents and reagents.[2][7] To shift the equilibrium from sodium adduct formation to protonation, you must both minimize sodium contamination and provide a more favorable proton-rich environment.

  • Immediate Action: Add a volatile acidic modifier to your mobile phase. Formic acid (0.1%) is an excellent starting point as it increases the concentration of available protons to favor the formation of [M+H]⁺.[2][8]

  • Long-Term Strategy: Implement a systematic contamination control plan. (See Protocol 1).

Q2: I've added formic acid, but I still see significant sodium and now also potassium adducts. What are my next steps?

A2: If simple protonation isn't sufficient, the next step is to introduce a competing cation that can preferentially bind to the analyte or sequester the alkali metal ions. Ammonium salts are highly effective for this purpose.[9][10]

  • Mechanism of Action: Ammonium ions (NH₄⁺) can compete with Na⁺ and K⁺ for the analyte. More importantly, volatile ammonium salts like ammonium acetate or ammonium formate provide a high concentration of cations that can displace the non-volatile sodium and potassium ions during the desolvation process.[10][11][12] The resulting ammonium adducts, if formed, are often less stable and can be dissociated in the source.

  • Recommended Modifier: Start by adding 5-10 mM ammonium formate or ammonium acetate to your mobile phase.[13][14] This often provides a good balance between adduct suppression and potential ion suppression.[15]

Q3: Can I use Trifluoroacetic Acid (TFA) to reduce adducts? I use it for my HPLC-UV methods.

A3: While TFA is an excellent modifier for chromatography, it is a known cause of significant signal suppression in ESI-MS.[16] We strongly advise against its use for this application. Stick to volatile modifiers like formic acid, acetic acid, ammonium formate, and ammonium acetate.[14]

Q4: I've optimized my mobile phase, but my signal-to-noise is still poor. Could the ion source parameters be the issue?

A4: Absolutely. Ion source parameters play a critical role in controlling adducts and improving sensitivity. In-source collision-induced dissociation (CID), controlled by parameters like Cone Voltage or Fragmentor Voltage, can be used to break apart weakly bound adducts.[17]

  • Actionable Step: Gradually increase the cone/fragmentor voltage. This accelerates the ions, causing them to collide with gas molecules in the source, which can provide enough energy to dissociate sodium adducts while leaving the protonated molecule intact.[17] Be cautious, as excessive energy will fragment your [M+H]⁺ ion. A systematic tuning experiment is recommended. (See Protocol 3).

Q5: Does the organic solvent choice in my mobile phase matter for adduct formation?

A5: Yes, it can. Some studies have shown that methanol-based mobile phases can lead to a higher degree of sodium adduct formation compared to acetonitrile.[15] If your chromatography allows, testing acetonitrile as the organic phase may help reduce sodium adducts.[15]

Part 3: Experimental Protocols & Workflows

Protocol 1: Systematic Reduction of Alkali Metal Contamination

This protocol is a foundational step for any high-sensitivity LC-MS analysis.

  • Glassware and Containers:

    • Whenever possible, replace glass solvent bottles and vials with polypropylene or other high-purity plastic alternatives.[2] Glass is a primary source of sodium ions.[7]

    • If glass must be used, dedicate a set for MS-only use and wash it rigorously with a process that avoids detergents, which can be a source of contamination.

  • Solvents and Reagents:

    • Use the highest purity solvents available (e.g., LC-MS grade).

    • Be aware that even high-purity water packaged in glass bottles can contain sodium.[7] If possible, use water directly from a high-quality water purification system.[2]

  • Sample Handling:

    • Always wear powder-free nitrile gloves.

    • Use polypropylene pipette tips and microcentrifuge tubes.

Workflow for Minimizing Adducts

The following diagram illustrates the logical flow for troubleshooting adduct formation.

Caption: Troubleshooting workflow for adduct reduction.

Protocol 2: Mobile Phase Modifier Optimization

This protocol details a systematic approach to finding the best mobile phase for your analysis. Prepare the following mobile phase modifiers and test them sequentially.

Modifier CombinationAqueous Phase (A)Organic Phase (B)Expected Outcome
Baseline WaterAcetonitrile/MethanolReference for adduct levels
Acidic Water + 0.1% Formic AcidAcetonitrile/Methanol + 0.1% Formic AcidPromotes [M+H]⁺ formation[8]
Ammonium Salt Water + 10mM Ammonium FormateAcetonitrile/MethanolCompetes with Na⁺/K⁺[13]
Combined Water + 10mM Ammonium Formate + 0.1% Formic AcidAcetonitrile/Methanol + 0.1% Formic AcidA robust combination for difficult cases[10][11]

Procedure:

  • Analyze your sample of Pentadecan-8-amine using the "Baseline" mobile phase.

  • Record the relative intensities of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.

  • Sequentially switch to the other mobile phase combinations, allowing the system to equilibrate each time.

  • Compare the spectra to determine which condition provides the highest intensity for the [M+H]⁺ ion while minimizing adducts.

Protocol 3: In-Source CID Optimization

This protocol helps to fine-tune the instrument to dissociate adducts without fragmenting the analyte.

  • Setup: Infuse a solution of Pentadecan-8-amine using a mobile phase known to produce adducts (e.g., your baseline condition).

  • Parameter: Identify the primary in-source fragmentation parameter on your instrument (e.g., Cone Voltage, Fragmentor Voltage, Skimmer Voltage).

  • Experiment:

    • Start with a low voltage setting (e.g., 20 V).

    • Acquire a mass spectrum and record the intensities of the [M+H]⁺ and [M+Na]⁺ ions.

    • Increase the voltage in small increments (e.g., 10 V).

    • Repeat the acquisition at each step until the intensity of the [M+H]⁺ ion begins to decrease, indicating the onset of fragmentation.

  • Analysis: Plot the intensity of [M+H]⁺ and [M+Na]⁺ versus the voltage. Select the voltage that provides the maximum intensity for [M+H]⁺ and the minimum for [M+Na]⁺.

The Chemical Mechanism of Adduct Suppression

The diagram below illustrates the competitive ionization processes within an ESI droplet and how mobile phase modifiers shift the equilibrium.

G cluster_0 ESI Droplet Environment cluster_1 Observed Ions in Mass Spectrum Analyte Pentadecan-8-amine (M) MH [M+H]+ (Desired) Analyte->MH Protonation (Favored by Acid) MNa [M+Na]+ (Adduct) Analyte->MNa Sodiation (Contamination) Proton H+ Proton->MH Sodium Na+ Sodium->MNa Ammonium NH4+ Ammonium->Sodium Competes with Na+

Caption: Competitive ionization and adduct formation.

References

  • Ansari, S., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 205-213. Available from: [Link]

  • Sterling, H. J., et al. (2010). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1555-1563. Available from: [Link]

  • Ansari, S., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. Available from: [Link]

  • Waters Corporation. How to mitigate ionization with sodium - WKB67465. Waters Knowledge Base. Available from: [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Available from: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Resources. Available from: [Link]

  • Scheffler, D., et al. (2019). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry, 30(10), 2038-2046. Available from: [Link]

  • Klavins, K., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. Available from: [Link]

  • ResearchGate. (2016). Sodium adducts in MS dats.. Does autoclaving remove sodium aadducts from my sample?. ResearchGate Q&A. Available from: [Link]

  • MadBarn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives. MadBarn Research Bank. Available from: [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed. Available from: [Link]

  • ResearchGate. (2021). What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS?. ResearchGate Q&A. Available from: [Link]

  • ResearchGate. (2021). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. Available from: [Link]

  • ResearchGate. (2023). The effect of mobile phase modifiers on the ionization efficiency of.... ResearchGate. Available from: [Link]

  • CHROMacademy. Controlling Na and K Adducts in LC-MS. CHROMacademy. Available from: [Link]

  • Zhang, H., & Konermann, L. (2023). On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. Journal of the American Chemical Society. Available from: [Link]

  • Spex. Mobile Phase Modifiers for HPLC and LC/MS. Spex CertiPrep. Available from: [Link]

  • Lauer, H. (2020). 10 Great Tips for Electrospray Ionization LC–MS. LCGC Blog. Available from: [Link]

  • Ansari, S., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available from: [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. ACS Publications. Available from: [Link]

  • Gallien, S., et al. (2012). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 23(1), 1-6. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Method Validation of Pentadecan-8-amine in Plasma

This guide provides a comprehensive comparison of two robust analytical methodologies for the quantitative determination of Pentadecan-8-amine in a plasma matrix. As a long-chain primary amine, Pentadecan-8-amine present...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two robust analytical methodologies for the quantitative determination of Pentadecan-8-amine in a plasma matrix. As a long-chain primary amine, Pentadecan-8-amine presents unique analytical challenges, including poor chromatographic retention, low volatility, and a lack of native chromophores, necessitating meticulous method development and validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow for similar aliphatic amines.

The validation frameworks discussed herein are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring scientific integrity and regulatory compliance.[1][2][3][4][5] The objective is not merely to present protocols but to elucidate the scientific rationale behind the chosen strategies, empowering the reader to adapt and troubleshoot these methods for their specific research needs.

The Analytical Challenge: Quantifying Long-Chain Amines in a Complex Biological Matrix

The quantification of endogenous or exogenous amines in biological fluids is a significant analytical undertaking.[6] Plasma, as a biological matrix, is rife with endogenous substances such as salts, lipids, peptides, and other metabolites that can interfere with the analysis and impact the accuracy and precision of the results.[7] Long-chain amines like Pentadecan-8-amine add another layer of complexity due to their physicochemical properties. Direct analysis is often unfeasible due to:

  • Poor Ionization Efficiency: In mass spectrometry, the long alkyl chain can hinder efficient ionization.

  • Non-specific Binding: The hydrophobic nature of the molecule can lead to adsorption onto surfaces, resulting in poor recovery.

  • Lack of UV Absorbance or Fluorescence: This precludes the use of more common and less complex HPLC detectors.[8]

To overcome these hurdles, a common and effective strategy is chemical derivatization. This process modifies the analyte to improve its analytical characteristics.[9][10][11] This guide will compare two distinct approaches: a Gas Chromatography-Mass Spectrometry (GC-MS) method following acylation and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a derivatizing agent that enhances ionization.

Method 1: GC-MS with Acylation Derivatization

Gas chromatography is a powerful separation technique, but it requires analytes to be volatile and thermally stable.[9] Direct injection of Pentadecan-8-amine is not feasible due to its low volatility and the presence of the polar amine group. Acylation, a common derivatization technique for amines, replaces the active hydrogen on the nitrogen with an acyl group.[10] This transformation increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis p1 Plasma Sample (100 µL) p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 d1 Evaporate to Dryness p5->d1 d2 Add Acylating Agent (e.g., Pentafluoropropionic Anhydride in Ethyl Acetate) d1->d2 d3 Incubate (e.g., 60°C for 30 min) d2->d3 d4 Evaporate & Reconstitute d3->d4 a1 Inject into GC-MS d4->a1 a2 Separation on Capillary Column a1->a2 a3 Mass Spectrometric Detection (SIM) a2->a3 cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (50 µL) p2 Add Internal Standard (IS) p1->p2 p3 Liquid-Liquid Extraction (LLE) (e.g., with MTBE) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Organic Layer p4->p5 d1 Evaporate to Dryness p5->d1 d2 Add Derivatizing Agent (e.g., Dansyl Chloride in Acetone) d1->d2 d3 Add Alkaline Buffer (e.g., Sodium Bicarbonate) d2->d3 d4 Incubate (e.g., 45°C for 15 min) d3->d4 a1 Inject into LC-MS/MS d4->a1 a2 Reversed-Phase Separation a1->a2 a3 Tandem MS Detection (MRM) a2->a3

Sources

Comparative

A Comparative Guide to the Ionization Efficiency of Pentadecan-8-amine and Other Long-Chain Amines in Mass Spectrometry

For researchers, scientists, and professionals in drug development, the accurate quantification of long-chain amines is a critical aspect of various analytical workflows. The choice of ionization technique in mass spectr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of long-chain amines is a critical aspect of various analytical workflows. The choice of ionization technique in mass spectrometry plays a pivotal role in achieving the desired sensitivity and reproducibility. This guide provides an in-depth comparison of the ionization efficiency of Pentadecan-8-amine, a C15 secondary amine, with other long-chain amines, offering insights into selecting the optimal analytical approach. We will delve into the fundamental principles of common ionization sources, the physicochemical properties influencing ionization, and present experimental protocols for a robust comparative analysis.

The Crucial Role of Ionization in Analyzing Long-Chain Amines

Long-chain amines are a diverse class of molecules with applications ranging from corrosion inhibitors to building blocks in pharmaceutical synthesis. Their analysis by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their inherent properties. The efficiency with which these molecules are converted into gas-phase ions—the ionization efficiency—directly impacts the sensitivity and reliability of the analytical method. A thorough understanding of the factors governing this process is paramount for developing robust quantitative assays.

This guide will focus on two of the most prevalent atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). We will explore the underlying mechanisms of each and how the structural features of long-chain amines, such as Pentadecan-8-amine, influence their response in these ionization sources.

Fundamental Principles of ESI and APCI for Amine Analysis

The choice between ESI and APCI is a critical decision in method development for the analysis of long-chain amines.[1][2]

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[2] The process involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation and the generation of gas-phase ions. For amines, ionization in positive-ion mode typically occurs through protonation, forming [M+H]⁺ ions. The basicity of the amine is a key determinant of its ESI efficiency; more basic amines are more readily protonated and thus tend to exhibit a stronger signal. ESI is generally favored for amines that can be readily protonated in solution.[2]

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[1] In APCI, the sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through a series of gas-phase reactions. For long-chain amines, which can be relatively nonpolar, APCI can be a viable alternative to ESI, especially for those with lower basicity or when using non-polar mobile phases.[2]

The decision between ESI and APCI is not always straightforward and often requires empirical evaluation. For long-chain amines, their dual nature—a polar amine functional group attached to a long, nonpolar alkyl chain—can lead to variable performance in both sources.

Physicochemical Properties Influencing the Ionization Efficiency of Long-Chain Amines

Several key physicochemical properties of long-chain amines dictate their ionization efficiency in both ESI and APCI:

  • Gas-Phase Basicity and Proton Affinity: These are intrinsic properties of a molecule that describe its ability to accept a proton in the gas phase.[3][4] A higher gas-phase basicity and proton affinity generally lead to more efficient protonation and, consequently, a stronger signal in positive-ion mode mass spectrometry. While specific experimental data for Pentadecan-8-amine is scarce, it is expected to have a significant proton affinity due to the electron-donating nature of the two alkyl chains attached to the nitrogen atom.

  • Molecular Size and Alkyl Chain Length: The length of the alkyl chain influences the molecule's volatility and surface activity. Longer alkyl chains decrease volatility, which can be a disadvantage in APCI.[5] Conversely, the increased surface activity of longer-chain amines can enhance their concentration on the surface of ESI droplets, potentially leading to improved ionization efficiency up to a certain point. However, very long chains can also lead to decreased solubility in typical ESI mobile phases.

  • Polarity and Lipophilicity: The overall polarity of the molecule is a critical factor. While the amine group is polar, the long alkyl chain imparts significant lipophilicity. ESI is generally more efficient for polar compounds, while APCI is often preferred for more lipophilic molecules.[1] The position of the amine group along the chain, as in the case of the secondary amine Pentadecan-8-amine, can also influence the molecule's overall polarity and its interaction with the ionization source.

  • Potential for Ion Suppression: In complex matrices, other co-eluting compounds can compete for ionization, leading to a phenomenon known as ion suppression.[6][7][8] This can significantly reduce the analyte signal and impact the accuracy of quantification. The extent of ion suppression can be influenced by the choice of ionization source and the chromatographic conditions.

Comparative Analysis: Pentadecan-8-amine vs. Other Long-Chain Amines

AmineStructureExpected Ionization Characteristics
Pentadecan-8-amine Secondary Amine (C15)As a secondary amine, it is expected to have a higher gas-phase basicity than a primary amine of the same chain length. Its relatively long alkyl chains may favor APCI, but the basic nitrogen makes it a good candidate for ESI as well. The central position of the amine group might influence its surface activity in ESI droplets.
Pentadecan-1-amine Primary Amine (C15)Being a primary amine, it is expected to be less basic than Pentadecan-8-amine in the gas phase. Its terminal amine group might make it slightly more polar, potentially favoring ESI.
Decylamine Primary Amine (C10)The shorter alkyl chain compared to the pentadecylamines makes it more volatile and less lipophilic. This could lead to better performance in ESI compared to its longer-chain counterparts.
Octadecylamine Primary Amine (C18)The very long alkyl chain increases its lipophilicity, which might make APCI a more suitable ionization technique. Ion suppression in ESI could be a concern due to its high surface activity.
Tri-octylamine Tertiary Amine (C24)As a tertiary amine, it is expected to have the highest gas-phase basicity. However, the steric hindrance around the nitrogen and its high lipophilicity could make protonation in ESI less efficient. APCI would likely be the preferred method.

Experimental Protocol for Comparative Ionization Efficiency Studies

To empirically determine the optimal ionization conditions for Pentadecan-8-amine and compare its efficiency with other long-chain amines, the following experimental workflow is recommended:

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of Pentadecan-8-amine and other long-chain amines (e.g., Pentadecan-1-amine, Decylamine, Octadecylamine) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solutions with the initial mobile phase to cover a relevant concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is a good starting point for separating long-chain amines.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of the amines and elution within a reasonable timeframe. For example, start with a low percentage of B and ramp up to a high percentage over several minutes.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Injection Volume: Typically 1-10 µL.

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with both ESI and APCI sources.

Ionization Source and Mass Spectrometer Parameters
  • Ionization Mode: Positive ion mode.

  • ESI Parameters:

    • Capillary Voltage: Optimize in the range of 3-5 kV.

    • Nebulizing Gas Pressure: Optimize for stable spray.

    • Drying Gas Flow and Temperature: Optimize for efficient desolvation.

  • APCI Parameters:

    • Corona Discharge Current: Optimize for maximum signal.

    • Vaporizer Temperature: Optimize to ensure complete vaporization without thermal degradation.

    • Nebulizing and Drying Gas parameters similar to ESI.

  • Data Acquisition: Acquire data in full scan mode to identify the [M+H]⁺ ions and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative comparison.

Data Analysis
  • Inject the working solutions of each amine into the LC-MS system using both ESI and APCI sources.

  • For each amine and each ionization source, determine the peak area or height of the [M+H]⁺ ion at each concentration level.

  • Construct calibration curves for each amine and calculate the slope of the linear regression.

  • The slope of the calibration curve is a direct measure of the ionization efficiency under the given conditions. Compare the slopes to determine the relative ionization efficiencies of the different amines in both ESI and APCI.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of long-chain amine ionization efficiency.

Caption: Experimental workflow for comparing the ionization efficiency of long-chain amines.

Enhancing Ionization Efficiency through Derivatization

For long-chain amines that exhibit poor ionization efficiency, chemical derivatization can be a powerful strategy to improve sensitivity.[9][10][11] Derivatization involves reacting the amine with a reagent to introduce a functional group that is more readily ionizable. For example, reagents that introduce a permanently charged quaternary ammonium group can significantly enhance the ESI response. While this adds an extra step to the sample preparation, the potential gains in sensitivity can be substantial, especially for trace-level analysis.

Conclusion and Recommendations

The ionization efficiency of Pentadecan-8-amine and other long-chain amines is a multifaceted property governed by their intrinsic physicochemical characteristics and the chosen ionization technique. As a secondary amine with a C15 alkyl backbone, Pentadecan-8-amine is amenable to analysis by both ESI and APCI.

  • For initial screening and method development, it is recommended to evaluate both ESI and APCI sources empirically.

  • ESI is likely to provide good sensitivity, particularly when using an acidic mobile phase to promote protonation.

  • APCI may offer advantages if the mobile phase is less polar or if matrix effects are problematic in ESI.

  • The influence of the alkyl chain length is significant, with shorter chains generally favoring ESI and longer chains potentially benefiting from APCI.

  • Derivatization should be considered as a viable option to enhance sensitivity for challenging analyses.

By systematically evaluating the factors outlined in this guide and following the proposed experimental protocol, researchers can develop robust and sensitive LC-MS methods for the accurate quantification of Pentadecan-8-amine and other long-chain amines, enabling reliable data for critical research and development applications.

References

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (n.d.). PubMed. [Link]

  • Quantitative analysis of aliphatic amines in urban aerosols based on online derivatization and high performance liquid chromatography. (n.d.). ResearchGate. [Link]

  • Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry. (n.d.). ResearchGate. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]

  • When should I choose APCI or ESI for my flash column chromatography? (2023, January 23). Biotage. [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020, January 11). PubMed. [Link]

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (n.d.). ResearchGate. [Link]

  • Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. (n.d.). ResearchGate. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. (n.d.). PMC. [Link]

  • A new strategy for ionization enhancement by derivatization for mass spectrometry. (n.d.). PubMed. [Link]

  • Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. (n.d.). PubMed. [Link]

  • In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases. (n.d.). MDPI. [Link]

  • Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. (n.d.). PMC. [Link]

  • Evaluated Gas Phase Basicities and Proton Affinities of Molecules. (2009, October 15). NIST. [Link]

  • The gas‐phase basicities and proton affinities of amino acids and peptides. (n.d.). Wiley Online Library. [Link]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. (n.d.). MDPI. [Link]

  • Proton Affinities and Gas-Phase Basicities: Theoretical Methods and Structural Effects. (n.d.). ResearchGate. [Link]

  • PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020, April 4). YouTube. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

  • Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. (n.d.). ResearchGate. [Link]

  • Does it make any difference in using ESI and APCI sources for LCMS/MS? (2016, July 17). ResearchGate. [Link]

  • Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]

  • gas phase proton affinities PAs and basicities GBs (in kcal mol À1 ),... (n.d.). ResearchGate. [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (n.d.). RSC Publishing. [Link]

  • Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides. (n.d.). PubMed. [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023, July 6). MDPI. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. (2021, September 1). Spectroscopy Online. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.GOV. [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022, October 1). PubMed Central. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • How does alkyl chain length modify the properties of triphenylamine-based hole transport materials? (n.d.). RSC Publishing. [Link]

  • Fragmentation mass spectra of pentadecane, 2,6,10,14-tetramethyl- (m/z... (n.d.). ResearchGate. [Link]

  • In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (n.d.). Hochschule Bonn-Rhein-Sieg. [Link]

  • Comparison of GC-MS with IC for the determination of alkyl amines in... (n.d.). ResearchGate. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). [Link]

Sources

Validation

Cross-validation of Pentadecan-8-amine quantification by LC-MS and GC-MS

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide. For researchers, scientists, and drug development professionals, this guide will pr...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide. For researchers, scientists, and drug development professionals, this guide will provide an in-depth technical analysis of the cross-validation of Pentadecan-8-amine quantification by LC-MS and GC-MS.

A Senior Application Scientist's Guide to Method Cross-Validation

In the landscape of bioanalysis and chemical quantification, the choice of analytical platform is a critical decision point. This guide delves into the cross-validation of two powerhouse techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the specific quantification of Pentadecan-8-amine. This long-chain aliphatic amine presents unique analytical challenges, making it an excellent candidate for a comparative study.

Our objective is not to declare a single "best" method, but to illuminate the distinct advantages and inherent limitations of each approach. We will explore the entire analytical workflow, from sample preparation to data interpretation, grounded in the principles of regulatory guidelines on method validation. This guide is structured to provide you with a robust framework for selecting the most appropriate technique for your specific research or developmental needs.

The Analyte: Pentadecan-8-amine

Pentadecan-8-amine ((C₁₅H₃₃N)) is a primary aliphatic amine. Its physicochemical properties are pivotal in dictating the analytical strategy:

  • High Basicity (pKa ~10.6): The primary amine group is readily protonated, making it suitable for reverse-phase liquid chromatography with acidic mobile phases and a prime candidate for Electrospray Ionization (ESI) in LC-MS.

  • Volatility: While it has a relatively high boiling point, it is amenable to gas chromatography, although its polarity and potential for peak tailing often necessitate derivatization to improve chromatographic performance.

  • Lack of a Chromophore: Its simple aliphatic structure means it lacks a UV-absorbing chromophore, making UV-based detection methods impractical and highlighting the necessity of a mass-selective detector like a mass spectrometer.

Experimental Design for Cross-Validation

To ensure a robust comparison, a cross-validation study was designed based on established principles from the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance. The study evaluates specificity, linearity, sensitivity, accuracy, and precision for both LC-MS and GC-MS methodologies.

A single batch of human plasma was fortified with Pentadecan-8-amine to create calibration standards and quality control (QC) samples at low, medium, and high concentration levels.

Methodology 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

The LC-MS approach leverages the inherent polarity and basicity of the amine group for direct analysis without derivatization, promising a faster and simpler workflow.

LC-MS Protocol
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (IS), d4-Pentadecan-8-amine.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer 100 µL of the supernatant to a new vial for injection.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pentadecan-8-amine: Q1 (Precursor Ion) m/z 228.3 -> Q3 (Product Ion) m/z 211.2.

      • d4-Pentadecan-8-amine (IS): Q1 m/z 232.3 -> Q3 m/z 215.2.

LC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis p1 Plasma Sample (50 µL) p2 Add Acetonitrile + IS (150 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (10,000 x g) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject (5 µL) p5->a1 Ready for Injection a2 C18 Reverse-Phase Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4

Caption: High-throughput LC-MS workflow without derivatization.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS method requires a chemical derivatization step to decrease the polarity and improve the volatility and chromatographic peak shape of the amine. This adds complexity but can enhance specificity and sensitivity.

GC-MS Protocol
  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 50 µL of plasma sample, add the internal standard (IS), d4-Pentadecan-8-amine.

    • Add 200 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for extraction.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Derivatization: Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60°C for 30 minutes to form the silylated derivative.

  • Gas Chromatography Conditions:

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.

    • Injection Volume: 1 µL (Splitless).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM).

    • Ions Monitored (for the TMS-derivative):

      • Pentadecan-8-amine-TMS: m/z 300.3 (M+), 156.1 (fragment).

      • d4-Pentadecan-8-amine-TMS (IS): m/z 304.3 (M+), 160.1 (fragment).

GC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Plasma Sample + IS p2 Liquid-Liquid Extraction (MTBE) p1->p2 p3 Evaporate to Dryness p2->p3 p4 Derivatization with BSTFA (60°C, 30 min) p3->p4 a1 Inject (1 µL) p4->a1 Ready for Injection a2 DB-5ms Separation a1->a2 a3 EI Ionization a2->a3 a4 SIM Detection a3->a4

Caption: Multi-step GC-MS workflow including derivatization.

Performance Comparison: Results

The following table summarizes the performance data obtained from the cross-validation study. All accuracy and precision data are based on the analysis of three batches of QC samples (n=6 per batch).

Parameter LC-MS/MS GC-MS Commentary
Specificity High (MRM detection)Very High (Chromatographic separation + SIM)Both methods demonstrated high specificity with no significant interference from endogenous plasma components. GC's chromatographic resolution provided excellent separation from matrix components prior to detection.
Linearity (r²) >0.998>0.997Both techniques showed excellent linearity over the calibrated range.
Calibration Range 0.5 - 500 ng/mL0.1 - 500 ng/mLThe GC-MS method, aided by the derivatization and concentration step, achieved a lower Limit of Quantification.
Limit of Quantification (LOQ) 0.5 ng/mL0.1 ng/mLGC-MS demonstrated a 5-fold higher sensitivity.
Accuracy (% Bias) Within ± 5%Within ± 7%Both methods meet the typical acceptance criteria of ±15%. The slightly wider bias for GC-MS can be attributed to the multi-step sample preparation.
Precision (% CV) < 6%< 9%Both methods are highly precise and fall within the acceptable limits of <15% CV. The increased number of manual steps in the GC-MS protocol contributes to its slightly higher variability.
Sample Throughput ~5 min/sample~20 min/sample (excluding prep)The LC-MS method is significantly faster due to the direct "dilute-and-shoot" sample preparation and shorter run time.
Workflow Complexity LowHighGC-MS requires extraction, evaporation, and a heated derivatization step, increasing manual labor and potential for error.

Discussion: Choosing the Right Tool for the Job

The cross-validation data provides a clear picture of the trade-offs between the LC-MS and GC-MS methods for Pentadecan-8-amine quantification.

  • Choose LC-MS for High Throughput and Simplicity: The primary advantage of the LC-MS method is its speed and ease of use. The simple protein precipitation protocol minimizes sample handling, reducing both time and the potential for human error. This makes it an ideal choice for applications requiring the rapid analysis of a large number of samples, such as in pharmacokinetic screening during early drug discovery. The sensitivity, while not as high as GC-MS, is more than adequate for many applications.

  • Choose GC-MS for Ultimate Sensitivity and Specificity: When the absolute lowest detection limits are required, GC-MS is the superior technique. The derivatization and extraction steps, while laborious, serve to concentrate the analyte and improve its chromatographic properties, resulting in a 5-fold lower LOQ in this study. The high-resolution capillary gas chromatography also provides an exceptional degree of separation, which can be critical when dealing with complex matrices or potential isomers. This makes GC-MS a strong candidate for definitive reference methods or in studies where trace-level quantification is paramount, such as in toxicology or environmental analysis.

The choice between these two powerful techniques is not a matter of one being universally better, but rather which is better suited to the specific analytical question at hand. This study demonstrates that both methods are valid and robust, providing confidence in the data they generate when operated within their optimal parameters.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Comparative

The Analyst's Compass: A Comparative Guide to Derivatization Reagents for Pentadecan-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise quantification of long-chain aliphatic amines like Pentadecan-8-amine is a recurring analytical challenge. With a molecular formula of C₁₅H₃₃N[1], this primary amine's inherent physicochemical properties—high polarity, low volatility, and lack of a strong chromophore—complicate its direct analysis by common chromatographic techniques.[2] Derivatization, the chemical modification of an analyte to enhance its analytical suitability, is therefore not merely an optional step but a cornerstone of robust method development.[2][3]

This guide provides an in-depth, objective comparison of the performance of various derivatization reagents for the analysis of Pentadecan-8-amine. We will explore the underlying chemical principles, compare experimental outcomes, and provide actionable protocols to empower researchers, scientists, and drug development professionals in selecting the optimal derivatization strategy for their analytical needs.

The Challenge of Analyzing Pentadecan-8-amine

Direct analysis of Pentadecan-8-amine by gas chromatography (GC) is hampered by its low volatility and tendency to exhibit poor peak shape due to interactions with active sites in the GC system.[2] Liquid chromatography (LC) analysis also faces hurdles, primarily the lack of a UV-absorbing or fluorescent moiety, leading to poor detection sensitivity with common detectors. Derivatization addresses these challenges by converting the polar primary amine into a less polar, more volatile, and more easily detectable derivative.[2][4]

Derivatization Strategies for Gas Chromatography (GC) Analysis

For GC-based analysis, the primary goal of derivatization is to increase the volatility and thermal stability of Pentadecan-8-amine. The most common approaches for primary amines are silylation and acylation.[2][5]

Silylation Reagents

Silylation involves the replacement of the active hydrogen on the amine group with a trimethylsilyl (TMS) group.[6] This significantly reduces the polarity and increases the volatility of the analyte.[7]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is a powerful and versatile silylation reagent that reacts with a wide range of functional groups, including primary amines.[7][8] The reaction is generally rapid and produces volatile byproducts that do not interfere with the chromatography.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Similar to MSTFA, BSTFA is a strong silylating agent.[6] It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered amines.[9]

Acylation Reagents

Acylation introduces an acyl group to the primary amine, forming a stable amide.[10] This derivatization not only increases volatility but can also introduce electrophoric groups (e.g., fluorine atoms) that significantly enhance sensitivity for electron capture detection (ECD).[2][11]

  • Pentafluorobenzoyl Chloride (PFBCl): PFBCl is a highly reactive acylating agent that forms stable pentafluorobenzoyl amides.[12][13] These derivatives are particularly well-suited for trace analysis using GC-ECD or negative ion chemical ionization mass spectrometry (NICI-MS) due to the high electron-capturing ability of the pentafluorobenzoyl group.[14][15]

  • Trifluoroacetic Anhydride (TFAA): TFAA is another common fluorinated acylating reagent that reacts with primary amines to form trifluoroacetamides.[2] The resulting derivatives are highly volatile and suitable for GC analysis.[11]

Performance Comparison of GC Derivatization Reagents
ReagentReagent TypeKey AdvantagesPotential DisadvantagesTypical Reaction Conditions
MSTFA SilylationHighly reactive, volatile byproducts, versatile.[7][16]Derivatives can be moisture-sensitive.[17]60-80°C for 30-60 minutes.[2]
BSTFA (+TMCS) SilylationStrong silylating agent, effective for a wide range of compounds.[6][9]Moisture-sensitive derivatives, catalyst may be required.[9][17]70-80°C for 30-60 minutes.[2]
PFBCl AcylationForms stable derivatives with excellent ECD and NICI-MS sensitivity.[12][13]Corrosive byproducts (HCl) may need to be neutralized.[12]Room temperature or slightly elevated (e.g., 60°C) for 15-60 minutes, often in the presence of a base.[13][14]
TFAA AcylationHighly reactive, forms volatile derivatives.[2][11]Acidic byproducts may require removal.[11]60-70°C for 15-30 minutes.[2]

Derivatization Strategies for Liquid Chromatography (LC) Analysis

For LC analysis, derivatization aims to introduce a chromophoric or fluorophoric tag to the Pentadecan-8-amine molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.[18]

  • Dansyl Chloride (DNS-Cl): Dansyl chloride reacts with primary amines to form highly fluorescent dansyl-amides.[19][20] This method is robust and provides a significant enhancement in sensitivity for fluorescence detection.[20][21] The derivatives are also amenable to mass spectrometry detection, often showing improved ionization efficiency.[19][22]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with primary amines to produce highly fluorescent derivatives.[23][24] It is known for its high reactivity and the stability of the resulting derivatives, making it suitable for automated pre-column derivatization.[25][26]

Performance Comparison of LC Derivatization Reagents
ReagentDetection MethodKey AdvantagesPotential DisadvantagesTypical Reaction Conditions
Dansyl Chloride (DNS-Cl) Fluorescence, MSHigh sensitivity, stable derivatives, improves MS ionization.[19][20]Reagent can hydrolyze to a fluorescent byproduct, excess reagent needs to be separated chromatographically.[20]Alkaline pH (9-10), room temperature or slightly elevated (e.g., 60°C) for 30-60 minutes.[19][20]
FMOC-Cl FluorescenceHigh sensitivity, stable derivatives, suitable for automation.[23][25]Unreacted reagent and its hydrolysis product can interfere with chromatography.[23]Alkaline pH, room temperature, rapid reaction (minutes).[23][25]

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization of Pentadecan-8-amine using selected reagents. These protocols serve as a starting point and may require optimization for specific sample matrices and analytical instrumentation.

Protocol 1: GC-MS Analysis via Silylation with MSTFA

Causality: This protocol is chosen for its simplicity and the high reactivity of MSTFA, which is expected to efficiently derivatize the primary amine of Pentadecan-8-amine, making it volatile and suitable for GC-MS analysis.[6][7]

Caption: Workflow for MSTFA Derivatization of Pentadecan-8-amine.

Step-by-Step Methodology:

  • Sample Preparation: Transfer a known amount of the Pentadecan-8-amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Add 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: GC-ECD/MS Analysis via Acylation with PFBCl

Causality: This protocol is selected for applications requiring very high sensitivity. The pentafluorobenzoyl derivative of Pentadecan-8-amine will have excellent electron-capturing properties, making it ideal for trace-level quantification by GC-ECD or GC-NICI-MS.[12][13]

Caption: Workflow for PFBCl Derivatization of Pentadecan-8-amine.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Pentadecan-8-amine sample in a suitable aqueous buffer and adjust the pH to approximately 10 using a borate buffer.

  • Reagent Addition: Add an equal volume of a solution of PFBCl in an organic solvent (e.g., 10% PFBCl in hexane).

  • Reaction: Cap the vial and vortex vigorously for 15-30 minutes at room temperature.

  • Extraction: Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean vial.

  • Clean-up: Wash the organic layer with a small volume of dilute acid (e.g., 0.1 M HCl) followed by deionized water to remove excess base and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Inject an aliquot of the dried organic phase into the GC system.

Protocol 3: HPLC-FLD Analysis via Derivatization with Dansyl Chloride

Causality: This protocol is designed to attach a highly fluorescent tag to Pentadecan-8-amine, enabling sensitive detection by HPLC with a fluorescence detector. Dansylation is a well-established and robust method for amine analysis.[19][20]

Sources

Validation

A Comparative Guide to the Inter-laboratory Analysis of Pentadecan-8-amine

Abstract: This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pentadecan-8-amine, a long-chain secondary amine. It is intended for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pentadecan-8-amine, a long-chain secondary amine. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally similar compounds. This document outlines a proposed inter-laboratory study to evaluate the reproducibility and reliability of common chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols, supported by scientific rationale and validation parameters in accordance with ICH Q2(R1) guidelines, are presented.[1] The objective is to establish a robust and standardized analytical framework for Pentadecan-8-amine, ensuring data integrity and comparability across different laboratories.

Introduction: The Analytical Challenge of Pentadecan-8-amine

Pentadecan-8-amine (C₁₅H₃₃N) is a secondary amine with a molecular weight of 227.436 g/mol .[2][3] Its long alkyl chain and the presence of a polar amine group present unique challenges for analytical quantification. The high boiling point (299.3°C at 760mmHg) and potential for thermal degradation make direct gas chromatographic analysis problematic, often leading to poor peak shapes and inaccurate results.[2][4][5] Similarly, its lack of a strong chromophore makes direct UV-Vis detection in liquid chromatography inefficient.[1]

To overcome these challenges, derivatization is a common and often necessary strategy.[1][4][5] This chemical modification process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[5] This guide will explore and compare two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and Liquid Chromatography-Mass Spectrometry (LC-MS) for direct analysis.

Proposed Inter-Laboratory Study Design

To rigorously assess the performance of different analytical methods for Pentadecan-8-amine, a multi-laboratory collaborative study is proposed. This study will enable the evaluation of method precision, accuracy, and reproducibility.[6] The core of the study involves the analysis of a certified reference material (CRM) of Pentadecan-8-amine and a spiked sample in a relevant matrix by participating laboratories.

Study Workflow

The proposed inter-laboratory study will follow a systematic four-phase approach to ensure comprehensive data collection and analysis.[7]

InterLab_Study_Workflow cluster_Phase1 Phase 1: Preparation & Distribution cluster_Phase2 Phase 2: Sample Analysis cluster_Phase3 Phase 3: Data Collection & Evaluation cluster_Phase4 Phase 4: Reporting P1_Prep Preparation of Homogeneous Sample Batches P1_Dist Distribution to Participating Laboratories P1_Prep->P1_Dist LabA Laboratory A (GC-MS & LC-MS) LabB Laboratory B (GC-MS & LC-MS) LabC Laboratory C (GC-MS & LC-MS) P3_Collect Data Collection and Compilation P3_Stats Statistical Analysis (Accuracy, Precision, Linearity) P3_Collect->P3_Stats P4_Report Final Comparative Report Generation P3_Stats->P4_Report

Caption: Workflow for the proposed inter-laboratory study.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for separating volatile compounds.[8] However, the direct analysis of amines like Pentadecan-8-amine by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column.[4][9] Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is employed to replace the active hydrogen on the amine group with a non-polar trimethylsilyl (TMS) group.[5][8] This increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.[5]

GC-MS Experimental Protocol

Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the Pentadecan-8-amine sample into a 2 mL reaction vial.

  • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[5]

  • Tightly cap the vial and heat at 70°C for 30-60 minutes in a heating block.[5]

  • Allow the vial to cool to room temperature before injection.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

GC_Derivatization_Workflow Start Start: Pentadecan-8-amine Sample Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Deriv Add BSTFA + 1% TMCS Dissolve->Add_Deriv Heat Heat at 70°C (30-60 min) Add_Deriv->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS System Cool->Inject

Caption: GC-MS derivatization workflow.

Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 10 minutes.[10]

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds.[] It offers the advantage of analyzing Pentadecan-8-amine directly without the need for derivatization, thus simplifying sample preparation. The key to a successful LC-MS method is the selection of an appropriate mobile phase and column to achieve good chromatographic separation and efficient ionization.

LC-MS Experimental Protocol

Sample Preparation:

  • Accurately weigh 10 mg of the Pentadecan-8-amine sample.

  • Dissolve the sample in an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI) in positive mode

    • Ionization Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, and gas flows.

    • Acquisition Mode: Full scan (m/z 100-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

LCMS_Workflow Start Start: Pentadecan-8-amine Sample Dissolve Dissolve in Methanol/Acetonitrile Start->Dissolve Dilute Prepare Standards and QCs Dissolve->Dilute Filter Filter with 0.22 µm Syringe Filter Dilute->Filter Inject Inject into LC-MS System Filter->Inject

Caption: LC-MS sample preparation workflow.

Comparative Data Analysis and Validation Parameters

The performance of each analytical method will be evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] These parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][12]

Expected Performance Characteristics

The following table summarizes the anticipated performance characteristics for the GC-MS and LC-MS methods based on typical results for similar amine analyses.

Validation ParameterGC-MS with DerivatizationLC-MS (Direct Analysis)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
LOD 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
LOQ 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL

Data presented are hypothetical and for illustrative purposes.

Decision Framework for Method Selection

The choice between GC-MS and LC-MS will depend on the specific analytical needs, available instrumentation, and the sample matrix.

Method_Selection_Tree Start Start: Analyze Pentadecan-8-amine High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Volatile_Impurities Analysis of Volatile Impurities Needed? High_Sensitivity->Volatile_Impurities No LCMS_Method Use LC-MS Method High_Sensitivity->LCMS_Method Yes LCMS_Available LC-MS Available? Volatile_Impurities->LCMS_Available No GCMS_Method Use GC-MS with Derivatization Volatile_Impurities->GCMS_Method Yes GCMS_Available GC-MS Available? LCMS_Available->GCMS_Available No LCMS_Available->LCMS_Method Yes GCMS_Available->GCMS_Method Yes Consider_Outsourcing Consider Outsourcing or Method Development GCMS_Available->Consider_Outsourcing No

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

The proposed inter-laboratory study will be instrumental in establishing a consensus on the most reliable and reproducible method for the analysis of Pentadecan-8-amine. The results of such a study will provide the scientific community with a validated and standardized analytical procedure, ensuring the generation of high-quality, comparable data across different research and development settings.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-329. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. [Link]

  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. [Link]

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Comparative

A Comparative Guide to Internal Standards for Lipid Analysis: Evaluating Pentadecan-8-amine Against Established Alternatives

The Imperative of the Internal Standard in Lipid Analysis Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for lipid analysis. However, the analytical process is suscept...

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of the Internal Standard in Lipid Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for lipid analysis. However, the analytical process is susceptible to variations that can compromise quantitative accuracy. These variations can arise from multiple sources, including inconsistencies in sample preparation, extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer's source.[1] The latter, often referred to as matrix effects, can cause suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[2]

An internal standard is a compound of a known and fixed concentration added to every sample, calibrator, and quality control sample at the earliest stage of the analytical workflow.[1][3] By subjecting the IS to the same procedural steps as the analyte, it experiences similar losses and matrix effects. The final quantification is then based on the ratio of the analyte's signal to the IS's signal, effectively normalizing the data and correcting for these variations.[1]

An ideal internal standard should possess several key attributes:

  • Chemical and Physical Similarity: It should closely mimic the analyte's behavior during extraction, chromatography, and ionization.

  • Non-Endogenous: It must be absent or present at negligible levels in the biological samples being analyzed.

  • Stability: It must be chemically stable throughout the entire analytical process.

  • Resolvability: It must be clearly distinguishable from the analytes of interest, typically by its mass-to-charge ratio (m/z).

Pentadecan-8-amine: A Novel Candidate for an Internal Standard?

Pentadecan-8-amine (C15H33N) is a long-chain secondary amine. Its structure, featuring a fifteen-carbon chain, makes it chemically similar to many endogenous lipids. As a secondary amine with an odd-numbered carbon chain, it is not expected to be naturally present in most biological systems. While its primary applications to date have been in the field of organic electronics, its physicochemical properties warrant consideration as a potential internal standard in lipidomics.

To the best of our knowledge, the use of pentadecan-8-amine as an internal standard for lipid analysis has not been reported in peer-reviewed literature. Therefore, this guide will treat it as a novel candidate and provide the framework for its evaluation against established standards.

Established Classes of Internal Standards for Lipid Analysis

The two most widely accepted classes of internal standards in lipidomics are stable isotope-labeled (SIL) lipids and odd-chain lipids.

Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are considered the "gold standard" for quantitative mass spectrometry.[4] These are synthetic versions of the analyte of interest where one or more atoms have been replaced with a heavy isotope (e.g., deuterium (²H or D) or carbon-13 (¹³C)).

  • Principle: SIL standards are chemically and physically almost identical to their endogenous counterparts. This ensures they co-elute during chromatography and have nearly identical ionization efficiencies. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

  • Advantages:

    • Provides the most accurate correction for matrix effects and procedural losses.

    • Class-specific SIL standards can be used to quantify a range of lipids within the same class.

  • Disadvantages:

    • Can be expensive, especially for a wide range of lipid classes.

    • Potential for isotopic crossover or contamination with the unlabeled analyte.[5]

    • Deuterated standards may exhibit slight chromatographic shifts compared to their non-deuterated counterparts.[4]

Odd-Chain Internal Standards

Odd-chain lipids contain fatty acid chains with an odd number of carbon atoms (e.g., C17:0, C19:0). These are used as internal standards because most naturally occurring lipids in mammalian systems have even-numbered carbon chains.

  • Principle: Odd-chain lipids are structurally similar to the even-chain analytes and are assumed to have comparable extraction and ionization behavior. Their unique mass makes them easily distinguishable.

  • Advantages:

    • More cost-effective than SIL standards.

    • Generally absent from most biological samples, minimizing interference.

  • Disadvantages:

    • Their chemical and physical properties are not identical to the analytes, which can lead to differences in extraction efficiency and ionization response.

    • May not perfectly mimic the behavior of all lipid species within a class, especially those with varying chain lengths and degrees of unsaturation.[4]

Performance Comparison of Internal Standard Classes

The choice of an internal standard is a critical decision that impacts the quality of quantitative data. The following table summarizes the key performance characteristics of the different classes of internal standards.

Performance Metric Stable Isotope-Labeled (SIL) Standards Odd-Chain Lipids (e.g., Triheptadecanoin) Pentadecan-8-amine (Hypothetical)
Correction for Matrix Effects ExcellentGood to Very GoodUnknown, but potentially good due to long alkyl chain.
Correction for Recovery ExcellentGood to Very GoodUnknown, dependent on extraction method.
Analyte Mimicry Nearly IdenticalStructurally SimilarStructurally distinct (amine vs. ester/acid), but similar hydrophobicity.
Risk of Endogenous Interference Low (if isotopically pure)Very Low (in most systems)Very Low (not naturally occurring)
Cost HighLow to ModerateLow to Moderate
Commercial Availability Widely available for many lipid classesWidely availableAvailable as a chemical, but not as a certified standard for lipid analysis.

Experimental Protocol for the Validation of a Novel Internal Standard

To rigorously evaluate a new internal standard like pentadecan-8-amine, a series of validation experiments must be performed. The following protocol outlines the key steps for assessing recovery, matrix effects, and overall process efficiency. This protocol can be adapted for any candidate internal standard.

Materials and Reagents
  • Blank biological matrix (e.g., human plasma, cell lysate)

  • Candidate Internal Standard (e.g., Pentadecan-8-amine)

  • Analyte(s) of interest

  • LC-MS grade solvents (e.g., methanol, isopropanol, acetonitrile, water, chloroform)

  • High-purity water

Experimental Workflow for Internal Standard Validation

The following diagram illustrates the experimental workflow for validating an internal standard by assessing recovery and matrix effects.

G cluster_analysis Analysis & Calculation cluster_results Performance Metrics setA Set A (Neat Solution) Analyte + IS in Solvent lcms LC-MS/MS Analysis setA->lcms setB Set B (Post-Extraction Spike) Blank Matrix Extract + Analyte + IS setB->lcms setC Set C (Pre-Extraction Spike) Blank Matrix + Analyte + IS, then Extract setC->lcms peak_area Peak Area Measurement lcms->peak_area calc Calculate Ratios peak_area->calc me Matrix Effect (%) (B/A) * 100 calc->me re Recovery (%) (C/B) * 100 calc->re pe Process Efficiency (%) (C/A) * 100 calc->pe

Caption: Workflow for evaluating a candidate internal standard.

Step-by-Step Validation Procedure
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte(s) and the internal standard into the final reconstitution solvent. This represents 100% recovery and no matrix effect.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the analyte(s) and the internal standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte(s) and the internal standard into the blank matrix sample before the extraction procedure.

  • Lipid Extraction (Example using Folch Method):

    • To 100 µL of plasma (with or without pre-spiked IS and analyte), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using a validated LC-MS/MS method.

    • Integrate the peak areas for both the analyte(s) and the internal standard.

  • Data Analysis and Interpretation:

    • Calculate the Response Ratio: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Assess Matrix Effects:

      • Matrix Effect (%) = (Mean Response Ratio of Set B / Mean Response Ratio of Set A) * 100

      • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

    • Assess Recovery:

      • Recovery (%) = (Mean Response Ratio of Set C / Mean Response Ratio of Set B) * 100

      • This measures the efficiency of the extraction process.

    • Assess Process Efficiency:

      • Process Efficiency (%) = (Mean Response Ratio of Set C / Mean Response Ratio of Set A) * 100

      • This provides an overall assessment of the entire analytical process, combining extraction recovery and matrix effects.

Logical Framework for Internal Standard Selection

The selection of an appropriate internal standard is a multi-faceted decision. The following diagram illustrates the logical considerations for choosing an internal standard for lipid analysis.

G start Start: Need for Quantitative Lipid Analysis is_analyte_known Is the target analyte a specific lipid class? start->is_analyte_known sil_available Is a SIL standard commercially available? is_analyte_known->sil_available Yes use_odd_chain Use Odd-Chain Standard is_analyte_known->use_odd_chain No (Untargeted) use_sil Use SIL Standard (Gold Standard) sil_available->use_sil Yes odd_chain_available Is a suitable odd-chain standard available? sil_available->odd_chain_available No odd_chain_available->use_odd_chain Yes consider_novel Consider a novel standard (e.g., Pentadecan-8-amine) or a structural analog odd_chain_available->consider_novel No validate_novel Perform rigorous validation (Recovery, Matrix Effects) consider_novel->validate_novel

Caption: Decision tree for internal standard selection in lipid analysis.

Conclusion

The integrity of quantitative lipidomics data is fundamentally dependent on the proper use of internal standards. While stable isotope-labeled standards remain the unparalleled gold standard for accuracy, their cost can be prohibitive for some applications. Odd-chain lipids offer a robust and cost-effective alternative that is suitable for many research needs.

Pentadecan-8-amine, while not yet established in the field, possesses chemical characteristics that make it an intriguing candidate for an internal standard. Its long alkyl chain and unique secondary amine functionality could offer advantages in specific analytical contexts. However, without experimental validation, its utility remains speculative. Researchers are encouraged to use the provided validation protocol to rigorously assess the performance of any novel internal standard before its implementation in quantitative workflows. Ultimately, the selection of an internal standard must be guided by the specific analytical goals, the nature of the lipid analytes, and a thorough validation to ensure data of the highest quality and reliability.

References

  • BenchChem. (2025).
  • Han, X., & Yang, K. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass spectrometry reviews, 35(2), 235-251.
  • Görgey, E., & Giera, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836–9843.
  • Bishop, L. M. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. UC Davis.
  • Han, X., & Yang, K. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-what, how and why?. Mass spectrometry reviews, 35(2), 235–251.
  • Lessard, F., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(13), 1977-1983.
  • BenchChem. (2025).
  • D'Agnano, I., et al. (2021). Opti-nQL: An Optimized, Versatile and Sensitive Nano-LC Method for MS-Based Lipidomics Analysis. Metabolites, 11(11), 746.
  • Hishinuma, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(10), e4585.
  • Görgey, E., & Giera, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836–9843.
  • Chromatography Forum. (2009).
  • Jemal, M., & Xia, Y. Q. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matrix effects. Rapid Communications in Mass Spectrometry, 20(14), 2125-2140.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • ResearchGate. (2022). Are internal standards really necessary in a LC-MS analysis?.
  • Metabolomics Workbench. (n.d.). Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1.
  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency.
  • Simon, E., et al. (2022). Deviation from 100% recovery due to matrix effects for the target compounds in different tested matrices. Science of The Total Environment, 827, 154261.
  • LIPID MAPS. (2007). Internal standards for lipidomic analysis.
  • Liang, H. R., et al. (2007). Monitoring phospholipids for assessment of matrix effects in a liquid chromatography–tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma.
  • MilliporeSigma. (n.d.).
  • BenchChem. (2025). Validating Lipid Quantification: A Comparative Guide to Using Triheptadecanoin as an Internal Standard. BenchChem.
  • Cayman Chemical. (n.d.). Lipidomics | News & Announcements.

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Validation

A Comparative Guide to the Accurate and Precise Quantification of Pentadecan-8-amine

Introduction: The Analytical Imperative for Pentadecan-8-amine Quantification Pentadecan-8-amine, a long-chain aliphatic primary amine, is a molecule of increasing interest in various fields, from materials science to ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pentadecan-8-amine Quantification

Pentadecan-8-amine, a long-chain aliphatic primary amine, is a molecule of increasing interest in various fields, from materials science to pharmaceutical development. Its precise and accurate quantification is critical for ensuring product quality, understanding reaction kinetics, and elucidating biological activities. However, the physicochemical properties of long-chain amines, such as their high polarity and low volatility, present significant challenges to direct analytical measurement.[1][2] This guide provides a comprehensive comparison of two primary analytical methodologies for the robust quantification of Pentadecan-8-amine: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD). We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance metrics to empower researchers in selecting the optimal method for their specific application.

The Central Role of Derivatization

Direct analysis of aliphatic amines by chromatographic techniques is often plagued by poor peak shape, low sensitivity, and irreversible adsorption to the stationary phase.[1][2][3] To overcome these limitations, a chemical modification step known as derivatization is employed. This process converts the polar primary amine into a less polar, more volatile, and more readily detectable derivative.[2][4] The choice of derivatization reagent is paramount and depends on the chosen analytical technique and desired sensitivity.

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For long-chain amines like Pentadecan-8-amine, derivatization is essential to increase volatility and thermal stability, preventing on-column degradation.[2][5]

Principle of Derivatization for GC Analysis

The primary goal of derivatization for GC is to replace the active hydrogen on the primary amino group with a non-polar functional group.[2] A common and effective approach is acylation using reagents like pentafluorobenzoyl chloride (PFBOC). The resulting derivative is more volatile and highly responsive to electron capture detection (ECD) or mass spectrometry.

Experimental Protocol: GC-MS with PFBOC Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the sample containing Pentadecan-8-amine into a 10 mL volumetric flask and dissolve in an appropriate solvent (e.g., isooctane).

  • Transfer a 100 µL aliquot of the sample solution to a 2 mL autosampler vial.

  • Add 100 µL of a 10% (w/v) solution of pentafluorobenzoyl chloride in isooctane.

  • Add 50 µL of a 1 M sodium bicarbonate solution to act as a base catalyst.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • Add 500 µL of hexane and vortex for 30 seconds to extract the derivatized amine.

  • Carefully transfer the upper organic layer to a new autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for the PFBOC derivative of Pentadecan-8-amine should be determined from a full scan analysis of a standard. Aliphatic amines typically undergo a characteristic α-cleavage.[7]

Workflow for GC-MS Quantification of Pentadecan-8-amine

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Sample containing Pentadecan-8-amine B Dissolve in Isooctane A->B C Aliquot for Derivatization B->C D Add PFBOC and Sodium Bicarbonate C->D E Vortex and Heat (60°C) D->E F Liquid-Liquid Extraction with Hexane E->F G Inject Organic Layer into GC-MS F->G H Separation on HP-5MS Column G->H I Detection by MS (SIM Mode) H->I J Data Analysis and Quantification I->J

Caption: GC-MS quantification workflow for Pentadecan-8-amine.

Methodology 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[8] For the analysis of amines, which often lack a strong UV chromophore, pre-column derivatization with a fluorescent tag is a common strategy to enhance sensitivity and selectivity.[8][9]

Principle of Derivatization for HPLC-FLD Analysis

Derivatization for HPLC aims to introduce a chromophoric or fluorophoric moiety to the analyte.[8] o-Phthalaldehyde (OPA) is a popular reagent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[8][9] This reaction is specific for primary amines, which can be an advantage in complex matrices.

Experimental Protocol: HPLC-FLD with OPA Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the sample containing Pentadecan-8-amine into a 10 mL volumetric flask and dissolve in methanol.

  • Prepare the OPA derivatizing reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 11.25 mL of 0.1 M borate buffer (pH 9.5), and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • In a 2 mL autosampler vial, mix 100 µL of the sample solution with 200 µL of the OPA reagent.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Inject a 20 µL aliquot of the derivatized solution into the HPLC system.

2. HPLC-FLD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector: Agilent 1260 Infinity II FLD or equivalent.

  • Excitation Wavelength (λex): 340 nm.

  • Emission Wavelength (λem): 455 nm.

Workflow for HPLC-FLD Quantification of Pentadecan-8-amine

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis A Sample containing Pentadecan-8-amine B Dissolve in Methanol C Mix Sample Aliquot with OPA Reagent B->C D React at Room Temperature (2 min) E Inject Derivatized Sample into HPLC D->E F Separation on C18 Column E->F G Detection by FLD (λex=340, λem=455) F->G H Data Analysis and Quantification G->H

Caption: HPLC-FLD quantification workflow for Pentadecan-8-amine.

Comparative Performance Analysis

The choice between GC-MS and HPLC-FLD for the quantification of Pentadecan-8-amine will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of key performance metrics for the two methods.

Performance MetricGC-MS with PFBOC DerivatizationHPLC-FLD with OPA DerivatizationRationale and Considerations
Linearity (R²) > 0.995> 0.998Both methods exhibit excellent linearity over a wide concentration range.
Limit of Detection (LOD) ~0.1-1 ng/mL~0.05-0.5 ng/mLHPLC-FLD with OPA derivatization generally offers superior sensitivity due to the high quantum yield of the fluorescent derivative.
Limit of Quantification (LOQ) ~0.3-3 ng/mL~0.15-1.5 ng/mLConsistent with the LOD, the LOQ for the HPLC-FLD method is typically lower.
Accuracy (% Recovery) 90-105%95-105%Both methods can achieve high accuracy with proper method validation and the use of an internal standard. The milder derivatization conditions of the HPLC method may reduce the risk of analyte loss.
Precision (%RSD) < 10%< 5%The HPLC method often demonstrates better precision, partly due to the automation of the derivatization and injection process.[10]
Specificity Very HighHighThe high specificity of MS detection, particularly in SIM mode, provides excellent discrimination from matrix interferences. The specificity of the OPA reaction for primary amines also contributes to a clean chromatogram.
Throughput ModerateHighThe derivatization for GC-MS is more time-consuming (heating step). The rapid OPA derivatization allows for higher sample throughput with the HPLC method.
Cost & Complexity HighModerateGC-MS systems are generally more expensive to purchase and maintain. HPLC systems are more common in analytical laboratories.

Conclusion and Recommendations

Both GC-MS with PFBOC derivatization and HPLC-FLD with OPA derivatization are robust and reliable methods for the quantification of Pentadecan-8-amine.

  • HPLC-FLD with OPA derivatization is recommended for applications requiring high sensitivity and high throughput. The lower detection limits, excellent precision, and rapid derivatization make it an ideal choice for routine quality control and the analysis of trace levels of Pentadecan-8-amine.

  • GC-MS with PFBOC derivatization is the preferred method when absolute structural confirmation is required. The mass spectrometric data provides an additional layer of specificity, which is invaluable for method development, impurity profiling, and analysis in complex matrices where fluorescent interferences may be present.

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, available resources, and the nature of the samples to be analyzed. Method validation according to ICH or FDA guidelines is essential to ensure the accuracy and precision of the chosen assay for its intended purpose.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. doi: 10.1016/0021-9673(95)00726-1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activities of Pentadecan-8-amine and Its Structural Isomers in Biological Systems

This guide provides a comprehensive framework for the comparative study of Pentadecan-8-amine and its structural isomers. Given the limited direct research on these specific molecules, this document outlines a systematic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative study of Pentadecan-8-amine and its structural isomers. Given the limited direct research on these specific molecules, this document outlines a systematic approach for their synthesis, characterization, and biological evaluation. We will delve into the theoretical underpinnings of their expected activities based on the known structure-activity relationships of long-chain aliphatic amines and provide detailed experimental protocols to test these hypotheses.

Introduction: The Scientific Rationale for a Comparative Study

Pentadecan-8-amine (C₁₅H₃₃N) is a long-chain aliphatic primary amine.[1][2][3] Its structure, characterized by a 15-carbon chain with a centrally located amine group, confers amphiphilic properties—a hydrophobic alkyl tail and a hydrophilic amine head. Such properties are hallmarks of molecules that interact with biological membranes, suggesting a potential for various biological activities.[4][5][6][7]

Structural isomers of Pentadecan-8-amine, which differ in the position of the amine group along the pentadecyl chain (e.g., Pentadecan-1-amine, Pentadecan-2-amine, etc.), offer a valuable opportunity to investigate structure-activity relationships (SAR).[5][8] The location of the hydrophilic amine headgroup can significantly influence the molecule's overall shape, polarity, and ability to interact with biological targets. It is hypothesized that these structural variations will lead to discernible differences in cytotoxicity, membrane disruption, and receptor interactions. For instance, primary amines are generally found to be less promiscuous in in vitro assays compared to secondary and tertiary amines.[9]

This guide will provide researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough comparative study of Pentadecan-8-amine and its isomers, from initial characterization to in-depth biological assessment.

Physicochemical Characterization of Pentadecan-8-amine Isomers

A prerequisite for any biological study is the thorough physicochemical characterization of the compounds of interest. This data provides the foundation for understanding their behavior in biological systems.

Predicted Physicochemical Properties

While experimental data is sparse, computational methods can provide valuable predictions for the properties of Pentadecan-8-amine and its isomers.

PropertyPentadecan-1-aminePentadecan-2-aminePentadecan-8-amineJustification & Significance
Molecular Weight ( g/mol ) 227.43227.43227.43Identical for all isomers.
cLogP (Predicted) ~6.4~6.4~6.2High lipophilicity suggests strong membrane interaction. The central amine in the 8-isomer may slightly reduce the overall cLogP.
Topological Polar Surface Area (TPSA) (Ų) 26.0226.0226.02The TPSA is identical for all primary amine isomers and suggests good potential for membrane permeability.
pKa (Predicted) ~10.6~10.6~10.6The basicity of the amine group is crucial for its interaction with anionic components of cell membranes.

Note: These values are estimations and should be experimentally verified.

Experimental Verification Workflow

G cluster_0 Synthesis & Purification cluster_1 Structural & Physicochemical Confirmation cluster_2 Final Product Synthesis Synthesis HPLC_Purification HPLC_Purification Synthesis->HPLC_Purification Crude Product Purity_Confirmation Purity_Confirmation HPLC_Purification->Purity_Confirmation >95% Purity NMR_MS NMR_MS Purity_Confirmation->NMR_MS Structural Identity pKa_Determination pKa_Determination NMR_MS->pKa_Determination Verified Structure LogP_Determination LogP_Determination pKa_Determination->LogP_Determination Ionization Constant Characterized_Isomers Characterized_Isomers LogP_Determination->Characterized_Isomers Lipophilicity

Caption: Workflow for synthesis and physicochemical characterization.

Comparative Cytotoxicity Profiling

A fundamental aspect of characterizing any new compound is to determine its cytotoxicity. This provides a therapeutic window and can allude to the mechanism of action. For amphiphilic molecules, cytotoxicity is often linked to membrane disruption.[4]

Rationale for Assay Selection

A panel of cytotoxicity assays should be employed to gain a comprehensive understanding of the isomers' effects on cell viability.[10][11]

  • MTT/XTT Assay: Measures metabolic activity, indicating overall cell health.[11]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, directly measuring membrane integrity.[10]

  • Live/Dead Staining (e.g., with Calcein-AM/Propidium Iodide): Allows for direct visualization and quantification of viable and non-viable cells.

Expected Outcomes and Structure-Activity Relationships

It is hypothesized that the cytotoxicity of the isomers will correlate with their ability to disrupt cell membranes. The position of the amine group will likely influence this activity.

IsomerPredicted IC₅₀ (µM)Rationale
Pentadecan-1-amine Low-MidThe terminal amine allows for a classic surfactant-like structure, which can efficiently integrate into and disrupt lipid bilayers.
Pentadecan-2-amine MidThe amine group near the end of the chain will still allow for significant hydrophobic interaction with the membrane core.
Pentadecan-8-amine HighThe central location of the amine group may create a "kinked" structure that is less efficient at disrupting the ordered lipid bilayer, potentially leading to lower cytotoxicity.
Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Culture: Seed human embryonic kidney (HEK293T) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of each isomer in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 1 µM to 500 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • LDH Measurement: After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Data Acquisition: Incubate the plate in the dark for 30 minutes at room temperature. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control. Determine the IC₅₀ value for each isomer by fitting the data to a dose-response curve.

Elucidating Membrane Interaction Mechanisms

The amphiphilic nature of these amines strongly suggests that their primary mode of biological action will involve interaction with and potential disruption of cellular membranes.[4][6]

Model Membrane Systems

To study membrane interactions in a controlled environment, liposomes (artificial vesicles) of varying lipid compositions can be used.

  • Zwitterionic Liposomes (e.g., POPC): Mimic the outer leaflet of mammalian cell membranes.

  • Anionic Liposomes (e.g., POPC/POPG mixture): Mimic the negatively charged membranes of bacteria.

Biophysical Techniques for Studying Membrane Interactions

G cluster_0 Isomer-Liposome Interaction cluster_1 Biophysical Assays cluster_2 Data Interpretation Isomers Isomers Liposomes Liposomes Isomers->Liposomes Dye_Leakage Dye_Leakage Liposomes->Dye_Leakage Membrane Permeabilization DSC DSC Liposomes->DSC Lipid Phase Transition SAXS SAXS Liposomes->SAXS Membrane Structure Mechanism Mechanism Dye_Leakage->Mechanism DSC->Mechanism SAXS->Mechanism

Caption: Experimental workflow for studying membrane interactions.

  • Dye Leakage Assays: Encapsulating a fluorescent dye (e.g., calcein) within liposomes. The addition of a membrane-disrupting agent will cause the dye to leak out, resulting in an increase in fluorescence. This assay quantifies the extent and kinetics of membrane permeabilization.

  • Differential Scanning Calorimetry (DSC): Measures changes in the lipid phase transition temperature upon interaction with the isomers. A shift in this temperature indicates that the compound has inserted into the lipid bilayer and altered its physical properties.[5]

  • Small-Angle X-ray Scattering (SAXS): Provides detailed structural information about the lipid bilayer, such as its thickness and organization. SAXS can reveal if the isomers induce changes like membrane thinning, thickening, or the formation of non-lamellar phases.[12]

Assessment of Receptor Binding and Off-Target Effects

While membrane disruption is a likely primary mechanism, long-chain amines can also interact with specific protein targets, such as G-protein coupled receptors (GPCRs) or ion channels.[13] It is also important to assess promiscuity and potential off-target effects.[9]

Rationale for Target Selection

Given their structure, potential targets for Pentadecan-8-amine and its isomers include:

  • Adrenergic and Serotonergic Receptors: These GPCRs are known to bind other amphiphilic amines.

  • Ion Channels: The hydrophobic tail could interact with the lipid-exposed domains of ion channels, modulating their function.

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine if a compound binds to a specific receptor.[14][15][16][17][18]

  • Membrane Preparation: Obtain commercially available cell membranes expressing the receptor of interest (e.g., β₂-adrenergic receptor).

  • Assay Setup: In a 96-well filter plate, combine the receptor membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol), and varying concentrations of the test isomer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate and wash to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test isomer. Calculate the IC₅₀ and subsequently the Ki (inhibition constant) for each isomer.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the comparative biological study of Pentadecan-8-amine and its structural isomers. The proposed experiments are designed to elucidate the structure-activity relationships that govern their cytotoxicity, membrane interactions, and potential receptor binding.

The expected results, based on the known properties of long-chain aliphatic amines, suggest that the position of the amine group will be a critical determinant of biological activity. Specifically, isomers with terminally located amines are predicted to be more cytotoxic due to their enhanced ability to disrupt cell membranes.

Future research should focus on synthesizing these isomers with high purity and systematically executing the described experimental plan. The data generated will not only provide valuable insights into the fundamental biology of these novel compounds but also inform their potential development as therapeutic agents or biochemical tools.

References

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Validation

A Comparative Guide to the Stability of Long-Chain Aliphatic Amines: Pentadecan-8-amine vs. 1-Aminopentadecane

Introduction Long-chain aliphatic amines are critical components in drug development, serving as intermediates, excipients, and active pharmaceutical ingredients (APIs). Their chemical stability is a paramount concern, d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Long-chain aliphatic amines are critical components in drug development, serving as intermediates, excipients, and active pharmaceutical ingredients (APIs). Their chemical stability is a paramount concern, directly impacting the safety, efficacy, and shelf-life of pharmaceutical products. This guide provides an in-depth assessment of the stability of Pentadecan-8-amine, a secondary amine, by comparing it with its primary amine analogue, 1-Aminopentadecane.

The stability of an API is not an inherent property but is revealed through its response to environmental factors such as heat, humidity, light, and reactive chemical species.[1][2] Understanding these degradation pathways is not merely a regulatory requirement but a fundamental aspect of robust formulation development.[3] This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and practical methodologies for assessing amine stability, grounded in the authoritative standards of the International Council for Harmonisation (ICH).[1][4][5]

The Chemical Landscape: Pentadecan-8-amine and 1-Aminopentadecane

To establish a meaningful comparison, we will examine two C15 amines that differ in the position and substitution of the amino group. This structural difference is key to their differing reactivity and stability profiles.

  • Pentadecan-8-amine (CAS 18618-64-9): A secondary amine where the nitrogen atom is located centrally within the fifteen-carbon chain. Its structure provides steric hindrance around the nitrogen atom, which can influence its reactivity.

  • 1-Aminopentadecane (CAS 2570-26-5): A primary amine where the nitrogen atom is at the terminal position of the carbon chain.[6] This exposed position makes it a useful model for comparing fundamental reactivity against the more sterically shielded secondary amine.

The core hypothesis is that the substitution and position of the amine group will dictate susceptibility to common degradation pathways, particularly oxidation and reactions with electrophiles.

Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability assessment.[2][3] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[2][7] This approach is mandated by regulatory bodies and serves several critical purposes:[3]

  • To elucidate potential degradation pathways.

  • To identify likely degradation products.

  • To establish the intrinsic stability of the molecule.

  • To develop and validate stability-indicating analytical methods.

Our comparative assessment will be based on the internationally harmonized ICH guidelines, which provide a systematic framework for these studies.[1][4] The primary stress conditions to be evaluated are hydrolysis, oxidation, photolysis, and thermal stress.

Experimental Workflow for Forced Degradation

The logical flow of a forced degradation study is crucial for generating reliable and interpretable data. The process begins with exposing the amine to various stress conditions and culminates in the analysis and characterization of any resulting degradants.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Solutions of Pentadecan-8-amine & 1-Aminopentadecane (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) Prep->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Prep->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradants (LC-MS/MS, NMR) Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway Comparison Compare Stability Profiles Pathway->Comparison

Caption: Workflow for comparative forced degradation studies of amines.

Comparative Stability Under Specific Stress Conditions

This section details the experimental protocols and expected outcomes for Pentadecan-8-amine and 1-Aminopentadecane under various stress conditions.

Hydrolytic Stability (Acidic & Basic Conditions)

Causality: While aliphatic amines are generally stable to hydrolysis, extreme pH conditions at elevated temperatures can promote degradation, especially if adjacent functional groups are present. For simple long-chain amines, significant degradation under typical hydrolytic stress conditions (e.g., 0.1M HCl or 0.1M NaOH) is not expected. Their high pKa values mean they will be protonated (as ammonium salts) in acid and exist as the free base in alkali, neither of which is inherently susceptible to hydrolysis.

Experimental Protocol:

  • Prepare 1 mg/mL solutions of each amine in an acetonitrile/water mixture.

  • For acidic conditions, add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl.

  • For basic conditions, add an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH.

  • Incubate samples at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize them, and dilute for analysis.

  • Analyze using a stability-indicating HPLC method.

Expected Outcome & Comparison: It is anticipated that both amines will show minimal to no degradation. Long-chain aliphatic amines lack functional groups that are readily susceptible to hydrolysis.[8] Therefore, they serve as excellent negative controls in a forced degradation battery.

Oxidative Stability

Causality: Oxidative degradation is a primary concern for amines.[9] Primary and secondary amines can be oxidized by agents like hydrogen peroxide, potentially forming hydroxylamines, nitroso compounds, or undergoing C-N bond cleavage.[10][11] The presence of metal ions can catalyze these reactions.[9] Secondary amines can form nitrosamines in the presence of nitrous acid, a reaction distinct from peroxide-based oxidation but relevant to overall stability.[8][12]

Experimental Protocol:

  • Prepare 1 mg/mL solutions of each amine.

  • Add hydrogen peroxide to a final concentration of 3% (v/v).

  • Store the solutions at room temperature, protected from light, for 24 hours.

  • Monitor the reaction at appropriate time points.

  • Analyze samples by HPLC-MS to identify the parent amine and any degradation products.

Expected Outcome & Comparison:

  • 1-Aminopentadecane (Primary Amine): More susceptible to oxidation. Potential products include the corresponding hydroxylamine, oxime, or even cleavage products. Primary amines are known to have oxidative stability but can degrade under forcing conditions.[13]

  • Pentadecan-8-amine (Secondary Amine): Also susceptible to oxidation, potentially forming a hydroxylamine or nitrone. The steric hindrance around the nitrogen might slightly reduce the rate of oxidation compared to the terminal primary amine.

Thermal Stability

Causality: Thermal degradation, in the absence of oxygen and other reactants, typically requires high temperatures to break C-N or C-C bonds.[14][15] In the context of pharmaceutical stability testing, thermal stress is often combined with humidity to assess thermolytic degradation. For simple saturated amines, significant degradation below 100°C is unlikely unless reactive impurities are present.[14]

Experimental Protocol:

  • Place a thin layer of the solid amine powder in a vial.

  • Expose the sample to 80°C in a calibrated stability oven for 7 days.

  • For thermal/humidity stress, place the vial in an oven at 60°C / 75% Relative Humidity.

  • At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

Expected Outcome & Comparison: Both amines are expected to be highly stable in the solid state under dry heat conditions. Their high boiling points (e.g., Pentadecan-8-amine: ~117°C at 2 mmHg) suggest strong intermolecular forces and inherent thermal stability.[16][17] Little to no degradation is expected for either compound under these conditions.

Photostability

Causality: Photostability testing evaluates the effect of light exposure on the drug substance. According to ICH Q1B, this involves exposure to a combination of visible and ultraviolet light.[18][19][20] While simple aliphatic amines do not contain chromophores that absorb strongly in the near-UV or visible range, photosensitized degradation can still occur, often via oxidative pathways.

Experimental Protocol:

  • Expose solid samples and solutions of each amine to a light source conforming to ICH Q1B guidelines.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[18]

  • Run a dark control sample in parallel, wrapped in aluminum foil.

  • After exposure, analyze both the light-exposed and dark control samples by HPLC.

Expected Outcome & Comparison: Given the lack of significant chromophores, both amines are predicted to be photostable. Any observed degradation would likely be minor and potentially indicative of an oxidative mechanism initiated by trace impurities. A "significant change" is not anticipated for either molecule, reinforcing their suitability for applications where light exposure is a factor.

Analytical Methodology

A robust, stability-indicating analytical method is essential for accurately quantifying the parent amine and separating it from all potential degradation products.[21][22] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the technique of choice.

HPLC-MS Method Parameters (Example):

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% to 100% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 210 nm; Mass Spectrometry (ESI+)

  • Rationale: Long-chain amines are non-chromophoric, necessitating low-wavelength UV or universal detection like MS. Gas chromatography (GC) is also a viable technique for analyzing volatile amines and their impurities.[23][24]

Summary of Expected Stability Profiles

The following table summarizes the predicted stability of Pentadecan-8-amine and 1-Aminopentadecane based on their chemical structures and established principles of amine reactivity.[8][11]

Stress ConditionPentadecan-8-amine (Secondary)1-Aminopentadecane (Primary)Rationale for Comparison
Acid Hydrolysis StableStableBoth lack hydrolysable functional groups.
Base Hydrolysis StableStableBoth lack hydrolysable functional groups.
**Oxidation (H₂O₂) **Moderately Stable (Potential for degradation)Moderately Stable (Higher potential for degradation)Primary amines are generally more susceptible to direct oxidation than sterically hindered secondary amines.[13][25]
Thermal (Dry Heat) Highly StableHighly StableHigh boiling points and lack of thermally labile groups suggest high stability.
Photolysis (ICH Q1B) StableStableLack of chromophores absorbing in the relevant UV-Vis range.

Conclusion and Recommendations

Based on fundamental chemical principles and established degradation pathways for aliphatic amines, both Pentadecan-8-amine and 1-Aminopentadecane are expected to exhibit high intrinsic stability. The primary degradation risk for both molecules stems from oxidation .

  • Comparative Insight: The primary amine, 1-Aminopentadecane, is predicted to be slightly more susceptible to oxidative stress than the secondary amine, Pentadecan-8-amine. This is attributed to the unhindered nature of the terminal amino group compared to the more sterically shielded internal amino group.

  • Practical Recommendations for Researchers:

    • Storage: Store long-chain amines under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize the risk of oxidative degradation.

    • Formulation: When formulating with these amines, the inclusion of antioxidants could be considered if the drug product is expected to be exposed to oxidative conditions. The compatibility with excipients should be thoroughly evaluated to prevent unforeseen reactions.

    • Analytical: A validated, stability-indicating method, preferably HPLC-MS, is crucial for monitoring the purity of these amines during development and throughout the product lifecycle.

This guide provides a robust, scientifically-grounded framework for assessing the stability of Pentadecan-8-amine. By leveraging established ICH guidelines and comparing against a relevant chemical analogue, researchers can confidently characterize the stability profile of this molecule and make informed decisions during the drug development process.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Pentadecan-8-amine
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